3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Description
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Properties
IUPAC Name |
3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-12(2,3)10-6-4-9(5-7-10)8-11(17)13(14,15)16/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOGLIBZXOQNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645240 | |
| Record name | 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142505-28-0 | |
| Record name | 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Introduction
This compound, a specialized α-trifluoromethyl ketone, represents a valuable molecular scaffold in modern chemical research. The incorporation of a trifluoromethyl group (CF3) into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making such compounds highly sought after in medicinal chemistry and materials science.[1][2] This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of methodologies for researchers, scientists, and drug development professionals.
The core structure combines a bulky, lipophilic tert-butylphenyl group with a highly electrophilic and metabolically robust trifluoromethyl ketone moiety. This combination makes it an intriguing building block for creating complex molecular architectures with potential applications in agrochemicals and pharmaceuticals.[3]
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections, leading to plausible synthetic strategies. The most apparent disconnections are at the C2-C3 bond and the C1-C2 bond, suggesting either the formation of the ketone from a carboxylic acid derivative or the introduction of the trifluoromethyl group onto a pre-existing propanone backbone.
Caption: Retrosynthetic pathways for the target molecule.
Pathway 1: Acylative Decarboxylation of (4-tert-butylphenyl)acetic acid
This pathway is a robust and well-documented method for converting α-substituted carboxylic acids directly into trifluoromethyl ketones.[4] The reaction proceeds via a mechanism analogous to the Dakin-West reaction, where the carboxylic acid is activated in situ by trifluoroacetic anhydride (TFAA) in the presence of a base, typically pyridine.
Mechanism and Rationale
The selection of trifluoroacetic anhydride serves a dual purpose: it acts as a powerful dehydrating agent and as the source of the trifluoroacetyl group.[5][6] Pyridine acts as a nucleophilic catalyst and an acid scavenger. The key steps are:
-
Mixed Anhydride Formation: The carboxylic acid reacts with TFAA to form a mixed anhydride, activating the carbonyl group.
-
Enolization and Acylation: Pyridine facilitates the formation of an enolate from the mixed anhydride, which is then acylated by another molecule of TFAA.
-
Intermediate Formation: This leads to a key α-trifluoroacetylated intermediate.
-
Hydrolysis and Decarboxylation: Upon aqueous workup, the intermediate is hydrolyzed and undergoes facile decarboxylation, driven by the stability of the resulting enol, which tautomerizes to the final trifluoromethyl ketone product.[4]
This method is particularly effective for α-aryl acetic acids and avoids the need to first convert the starting material to a more reactive acid chloride.[4]
Caption: Experimental workflow for the acylative decarboxylation pathway.
Experimental Protocol
Disclaimer: This protocol is an adapted procedure based on established methods and should be performed by qualified personnel with appropriate safety precautions.[4]
-
Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple, add (4-tert-butylphenyl)acetic acid (1.0 equiv).
-
Solvent Addition: Add toluene as the solvent.
-
Reagent Addition: While stirring, add trifluoroacetic anhydride (TFAA) (4.0-5.0 equiv).[7]
-
Base Addition: Carefully add pyridine (5.0-6.0 equiv) dropwise via syringe. An exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction: Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Workup: Cool the mixture to 0-5 °C in an ice-water bath. Slowly add water to quench the reaction and induce hydrolysis and decarboxylation.
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.
| Parameter | Value | Reference |
| Starting Material | (4-tert-butylphenyl)acetic acid | [4] |
| Key Reagents | Trifluoroacetic anhydride (TFAA), Pyridine | [4][7] |
| Solvent | Toluene | [4] |
| Temperature | 60-65 °C | [4] |
| Typical Yields | 60-80% (estimated based on similar substrates) | [4] |
Pathway 2: Nucleophilic Trifluoromethylation of an Ester
A more modern approach involves the direct trifluoromethylation of a carboxylic acid ester using a suitable nucleophilic "CF3-" source.[1] Fluoroform (HCF3), a potent greenhouse gas, can be effectively utilized as an economical trifluoromethylating agent in the presence of a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS).
Mechanism and Rationale
-
CF3- Generation: KHMDS deprotonates fluoroform to generate the trifluoromethyl anion (CF3-).
-
Nucleophilic Acyl Substitution: The CF3- anion attacks the carbonyl carbon of the ester substrate (e.g., methyl (4-tert-butylphenyl)acetate).
-
Tetrahedral Intermediate: A stable tetrahedral intermediate is formed. This intermediate is generally stable under the reaction conditions and does not proceed to a double addition.[1]
-
Hydrolysis: Acidic workup protonates the intermediate, which then collapses to form the desired trifluoromethyl ketone.
The use of a glyme solvent like triglyme is crucial for solvating the potassium cation and enhancing the reactivity of the base.[1] This method is advantageous as it starts from readily available esters and utilizes an inexpensive CF3 source, though it requires cryogenic conditions and handling of a strong base.
Experimental Protocol
Disclaimer: This protocol is adapted from literature procedures for similar substrates and requires handling of pyrophoric bases and gaseous reagents under inert, anhydrous conditions.[1]
-
Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the starting ester (e.g., methyl (4-tert-butylphenyl)acetate) (1.0 equiv) in anhydrous triglyme.
-
Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition: Add a solution of KHMDS in toluene (approx. 1.5 equiv) dropwise to the cooled solution.
-
Fluoroform Addition: Bubble fluoroform (HCF3) gas (approx. 1.5-2.0 equiv) through the reaction mixture for 15-20 minutes.
-
Reaction: Stir the reaction at -40 °C for 2-4 hours, monitoring for completion.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue via flash chromatography.
| Parameter | Value | Reference |
| Starting Material | Methyl (4-tert-butylphenyl)acetate | [1] |
| Key Reagents | Fluoroform (HCF3), KHMDS | [1] |
| Solvent | Triglyme | [1] |
| Temperature | -40 °C | [1] |
| Typical Yields | 45-70% (estimated based on similar substrates) | [1] |
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1 (Acylative Decarboxylation) | Pathway 2 (Nucleophilic Trifluoromethylation) | Alternative (Radical Pathway)[8] |
| Starting Material | Carboxylic Acid | Ester | Alkyl Bromide |
| Key Reagent | TFAA (corrosive liquid) | HCF3 (gas), KHMDS (pyrophoric) | TFAA, Photocatalyst |
| Conditions | Moderate heating (60-65 °C) | Cryogenic (-40 °C) | Room temp, visible light |
| Scalability | Good, well-established procedure | Moderate, requires gas handling | Good, amenable to flow chemistry |
| Advantages | High yields, direct conversion from acid | Uses inexpensive CF3 source | Very mild conditions |
| Disadvantages | Uses stoichiometric strong base and TFAA | Requires cryogenic setup, strong base | May have substrate scope limitations |
Safety and Handling
-
Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, volatile, and reacts violently with water.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere to prevent contact with moisture.
-
Pyridine: Pyridine is a flammable, toxic, and malodorous liquid. Handle in a fume hood.
-
KHMDS: Potassium bis(trimethylsilyl)amide is a pyrophoric strong base. It should be handled under a strict inert atmosphere (N2 or Ar) using syringe techniques.
-
Fluoroform (HCF3): Fluoroform is a non-flammable gas but is a potent greenhouse gas. Ensure proper handling and disposal procedures are followed.
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The acylative decarboxylation of (4-tert-butylphenyl)acetic acid using TFAA and pyridine stands out as a highly reliable and scalable method, benefiting from operational simplicity and good yields.[4] For laboratories equipped for cryogenic and inert atmosphere chemistry, the nucleophilic trifluoromethylation of the corresponding ester with fluoroform offers a modern and cost-effective alternative.[1] The choice of synthetic route will ultimately depend on the available starting materials, equipment, and specific project requirements, with each pathway offering a unique set of advantages and challenges.
References
-
Organic Chemistry Portal. (n.d.). Benzylic trifluoromethane synthesis by trifluoromethylation. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-443. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. Retrieved from [Link]
-
Reeves, J. T., et al. (2012). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 89, 210. Retrieved from [Link]
-
Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Wang, C., et al. (2022). Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. Angewandte Chemie International Edition, 61(13), e202116981. Retrieved from [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (7), 775-785. Retrieved from [Link]
-
Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1645-1653. Retrieved from [Link]
-
Davey, P. N., Forsyth, S. A., & Gunaratne, H. Q. N. (2003). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Green Chemistry, 5(3), 341-344. Retrieved from [Link]
-
Fischer, A., & Henderson, G. N. (1985). Nitration of p-tert-butyltoluene in acetic anhydride. 1,2 and 1,4 adducts. Canadian Journal of Chemistry, 63(10), 2793-2798. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
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- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Introduction
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated ketone of significant interest in the fields of medicinal chemistry and drug development. The presence of the trifluoromethyl group imparts unique electronic properties to the adjacent carbonyl moiety, enhancing its electrophilicity and potential for biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's behavior and potential applications.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 142505-28-0[1] |
| Molecular Formula | C13H15F3O[1] |
| Molecular Weight | 244.26 g/mol [1] |
| IUPAC Name | This compound |
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount in drug discovery, influencing everything from formulation to pharmacokinetic profiles.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | 252.0 ± 35.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) and have low solubility in water. | Based on structural analysis |
| LogP (Octanol/Water) | Not available | Experimental determination recommended |
| pKa | Not available | Estimated based on the enol form |
Experimental Determination of Core Properties
1. Melting Point:
-
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range indicates the presence of impurities.[2]
-
Protocol:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C/min).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.
-
2. Boiling Point:
-
Rationale: The boiling point provides information about the volatility of the compound. The predicted value suggests it is a relatively high-boiling liquid.
-
Protocol (Micro-boiling point determination):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The assembly is heated in a suitable bath (e.g., silicone oil).
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
-
3. Solubility:
-
Rationale: Solubility in both aqueous and organic media is a critical parameter for drug formulation and understanding a compound's behavior in biological systems.
-
Protocol (Thermodynamic Solubility):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol).
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.
-
Lipophilicity (LogP) and Acidity (pKa)
These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Lipophilicity (LogP)
-
Rationale: The partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[3]
-
Proposed Experimental Protocol (Shake-Flask Method): [4]
-
Prepare a stock solution of this compound in octanol.
-
Mix equal volumes of the octanol stock solution and water (or a suitable buffer, e.g., PBS pH 7.4) in a glass vial.
-
Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample both the octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculate LogP using the formula: LogP = log10([concentration in octanol] / [concentration in aqueous phase]).
-
Caption: Workflow for the experimental determination of LogP.
Acidity (pKa)
-
Rationale: While the ketone itself is not typically considered acidic, the presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the α-protons, allowing for the formation of an enol or enolate. The pKa of this enol form can be relevant in certain biological contexts.
-
Proposed Experimental Protocol (UV-metric or NMR Titration):
-
Prepare a solution of the compound in a suitable solvent system (e.g., methanol/water).
-
Perform a pH titration by adding small aliquots of a strong base (e.g., NaOH).
-
Monitor the change in the UV-Vis spectrum or the chemical shifts in the 1H or 19F NMR spectrum as a function of pH.
-
The pKa can be determined by fitting the spectral data to the Henderson-Hasselbalch equation.
-
Chemical Reactivity and Stability
The trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl.
Hydrate Formation
A key characteristic of trifluoromethyl ketones is their propensity to form stable gem-diol hydrates in the presence of water.[5][6] This is due to the strong electron-withdrawing nature of the CF3 group, which destabilizes the carbonyl group and favors the tetrahedral hydrate.
Caption: Reversible formation of a gem-diol hydrate.
-
Significance: The stable hydrate can act as a transition-state analog inhibitor for certain enzymes, particularly hydrolases.[7] This makes trifluoromethyl ketones attractive scaffolds for drug design.
Stability
-
General Stability: The compound is expected to be stable under standard laboratory conditions.
-
Potential Instability:
-
Strong Basic Conditions: The acidic α-protons can be abstracted by strong bases, leading to enolate formation and potential side reactions.
-
Photostability: A formal photostability study (e.g., exposure to ICH-compliant light sources) would be necessary to assess its suitability for formulation and storage.
-
-
Proposed Stability Study Protocol (ICH Q1A):
-
Store aliquots of the compound under various conditions (e.g., 25°C/60% RH, 40°C/75% RH, and photostability chamber).
-
At specified time points (e.g., 0, 3, 6, 12 months), analyze the samples for purity and degradation products using a stability-indicating HPLC method.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the tert-butyl protons (singlet, ~1.3 ppm), the aromatic protons (two doublets, ~7.2-7.4 ppm), and the methylene protons (singlet, ~4.0 ppm). The chemical shift of the methylene protons would be influenced by the adjacent carbonyl and phenyl groups.
-
¹³C NMR: Characteristic signals would be observed for the carbonyl carbon, the carbon of the CF3 group (a quartet due to C-F coupling), and the carbons of the tert-butyl and phenyl groups.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the CF3 group.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band characteristic of the C=O stretch of the ketone would be expected in the region of 1730-1750 cm⁻¹. The exact position would be shifted to a higher frequency compared to a non-fluorinated ketone due to the electron-withdrawing effect of the fluorine atoms.
-
Strong C-F stretching bands would be observed in the region of 1100-1300 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule would also be present.
-
-
Mass Spectrometry (MS):
-
Electron Impact (EI-MS): The molecular ion peak (M+) at m/z 244 would be expected. Common fragmentation patterns would likely involve the loss of the CF3 group and cleavage at the benzylic position.
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the protonated molecule [M+H]+ at m/z 245 would be observed.
-
Synthesis
A plausible synthetic route to this compound involves the reaction of a suitable organometallic reagent derived from 4-tert-butylbenzyl bromide with a trifluoroacetylating agent. A common and effective method for the synthesis of trifluoromethyl ketones is the trifluoroacetylation of esters or other carbonyl compounds.[5][7]
Caption: A potential synthetic pathway to the target molecule.
Conclusion
This compound possesses a unique combination of structural features that make it a compound of high interest for further investigation, particularly in the context of drug discovery. Its key physicochemical properties, driven by the presence of the trifluoromethyl group, suggest a predisposition for enhanced biological activity through mechanisms such as transition-state analog inhibition. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and similar fluorinated ketones, enabling researchers to unlock their full therapeutic potential.
References
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 497-504. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). PMC. [Link]
-
Hydration of trifluoromethyl ketones. (n.d.). ResearchGate. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
Experiment 1 - Melting Points. (n.d.). University of Colorado Boulder. [Link]
Sources
- 1. This compound CAS#: 142505-28-0 [m.chemicalbook.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. agilent.com [agilent.com]
- 5. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers and professionals in the field.
Chemical Identifiers and Physicochemical Properties
Accurate identification and characterization are fundamental to the successful application of any chemical compound in a research and development setting. The primary identifiers and physicochemical properties of this compound are summarized below.
| Identifier | Value |
| CAS Number | 142505-28-0 |
| Molecular Formula | C13H15F3O[1] |
| Molecular Weight | 244.25 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 4-(tert-Butyl)benzyl trifluoromethyl ketone |
| MDL Number | MFCD02260859 |
Predicted Physicochemical Properties:
| Property | Value |
| Boiling Point | 252.0 ± 35.0 °C (Predicted)[1] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted)[1] |
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
} enddot Chemical Structure of the compound.
Synthesis of this compound
The synthesis of trifluoromethyl ketones (TFMKs) is a well-established area of organic chemistry, with numerous methods available for their preparation.[2][3][4] A common and effective strategy for the synthesis of this compound involves the nucleophilic trifluoromethylation of an appropriate ester precursor.
Experimental Protocol: Synthesis via Nucleophilic Trifluoromethylation of a Methyl Ester
This protocol is a generalized procedure based on established methods for the synthesis of TFMKs from methyl esters using fluoroform (HCF3) as the trifluoromethyl source.[5]
Materials:
-
Methyl 2-(4-tert-butylphenyl)acetate
-
Fluoroform (HCF3)
-
Potassium hexamethyldisilazide (KHMDS)
-
Triglyme (triethylene glycol dimethyl ether)
-
Anhydrous solvent (e.g., THF or Et2O)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum is charged with methyl 2-(4-tert-butylphenyl)acetate and anhydrous triglyme under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction mixture is cooled to -40 °C in a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of Reagents: Fluoroform gas is bubbled through the solution for a specified period. Subsequently, a solution of KHMDS in an anhydrous solvent is added dropwise to the reaction mixture while maintaining the temperature at -40 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at -40 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly basic KHMDS with atmospheric moisture and carbon dioxide.
-
Low Temperature: The reaction is conducted at a low temperature to control the exothermicity of the reaction and to prevent side reactions.
-
Triglyme: Triglyme is used as a solvent due to its ability to solvate the potassium cation of KHMDS, thereby enhancing the nucleophilicity of the trifluoromethyl anion generated from fluoroform.
dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot General workflow for the synthesis.
Applications in Drug Development
Trifluoromethyl ketones are recognized as valuable pharmacophores and versatile intermediates in the synthesis of fluorinated pharmaceuticals.[2][6] Their utility stems from the unique properties conferred by the trifluoromethyl group.
Potential Roles of this compound:
-
Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases.[7] The electrophilic nature of the ketone carbonyl, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues of these enzymes. The tert-butylphenyl moiety can provide crucial hydrophobic interactions within the enzyme's binding pocket, potentially leading to high affinity and selectivity.
-
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, influencing the steric and electronic properties of a molecule to improve its pharmacological profile.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. Incorporating this moiety can enhance the in vivo half-life of a drug candidate.
-
Intermediate for Heterocycle Synthesis: Trifluoromethyl ketones are valuable precursors for the synthesis of various trifluoromethyl-containing heterocycles, which are prominent scaffolds in many approved drugs.[6]
While specific applications of this compound in drug discovery are not extensively documented in publicly available literature, its structural features suggest its potential as a key building block or a lead compound in the development of novel therapeutics targeting a range of diseases. Further research and exploration of its biological activities are warranted.
Safety, Handling, and Disposal
General Safety and Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[8]
Disposal of Fluorinated Organic Compounds:
The disposal of fluorinated organic compounds requires careful consideration due to their persistence in the environment.[10]
-
Regulatory Compliance: All disposal methods must comply with local, state, and federal regulations.
-
Incineration: High-temperature incineration is a common and effective method for the destruction of fluorinated organic compounds.[10]
-
Landfilling: Disposal in a hazardous waste landfill is another option, although this method only contains the substance rather than destroying it.[10]
-
Emerging Technologies: Research is ongoing into new technologies for the destruction and defluorination of these compounds.[11]
It is imperative to consult a comprehensive and specific Safety Data Sheet (SDS) for this compound from the supplier before handling this compound.
Conclusion
This compound represents a chemical entity with significant potential in the realm of drug discovery and development. Its unique combination of a trifluoromethyl ketone moiety and a bulky hydrophobic tert-butylphenyl group makes it an attractive candidate for the design of enzyme inhibitors and other bioactive molecules. This technical guide has provided a foundational understanding of its key characteristics, synthesis, and potential applications. As research in fluorinated compounds continues to expand, the importance of molecules like this compound is likely to grow, paving the way for the development of novel and more effective therapeutics.
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
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Montaser, R., & Tius, M. A. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(21), 5033. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Introduction: Elucidating Molecular Architecture through Spectroscopic Interrogation
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a fluorinated ketone, presents a unique combination of a bulky, lipophilic tert-butylphenyl moiety and a highly electronegative trifluoroacetyl group. This distinct molecular architecture necessitates a multi-faceted analytical approach for its complete characterization. This technical guide provides a comprehensive overview of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. Beyond a mere presentation of data, this document delves into the rationale behind the expected spectral features and outlines the experimental protocols required for their acquisition, offering a holistic resource for researchers and scientists in the field.
The structural formula of this compound is presented below:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed insights into the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the protons of the tert-butyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | Doublet | 2H | Aromatic Protons (ortho to CH₂) |
| ~ 7.2 | Doublet | 2H | Aromatic Protons (ortho to t-Bu) |
| ~ 4.0 | Singlet | 2H | CH₂ (Methylene) |
| ~ 1.3 | Singlet | 9H | C(CH₃)₃ (tert-Butyl) |
Causality Behind Predicted Shifts:
-
Aromatic Protons: The protons on the benzene ring are expected to appear in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The para-substitution pattern will result in a characteristic AA'BB' system, which often simplifies to two doublets. The protons closer to the electron-withdrawing ketone group may be shifted slightly further downfield.
-
Methylene Protons: The CH₂ protons are adjacent to both the aromatic ring and the electron-withdrawing trifluoroacetyl group. This environment will cause a significant downfield shift, predicted to be around 4.0 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.
-
Tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are in a shielded environment and will therefore appear upfield, typically around 1.3 ppm. This signal will be a sharp singlet due to the absence of neighboring protons.[1]
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 195 (quartet) | C=O (Ketone) |
| ~ 152 | Aromatic C (ipso- to t-Bu) |
| ~ 132 | Aromatic C (ipso- to CH₂) |
| ~ 129 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 116 (quartet) | CF₃ (Trifluoromethyl) |
| ~ 45 | CH₂ (Methylene) |
| ~ 35 | Quaternary C (tert-Butyl) |
| ~ 31 | CH₃ (tert-Butyl) |
Expert Insights on ¹³C Spectral Features:
-
Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, around 195 ppm. Due to coupling with the three adjacent fluorine atoms, this signal is expected to be a quartet.
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will also be a quartet due to one-bond coupling with the fluorine atoms and will appear in the region of 116 ppm.[2]
-
Aromatic Carbons: The four distinct types of aromatic carbons will have chemical shifts in the typical aromatic region (120-160 ppm). The ipso-carbons (directly attached to substituents) will have distinct shifts from the protonated aromatic carbons.
-
Aliphatic Carbons: The methylene carbon, being adjacent to the electron-withdrawing carbonyl group, will be deshielded relative to a typical alkane. The quaternary and methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.[3]
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Caption: Simplified Proposed Fragmentation Pathway.
-
Loss of a Methyl Radical: A common fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (∙CH₃) to form a stable tertiary carbocation, resulting in a peak at m/z 229.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the carbonyl group is highly favorable, leading to the formation of a stable benzyl cation derivative at m/z 132. The subsequent loss of ethylene can lead to the tropylium ion at m/z 91.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of a trifluoromethyl radical (∙CF₃) or a trifluoroacetyl radical (∙COCF₃), leading to the formation of acylium ions or substituted benzyl cations.
-
Formation of [CF₃]⁺ and [C(CH₃)₃]⁺: The presence of peaks at m/z 69 and 57 would correspond to the trifluoromethyl and tert-butyl cations, respectively.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is suitable.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a self-validating system for its structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry establishes the molecular weight and provides valuable information on the molecule's fragmentation patterns. By synergistically interpreting the data from these three powerful analytical techniques, researchers and drug development professionals can achieve an unambiguous and confident characterization of this and other novel chemical entities.
References
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Yi, X., Cao, Y., Wang, X., Xu, H., Ban, S., & Dai, H. (2018). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 14, 2537–2543. [Link]
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Piñol-Felis, C., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292. [Link]
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Weniger, K., Kleimann, J., & Grützmacher, H. (1997). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. European Journal of Mass Spectrometry, 3(4), 271-280. [Link]
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The Inner Workings of a Potent Inhibitor Class: A Technical Guide to the Mechanism of Action of Trifluoromethyl Ketone-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl ketone (TFMK)-containing compounds have emerged as a powerful class of enzyme inhibitors with significant therapeutic potential. Their unique mechanism of action, characterized by reversible covalent inhibition, offers a compelling balance between high potency and reduced off-target effects. This technical guide provides an in-depth exploration of the core principles governing the inhibitory activity of TFMKs, the structural basis for their potency, and the experimental methodologies employed to characterize their interactions with target enzymes. By synthesizing fundamental concepts with practical insights, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this versatile chemical scaffold in their scientific endeavors.
The Trifluoromethyl Ketone Warhead: A Privileged Scaffold for Enzyme Inhibition
The trifluoromethyl ketone group is an electron-withdrawing moiety that renders the adjacent carbonyl carbon highly electrophilic. This inherent reactivity is the cornerstone of its inhibitory mechanism. Unlike simple non-covalent inhibitors that rely solely on weaker interactions like hydrogen bonds and van der Waals forces, TFMKs engage in a more intimate and potent interaction with their target enzymes.
The primary targets for TFMK inhibitors are enzymes that utilize a nucleophilic residue in their catalytic cycle, most notably serine and cysteine proteases.[1][2][3] The mechanism of inhibition involves the nucleophilic attack of the active site serine's hydroxyl group or cysteine's thiol group on the electrophilic carbonyl carbon of the TFMK. This attack results in the formation of a stable, yet reversible, covalent adduct.[2][4][5]
For serine proteases, this adduct is a hemiacetal or hemiketal , while for cysteine proteases, it is a hemithioketal or thiohemiketal .[2][5] This covalent bond effectively sequesters the catalytic residue, preventing it from participating in the normal enzymatic reaction and thereby inhibiting the enzyme's function.
The reversibility of this covalent bond is a key feature that distinguishes TFMKs from many traditional covalent inhibitors, which often form irreversible bonds and can lead to off-target toxicity.[5] The ability of the enzyme-inhibitor complex to dissociate allows for a more controlled and potentially safer pharmacological profile.
Structural Basis of Potency and Specificity
The remarkable potency of trifluoromethyl ketone inhibitors stems from their ability to act as transition-state analogs. The tetrahedral geometry of the hemiacetal or hemiketal adduct closely mimics the structure of the tetrahedral intermediate formed during the hydrolysis of the natural substrate by the enzyme.[4][6][7] This structural mimicry allows the inhibitor to bind with very high affinity to the enzyme's active site.
The trifluoromethyl group itself plays a crucial role beyond simply activating the carbonyl group. Its strong electron-withdrawing nature significantly stabilizes the resulting tetrahedral adduct, contributing to the low dissociation constants (Ki values) often observed for these inhibitors.[8][9] Furthermore, the fluorine atoms can participate in favorable interactions within the enzyme's active site, further enhancing binding affinity.
The specificity of a TFMK inhibitor for its target enzyme is largely determined by the peptidyl or other recognition elements attached to the trifluoromethyl ketone warhead. By designing these elements to complement the substrate-binding pockets of the target enzyme, researchers can achieve high selectivity and minimize interactions with other enzymes. For example, peptidyl TFMKs have been designed to be highly specific inhibitors of proteases like chymotrypsin and elastase.[4][9][10]
Kinetic Characterization: The Signature of Slow-Binding Inhibition
A hallmark of many trifluoromethyl ketone inhibitors is their "slow-binding" kinetic behavior.[2][11][12][13] This means that the establishment of the final steady-state inhibition is not instantaneous upon mixing the enzyme and inhibitor. Instead, there is a time-dependent increase in the degree of inhibition as the covalent adduct is formed.
This kinetic profile is typically characterized by an initial, weaker binding event (formation of a non-covalent enzyme-inhibitor complex) followed by a slower, isomerization step to the final, tightly bound covalent complex. This two-step mechanism can be represented as:
E + I ⇌ E·I → E-I*
Where E is the enzyme, I is the inhibitor, E·I is the initial non-covalent complex, and E-I* is the final covalent adduct.
The kinetic parameters that define this interaction are the initial binding constant (Ki) and the forward and reverse rate constants for the isomerization step (kon and koff). These parameters can be determined through detailed enzyme kinetic assays, typically by monitoring the progress of the enzymatic reaction over time in the presence of various concentrations of the inhibitor.[13]
Experimental Methodologies for Mechanistic Elucidation
A multi-faceted experimental approach is essential to fully characterize the mechanism of action of trifluoromethyl ketone inhibitors. The following are key techniques and protocols:
Enzyme Inhibition Kinetics
Objective: To determine the inhibition constant (Ki) and characterize the kinetic behavior (e.g., slow-binding, competitive) of the inhibitor.
Protocol for Determining Ki for a Slow-Binding Inhibitor:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and a suitable chromogenic or fluorogenic substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the trifluoromethyl ketone inhibitor in the same assay buffer.
-
Assay Setup: In a multi-well plate, add the enzyme solution to buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the wells.
-
Inhibitor Addition: At a defined time point after substrate addition, add the different concentrations of the inhibitor to the wells.
-
Monitoring Reaction Progress: Continuously monitor the absorbance or fluorescence of the reaction mixture over a prolonged period using a plate reader. The progress curves will show a time-dependent decrease in the reaction rate as the inhibitor binds to the enzyme.
-
Data Analysis: Fit the progress curves to the appropriate equation for slow-binding inhibition to determine the apparent rate of inhibition (kobs) at each inhibitor concentration. A plot of kobs versus inhibitor concentration will yield the association rate constant (kon) and the dissociation rate constant (koff). The overall inhibition constant (Ki) can then be calculated as koff/kon.[13]
X-ray Crystallography
Objective: To obtain a high-resolution three-dimensional structure of the enzyme-inhibitor complex to directly visualize the covalent adduct and the binding interactions.
General Workflow:
-
Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target enzyme.
-
Co-crystallization or Soaking:
-
Co-crystallization: Mix the purified enzyme with a molar excess of the trifluoromethyl ketone inhibitor and set up crystallization trials.
-
Soaking: Grow crystals of the apo-enzyme first, and then soak them in a solution containing the inhibitor.
-
-
X-ray Diffraction Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model of the enzyme-inhibitor complex against the experimental data.
-
Structural Analysis: Analyze the final structure to confirm the formation of the covalent hemiacetal or hemiketal adduct and to identify all the key interactions between the inhibitor and the enzyme active site.[10][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the formation of the covalent adduct in solution and to probe the electronic environment of the inhibitor's fluorine atoms upon binding to the enzyme.
Key Experiment: ¹⁹F NMR is particularly powerful for studying trifluoromethyl ketone inhibitors.
-
Sample Preparation: Prepare a concentrated solution of the target enzyme in a suitable NMR buffer. Also, prepare a stock solution of the ¹⁹F-containing inhibitor.
-
¹⁹F NMR of the Free Inhibitor: Acquire a ¹⁹F NMR spectrum of the inhibitor alone. In aqueous solution, trifluoromethyl ketones often exist in equilibrium with their hydrated form, which can be observed as a separate peak in the spectrum.[2]
-
Titration with the Enzyme: Gradually add the enzyme to the inhibitor solution and acquire a series of ¹⁹F NMR spectra.
-
Spectral Analysis: Upon binding to the enzyme and forming the covalent adduct, the chemical shift of the trifluoromethyl group's fluorine atoms will change significantly. This provides direct evidence of the covalent interaction. The appearance of a new peak corresponding to the enzyme-bound species can be monitored.[4][9]
Quantitative Data and Applications
The potency of trifluoromethyl ketone inhibitors has been demonstrated against a wide range of enzymes. The following table summarizes key kinetic data for some representative examples.
| Inhibitor | Target Enzyme | Ki (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |
| Ac-Leu-Phe-CF₃ | Chymotrypsin | 2,000 | 750 | - | [10] |
| Ac-Phe-CF₃ | Chymotrypsin | 20,000 | - | - | [10] |
| (5,5,5-trifluoro-4-oxopentyl)trimethylammonium | Acetylcholinesterase | 0.06 | - | - | [8] |
| 1,1,1-trifluoro-4-phenylbutan-2-one | Pig Liver Esterase | 6.8 | - | - | [11] |
| Trifluoromethyl ketone 4 | HDAC4 | 5.1 | - | - | [12][15][16] |
| Trifluoromethyl ketone 4 | HDAC7 | 4.7 | - | - | [12][15][16] |
| Inhibitor 5h | SARS-CoV 3CL Protease | 300 (after 4h) | - | - | [2] |
These examples highlight the broad applicability of the trifluoromethyl ketone scaffold in designing potent inhibitors for diverse enzyme classes, including proteases, esterases, and histone deacetylases.[12][15][16]
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key processes.
Figure 1: General mechanism of reversible covalent inhibition by a trifluoromethyl ketone.
Figure 2: A typical experimental workflow for characterizing trifluoromethyl ketone inhibitors.
Conclusion and Future Perspectives
Trifluoromethyl ketone-containing compounds represent a mature and highly valuable class of enzyme inhibitors. Their mechanism of reversible covalent inhibition, coupled with their ability to act as transition-state analogs, provides a powerful platform for the development of potent and selective therapeutic agents. A thorough understanding of their mechanism of action, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of next-generation inhibitors.
Future research in this area will likely focus on expanding the repertoire of enzymes targeted by TFMKs, fine-tuning their pharmacokinetic and pharmacodynamic properties, and exploring novel applications in areas of unmet medical need. The foundational principles and methodologies discussed herein will undoubtedly continue to guide these efforts, solidifying the role of trifluoromethyl ketones as a cornerstone of modern medicinal chemistry.
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Zhang, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]
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Tuley, A., & Fast, W. (2018). An update on the discovery and development of reversible covalent inhibitors. Current Opinion in Chemical Biology, 44, 69-77. [Link]
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Zhang, Z., et al. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. [Link]
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Brodbeck, U., et al. (1989). Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones. Biochemistry, 28(21), 8466–8473. [Link]
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Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. OSTI.GOV. [Link]
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Ashour, M. B., & Abeles, R. H. (1990). Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. Biochemistry, 29(42), 9771–9778. [Link]
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Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(3), 464-469. [Link]
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Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace. [Link]
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Singh, R., et al. (2018). Trifluoromethylketone-based covalent inhibitors. ResearchGate. [Link]
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Chen, H., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(15), 4247-4251. [Link]
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Parvathaneni, N. K., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PLoS ONE, 12(11), e0187459. [Link]
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Brady, K., & Abeles, R. H. (1990). Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics. Biochemistry, 29(33), 7608–7617. [Link]
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Brady, K., et al. (1990). Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. Biochemistry, 29(33), 7600–7607. [Link]
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Székács, A., et al. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. [Link]
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Masson, P., et al. (2021). Chemical structure of related trifluoromethylketone molecules. ResearchGate. [Link]
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Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 399-406. [Link]
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An In-Depth Technical Guide to the Biological Activity of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Abstract
This technical guide provides a comprehensive overview of the biological activity of 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a potent inhibitor of acetylcholinesterase (AChE). The document delves into the compound's mechanism of action, supported by detailed in vitro kinetic data and in vivo studies demonstrating its potential as a neuroprotective agent. Furthermore, this guide outlines a plausible synthetic route, detailed experimental protocols for its biological evaluation, and a summary of its toxicological profile. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic agents for neurodegenerative diseases and protection against organophosphate toxicity.
Introduction: A Novel Fluorinated Ketone with Therapeutic Potential
This compound, hereafter referred to as TFK, is a fluorinated acetophenone derivative that has emerged as a compound of significant interest in neuropharmacology.[1][2] Its structure, characterized by a trifluoromethyl ketone moiety and a tert-butylphenyl group, underpins its unique biological activity. The primary focus of research on TFK has been its potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1][2] The inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, and TFK's distinct mechanism of action suggests it may offer advantages over existing therapies.[1][2] Moreover, its ability to protect against organophosphate-induced neurotoxicity points to its potential as a pre-treatment agent in scenarios of chemical exposure.[1] This guide will provide an in-depth analysis of the scientific data supporting these claims.
Mechanism of Action: A Slow-Binding, Transition-State Analogue Inhibitor of Acetylcholinesterase
The biological activity of TFK is primarily attributed to its potent and complex inhibition of human acetylcholinesterase (AChE).[1][2] Unlike classical reversible inhibitors, TFK exhibits a slow-binding inhibition mechanism, which is characterized by a time-dependent increase in the degree of inhibition.[1][2]
Kinetic studies have revealed that TFK is a type B slow-binding inhibitor, meaning it binds to the enzyme in a two-step process.[1][2] The initial interaction is a rapid, competitive binding to the enzyme's active site, which is followed by a slower isomerization step to a more tightly bound enzyme-inhibitor complex.[1][2] This results in a prolonged residence time of the inhibitor on the enzyme, leading to sustained inhibition.[1][2]
The key to TFK's potent inhibition lies in its ability to act as a transition-state analogue.[1][2] After binding to the AChE active site, the carbonyl carbon of TFK is attacked by the active site serine residue, forming a transient hemiketal conjugate.[1][2] This hemiketal intermediate mimics the tetrahedral transition state of acetylcholine hydrolysis, the natural function of the enzyme.[1][2] The disruption of this hemiketal is a slow process, effectively sequestering the enzyme in an inactive state.[1][2] Full recovery of AChE activity after inhibition by TFK can take approximately 40 minutes.[1][2]
Molecular modeling studies, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, have further elucidated this mechanism.[1][2] These studies suggest that TFK initially binds to the peripheral anionic site of AChE, followed by a slow induced-fit conformational change that allows for tight binding within the catalytic active site.[1][2]
In Vitro Biological Activity: Kinetic Profile of AChE Inhibition
The inhibitory potency of TFK against human AChE has been quantified through detailed kinetic studies, primarily using the Ellman's method. The key kinetic parameters are summarized in the table below.
| Parameter | Value | Description | Reference |
| Ki | 5.15 nM | Initial competitive inhibition constant | [1][2] |
| Ki * | 0.53 nM | Inhibition constant for the final, tightly bound complex | [1][2] |
| τ (Residence Time) | 20 min | The average time the inhibitor remains bound to the enzyme | [1][2] |
These data highlight the high affinity of TFK for AChE, with the final enzyme-inhibitor complex being particularly stable. The long residence time is a key feature that contributes to its prolonged pharmacological efficacy.[1][2]
In Vivo Studies: Evidence for Neuroprotection and Cognitive Enhancement
The promising in vitro profile of TFK has been further investigated in animal models, providing evidence for its potential therapeutic applications.
Acute Toxicity
In a study using mice, TFK administered intraperitoneally demonstrated low acute toxicity, with a median lethal dose (LD50) of approximately 19 mg/kg.[1]
Effects on Motor Function
To assess potential side effects on motor coordination, mice were subjected to rotarod and open field tests. At doses up to 5 mg/kg, TFK did not cause any alterations in motor coordination or exploratory behavior, suggesting a favorable safety profile at therapeutically relevant doses.[1]
Cognitive Enhancement in a Dementia Model
The potential of TFK to ameliorate cognitive deficits was evaluated in a scopolamine-induced dementia model in rats. Scopolamine is a muscarinic antagonist that induces memory impairment, mimicking some of the cognitive symptoms of Alzheimer's disease. In the passive avoidance test, TFK administered at doses of 1 or 5 mg/kg was able to restore the memory impairments induced by scopolamine.[1]
Neuroprotection Against Organophosphate Toxicity
Organophosphates are potent, irreversible inhibitors of AChE and are used as pesticides and nerve agents. Pre-treatment with a reversible inhibitor can protect the enzyme from irreversible inhibition. Mice pre-treated with 5 mg/kg of TFK two to three hours before being challenged with a lethal dose (2xLD50) of the organophosphate paraoxon showed a modest and short-term protection against toxicity.[1]
Furthermore, the neuroprotective effects were assessed by examining neuronal degeneration using Fluoro-Jade B staining. Pre-treatment with TFK at a dose of 5 mg/kg before the paraoxon challenge significantly reduced the density of apoptotic cells in the hippocampus and entorhinal cortex of the mice.[1] This demonstrates that TFK can mitigate the neurotoxic effects of organophosphate poisoning.
Proposed Chemical Synthesis
While a specific, detailed synthesis protocol for this compound has not been published, a plausible and efficient two-step synthetic route can be proposed based on established organometallic and oxidation chemistry.
Step 1: Grignard Reaction to form 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanol
The synthesis would commence with the preparation of a Grignard reagent from 4-tert-butylbenzyl bromide. This Grignard reagent would then be reacted with ethyl trifluoroacetate. The nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester, followed by acidic workup, would yield the secondary alcohol, 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanol.
Step 2: Oxidation to this compound
The final step involves the oxidation of the secondary alcohol to the desired ketone. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation or side reactions.
Experimental Protocols
In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes a standard method for determining the rate of AChE-catalyzed hydrolysis of acetylthiocholine, which can be adapted to measure the inhibitory activity of TFK.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
TFK stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of TFK in phosphate buffer from the stock solution.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the TFK dilutions to the test wells. For control wells (100% activity), add 10 µL of the solvent used for TFK (e.g., DMSO).
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of AChE solution to all wells except the blank wells.
-
Incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each TFK concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the TFK concentration to determine the IC50 value.
In Vivo Passive Avoidance Test
This protocol outlines the procedure for assessing the effect of TFK on learning and memory in a rat model of dementia.
Apparatus:
-
A two-compartment passive avoidance apparatus with a light and a dark chamber, separated by a guillotine door. The dark chamber has a grid floor for delivering a mild foot shock.
Procedure:
-
Habituation: Place each rat in the light compartment and allow it to explore for 30 seconds. Then, open the guillotine door. Once the rat enters the dark compartment, close the door and return the rat to its home cage.
-
Training: 24 hours after habituation, administer scopolamine (to induce amnesia) or saline to the rats. After 30 minutes, administer TFK or vehicle. After another 30 minutes, place the rat in the light compartment. When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Testing: 24 hours after training, place the rat in the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency indicates improved memory of the aversive stimulus.
Safety and Toxicology
The available data suggest that TFK has a relatively low acute toxicity profile. The intraperitoneal LD50 in mice is approximately 19 mg/kg.[1] At doses up to 5 mg/kg, no adverse effects on motor coordination were observed in mice.[1]
As a trifluoromethyl ketone, some general safety precautions should be considered. Related compounds can be flammable, corrosive, and act as lachrymators. Therefore, appropriate personal protective equipment should be used when handling TFK.
It is also important to consider the metabolic fate of fluorinated compounds. Some α-fluoroketones have the potential to be metabolized to toxic byproducts such as fluoroacetic acid. While the specific metabolism of TFK has not been reported, this is a potential area for further investigation in preclinical safety studies.
Comparative Analysis with Other AChE Inhibitors
TFK's mechanism of action distinguishes it from many clinically used AChE inhibitors.
-
Donepezil and Galantamine: These are reversible, competitive inhibitors that bind to the active site of AChE. Their binding is rapid and reversible, and they do not form a covalent bond with the enzyme.
-
Rivastigmine: This is a pseudo-irreversible inhibitor that carbamylates the active site serine of AChE. The carbamyl-enzyme complex is more stable than the acetyl-enzyme complex formed with acetylcholine, leading to a longer duration of inhibition.
TFK's slow-binding, transition-state analogue inhibition with a long residence time represents a distinct pharmacological profile. This could translate to a more sustained and stable inhibition of AChE in vivo, potentially leading to improved therapeutic efficacy and a more favorable dosing regimen.
Conclusion and Future Directions
This compound (TFK) is a potent, slow-binding inhibitor of acetylcholinesterase with a unique transition-state analogue mechanism. In vitro studies have demonstrated its high affinity and prolonged residence time on the enzyme. In vivo studies have provided evidence for its cognitive-enhancing effects in a model of dementia and its neuroprotective properties against organophosphate toxicity, all at doses that do not appear to impair motor function.
While the current data are promising, further research is warranted to fully elucidate the therapeutic potential of TFK. Key areas for future investigation include:
-
Pharmacokinetic studies: A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of TFK is necessary to understand its in vivo behavior and to establish an optimal dosing regimen.
-
Chronic toxicology studies: Long-term safety studies are required to assess the potential for any cumulative toxicity.
-
Efficacy in other models of neurodegeneration: The efficacy of TFK should be evaluated in other animal models of Alzheimer's disease and related dementias.
-
Optimization of neuroprotective effects: Further studies are needed to optimize the dosing and timing of TFK administration for maximal protection against organophosphate poisoning.
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-
Zueva, I. V., Lushchekina, S. V., Pottie, I. R., Darvesh, S., Masson, P., et al. (2021). Protective effects of m-(tert-butyl) trifluoroacetophenone, a transition state analogue of acetylcholine, against paraoxon toxicity and memory impairments. Chemico-Biological Interactions, 345, 109558. [Link]
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Substituted Trifluoro-2-Propanones: A Nexus of Reactivity and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted trifluoro-2-propanones, characterized by a trifluoromethyl group adjacent to a carbonyl, represent a class of molecules with profound significance in chemical biology and drug discovery. The intense electron-withdrawing nature of the CF₃ group renders the carbonyl carbon exceptionally electrophilic, making these compounds potent, often covalent, inhibitors of various enzymes, particularly proteases and esterases. This heightened reactivity also positions them as versatile synthons for the construction of complex fluorinated molecules, including chiral alcohols and heterocyclic scaffolds that are pivotal in modern pharmacons. This guide provides an in-depth exploration of the unique chemical properties, mechanistic underpinnings, and diverse research applications of substituted trifluoro-2-propanones, offering field-proven insights and detailed methodologies for their application in the laboratory.
The Trifluoromethyl Ketone (TFMK) Moiety: An Engine of Reactivity
The utility of substituted trifluoro-2-propanones stems directly from the powerful inductive effect of the three fluorine atoms. This effect dramatically increases the partial positive charge on the carbonyl carbon, making it significantly more electrophilic than a standard ketone.[1] This enhanced electrophilicity is the cornerstone of their primary application as enzyme inhibitors.
Upon introduction to an aqueous or biological environment, the electrophilic carbonyl readily undergoes nucleophilic attack by water, establishing an equilibrium that often favors the hydrated gem-diol form.[2] This hydrated species is structurally analogous to the tetrahedral transition state of substrate hydrolysis in many hydrolytic enzymes, making TFMKs excellent transition-state mimic inhibitors.[2][3]
Application as Potent Enzyme Inhibitors
The most prominent application of substituted trifluoro-2-propanones is in the targeted inhibition of hydrolytic enzymes, particularly serine and cysteine proteases.[1][4]
Mechanism of Covalent Inhibition
Trifluoromethyl ketones typically function as reversible, slow, tight-binding inhibitors.[1] The inhibition mechanism involves the nucleophilic attack by an active site residue—most commonly the hydroxyl group of serine or the thiol group of cysteine—on the highly electrophilic carbonyl carbon of the TFMK.[1][5] This attack forms a stable, covalent, tetrahedral hemiacetal or hemithioketal adduct, respectively.[1][5][6] This adduct mimics the transition state of peptide bond hydrolysis but is far more stable, effectively sequestering the enzyme and preventing its catalytic activity.[5][6]
Caption: Synthetic utility of substituted trifluoro-2-propanones.
General Protocol: Asymmetric Reduction to Chiral Alcohols
This protocol describes a general method for the enantioselective reduction of a substituted trifluoro-2-propanone to its corresponding chiral alcohol, a key intermediate for many pharmaceuticals. [7][8]
-
Reaction Setup:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substituted trifluoro-2-propanone (1 equivalent) in a dry, aprotic solvent such as diethyl ether or THF. [9] * Cool the solution to the desired temperature, typically 0°C or -78°C, using an ice bath or a dry ice/acetone bath.
-
-
Addition of Reducing Agent:
-
Slowly add a solution of a chiral reducing agent. Common choices include lithium aluminium hydride (LiAlH₄) for non-chiral reductions or more sophisticated catalytic systems for asymmetric synthesis. [10][9]For asymmetric reduction, a pre-formed complex of a hydride source with a chiral ligand (e.g., a BINOL-modified hydride) is often used.
-
Stir the reaction mixture at the low temperature for the time determined by reaction monitoring (e.g., via Thin Layer Chromatography, TLC).
-
-
Workup and Purification:
-
Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature. [9] * Allow the mixture to warm to room temperature.
-
If a precipitate forms (e.g., aluminum salts), filter the mixture through a pad of Celite, washing the filter cake with the reaction solvent.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude chiral alcohol product using column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Applications in Agrochemicals and Materials Science
The unique properties imparted by the trifluoromethyl group are also leveraged in the development of advanced agrochemicals and materials. [11][12]
-
Agrochemicals: TFMK analogues of insect pheromones have been shown to be remarkable disruptors of pheromone communication in various Lepidoptera species, offering a targeted approach to pest management. [4]Their derivatives are explored for use in a range of agrochemicals due to their enhanced biological activity and metabolic stability. [11][12]* Materials Science: The stability and defined reactivity of trifluoro-2-propanones make them useful building blocks in the synthesis of specialty polymers and other advanced materials that require specific thermal or chemical resistance properties. [11]
Future Outlook
Substituted trifluoro-2-propanones will continue to be a cornerstone of research in medicinal chemistry and chemical biology. The development of more efficient and highly stereoselective methods for their synthesis will further broaden their applicability. [13]As our understanding of disease pathways deepens, the rational design of TFMK-based inhibitors will enable the creation of highly selective probes to study enzyme function and lead to the development of next-generation therapeutics for a wide range of diseases, from viral infections to cancer.
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- Nogrady, T. (2021). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules, 26(11), 3321.
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An In-depth Technical Guide on the Stability and Degradation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable, field-proven methodologies. We will explore the intrinsic molecular characteristics that govern the compound's reactivity, predict its behavior under various stress conditions, and detail the experimental protocols necessary for a thorough stability assessment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to stability studies.
Introduction: Understanding the Core Moiety
This compound is a molecule of significant interest, characterized by three key functional domains: a trifluoromethyl ketone, a benzylic methylene group, and a para-substituted tert-butylphenyl ring. The interplay of these features dictates its overall stability and susceptibility to degradation.
The trifluoromethyl group is a strong electron-withdrawing moiety that significantly enhances the electrophilicity of the adjacent carbonyl carbon. This makes trifluoromethyl ketones exceptionally reactive towards nucleophiles and prone to forming stable gem-diol hydrates in aqueous environments[1]. The benzylic position, the -CH2- group, is inherently reactive due to the resonance stabilization of any radical or carbocation intermediates that may form, making it a potential site for oxidative and photolytic degradation[2][3][4][5]. Conversely, the bulky tert-butyl group offers steric hindrance, which can shield the phenyl ring and the benzylic position from certain chemical attacks and potentially enhance the molecule's overall stability against oxidative degradation[1][6].
This guide will systematically dissect the molecule's stability profile by examining its predicted and experimentally verifiable degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Predicted Degradation Pathways: A Mechanistic Perspective
A proactive understanding of potential degradation pathways is critical for designing robust stability studies and analytical methods. Based on the chemical functionalities of this compound, we can anticipate several key degradation routes.
Hydrolytic Degradation
Given the high electrophilicity of the carbonyl carbon, hydrolysis is a primary degradation pathway to consider.
-
Acidic and Neutral Conditions: In aqueous solutions, the trifluoromethyl ketone can exist in equilibrium with its corresponding gem-diol (hydrate) form. While this is not a degradative process per se, the formation of the hydrate can influence the compound's physical properties and analytical profile[1]. Prolonged exposure to acidic conditions is generally not expected to cause significant degradation of the core structure, though the hydration equilibrium may be affected.
-
Basic Conditions: Alkaline conditions present two significant degradation pathways:
-
Haloform Reaction: As a methyl ketone derivative (in a broader sense, having an enolizable proton), the compound may be susceptible to the haloform reaction in the presence of a strong base. This would involve the cleavage of the C-C bond between the carbonyl group and the benzylic carbon, leading to the formation of 4-tert-butylphenylacetic acid and trifluoromethane (fluoroform)[7][8].
-
β-Fluoride Elimination: Under strongly basic conditions, there is a possibility of β-fluoride elimination from the trifluoromethyl group, especially if an enolate is formed. This would result in the formation of a difluoroenone intermediate, which would be highly reactive and could undergo further reactions[9].
-
Caption: Predicted hydrolytic degradation pathways.
Oxidative Degradation
The benzylic position is the most likely site of oxidative attack.
-
Peroxide or Radical Initiators: In the presence of oxidizing agents such as hydrogen peroxide, especially with exposure to UV light or metal ions, the benzylic C-H bonds can be susceptible to radical abstraction. This can lead to the formation of a benzylic hydroperoxide, which can further decompose to form the corresponding alcohol, 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-hydroxypropane, or ketone, 1-(4-tert-butylphenyl)-3,3,3-trifluoroacetone. Further oxidation of the benzylic position could lead to cleavage of the C-C bond and formation of 4-tert-butylbenzoic acid. Strong oxidizing agents like potassium permanganate or sodium dichromate are known to oxidize benzylic carbons to carboxylic acids[4].
Caption: Predicted oxidative degradation pathways.
Photolytic Degradation
Aromatic ketones are often photosensitive.
-
Norrish-Type Reactions: The ketone functionality can absorb UV light, leading to electronic excitation. The excited state can then undergo Norrish-type reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the C-C bond adjacent to the carbonyl group, generating a trifluoroacetyl radical and a 4-tert-butylbenzyl radical. A Norrish Type II reaction, if a labile gamma-hydrogen is available, could also occur, though it is less likely in this specific structure. The generated radicals can then recombine or react with other molecules to form a variety of degradation products.
Thermal Degradation
The thermal stability of fluorinated compounds can be high, but degradation is possible at elevated temperatures.
-
Radical Fragmentation: At high temperatures, the weakest bonds in the molecule are likely to cleave first. This could again involve the benzylic C-C bond, leading to radical fragmentation pathways similar to those in photolytic degradation. The tert-butyl group may also undergo fragmentation at very high temperatures.
A Framework for Forced Degradation Studies
To experimentally verify these predicted pathways and to develop a stability-indicating analytical method, a systematic forced degradation study is essential[10][11][12][13].
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | Up to 24 hours | To investigate susceptibility to haloform reaction and other base-catalyzed degradations. |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours | To probe the reactivity of the benzylic position and other potential oxidation sites. |
| Photostability | ICH Q1B guidelines (UV/Vis light exposure) | Room Temperature | As per guidelines | To determine light sensitivity and potential for photolytic degradation. |
| Thermal Stress | Solid-state and in solution | 80°C | Up to 7 days | To evaluate intrinsic thermal stability. |
Experimental Protocol: General Procedure for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Application: For each stress condition, mix an aliquot of the stock solution with the specified stressor in a suitable container (e.g., sealed vial). For photostability, expose the solution and solid drug substance to the required light conditions. For thermal stress, store the samples in a calibrated oven.
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24, 48, 72 hours).
-
Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis. For oxidative stress, the reaction may be quenched if necessary.
-
Analysis: Analyze the stressed samples using a developed stability-indicating analytical method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the parent drug from its degradation products, thus providing a true measure of stability[14][15][16][17][18]. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric (MS) detection is recommended.
Method Development Strategy
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for separating nonpolar to moderately polar compounds.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to resolve the parent compound from its more polar and less polar degradants.
-
Detection: A photodiode array (PDA) detector should be used to monitor the chromatograms at multiple wavelengths to ensure all degradants are detected. The UV spectrum of the parent compound will guide the selection of an optimal monitoring wavelength. Mass spectrometry (MS) detection is invaluable for the identification of degradation products by providing mass-to-charge ratio information.
-
Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks.
Method Validation
Once developed, the method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by analyzing the stressed samples and showing baseline resolution.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for developing a stability-indicating method.
Conclusion
The stability of this compound is governed by a complex interplay of its functional groups. While the tert-butyl group may confer some oxidative stability, the trifluoromethyl ketone and the benzylic methylene group represent key reactive centers. A thorough understanding of the potential degradation pathways, coupled with a systematic approach to forced degradation studies and the development of a validated stability-indicating analytical method, is paramount for ensuring the quality, safety, and efficacy of any drug substance or product containing this moiety. This guide provides the foundational knowledge and a practical framework for researchers to confidently assess the stability of this important chemical entity.
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- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. (URL not available)
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- The Haloform Reaction.
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- Deoxygenative Functionalization of Trifluoromethyl Ketones | Request PDF - ResearchG
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- Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
- Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones.
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- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
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- Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - RSC Publishing. (URL not available)
- 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone | C11H9F3O3 - PubChem. (URL not available)
- Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | Request PDF - ResearchG
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A Technical Guide to the Research-Scale Availability and Handling of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Abstract: This technical guide provides a comprehensive overview of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone (CAS No. 142505-28-0), a specialized fluorinated ketone of interest to researchers in medicinal chemistry and drug development. The guide addresses the compound's limited commercial availability, outlines practical procurement strategies, and establishes a framework for its safe handling and quality verification. By synthesizing data on its chemical properties, potential applications derived from its structural motifs, and safety considerations based on analogous compounds, this document serves as an essential resource for scientists seeking to incorporate this molecule into their research endeavors.
Introduction and Scientific Significance
This compound is a unique molecular entity characterized by two key functional groups: a trifluoromethyl ketone and a 4-tert-butylphenyl moiety. The trifluoromethyl ketone group is a well-established pharmacophore known for its ability to act as a potent and stable inhibitor of various enzymes, particularly serine and cysteine proteases, by forming stable hemiacetal or hemiketal adducts with active site residues. The incorporation of fluorine can enhance metabolic stability, binding affinity, and cell permeability.
The 4-tert-butylphenyl group is a bulky, lipophilic substituent commonly found in bioactive molecules. Its presence can facilitate hydrophobic interactions within protein binding pockets and is a structural component in various pharmaceuticals and agrochemicals. For instance, the related compound 1-(4-tert-butylphenyl)propan-2-one is a critical intermediate in the synthesis of the fungicide Fenpropimorph[1]. The combination of these two motifs in a single molecule makes this compound a compelling building block for the synthesis of novel therapeutic agents or molecular probes.
Chemical Identity and Properties
The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted, reflecting the compound's status as a niche research chemical.
| Property | Value | Source |
| CAS Number | 142505-28-0 | ChemicalBook[2] |
| Molecular Formula | C13H15F3O | ChemicalBook[2] |
| Molecular Weight | 244.25 g/mol | ChemicalBook[2] |
| Boiling Point | 252.0±35.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.115±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
Commercial Availability and Procurement
A thorough market survey reveals that this compound is not a stock item with major global chemical suppliers. Its availability is primarily limited to specialized chemical synthesis companies and directories that connect buyers with smaller, often international, manufacturers. This scarcity necessitates a deliberate and strategic approach to procurement.
Procurement Workflow for Specialized Chemicals
Researchers should anticipate that obtaining this compound may involve longer lead times and require additional validation steps compared to common lab reagents. The following workflow illustrates a logical procurement process.
Sources
Methodological & Application
Experimental protocol for using 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone in enzyme assays
Application Note & Protocol
Utilizing 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone for the Characterization of Hydrolase Activity
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of this compound, a member of the trifluoromethyl ketone (TFMK) class of compounds, as a potent enzyme inhibitor. We delve into the underlying mechanism of action, offer detailed step-by-step protocols for determining inhibitor potency (IC₅₀) and assessing reversibility, and provide guidance on data interpretation and troubleshooting.
Introduction: The Power of the Trifluoromethyl Ketone Moiety
Trifluoromethyl ketones (TFMKs) have become indispensable tools in chemical biology and drug discovery, primarily for their ability to act as potent inhibitors of various enzyme classes, particularly hydrolases (e.g., proteases, esterases, lipases).[1][2] The exceptional reactivity of the TFMK functional group stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This effect renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3]
A defining characteristic of TFMKs in aqueous environments is their propensity to exist in equilibrium with their hydrated gem-diol form. This hydrated structure is a stable, tetrahedral molecule that closely mimics the transition state of substrate hydrolysis by many enzymes.[3][4] By binding tightly to the enzyme's active site in this conformation, TFMKs can inhibit enzyme activity with high affinity and specificity. This compound is a specific TFMK that can be used to probe the activity and structure of such enzymes.
Foundational Principle: Mechanism of Inhibition
The inhibitory action of this compound against a typical serine hydrolase is a multi-step process rooted in its chemical properties.
-
Initial Binding: The inhibitor diffuses into the enzyme's active site. The bulky tert-butylphenyl group can participate in hydrophobic or van der Waals interactions within the substrate-binding pocket, contributing to its initial affinity and specificity.
-
Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of a serine residue) attacks the highly electrophilic carbonyl carbon of the TFMK.
-
Formation of a Hemiketal Adduct: This attack results in the formation of a covalent, yet potentially reversible, tetrahedral hemiketal intermediate. This complex is significantly more stable than the corresponding intermediate formed with a standard ketone, and its structure is analogous to the high-energy transition state of the natural substrate's hydrolysis.[4] This mimicry is the primary source of its potent inhibitory effect.
Caption: Mechanism of TFMK inhibition versus normal substrate hydrolysis.
Compound Specifications & Preparation
Proper handling and preparation of the inhibitor are critical for reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 142505-28-0 | [5] |
| Molecular Formula | C₁₃H₁₅F₃O | [5] |
| Molecular Weight | 244.26 g/mol | |
| Predicted Boiling Point | 252.0 ± 35.0 °C | [5] |
| Predicted Density | 1.115 ± 0.06 g/cm³ | [5] |
Protocol 1: Preparation of Inhibitor Stock Solution
Causality: High-concentration stock solutions in an organic solvent like DMSO are necessary because many organic compounds have limited solubility in aqueous assay buffers. This approach minimizes the final concentration of the organic solvent in the assay, which could otherwise affect enzyme stability and activity.
-
Weighing: Accurately weigh out a precise amount (e.g., 2.44 mg) of this compound powder.
-
Dissolution: Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution. For 2.44 mg, adding 1 mL of DMSO yields a 10 mM stock solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Experimental Design: Determining Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[6][7]
Pre-Assay Considerations
-
Enzyme & Substrate Concentration: For competitive inhibitors, the apparent IC₅₀ value is dependent on the substrate concentration. It is crucial to use a substrate concentration at or below its Michaelis-Menten constant (Kₘ) to avoid underestimating the potency of competitive inhibitors.[8]
-
Assay Type: Continuous kinetic assays, where the reaction progress is monitored over time, are generally preferred as they provide the most accurate rate measurements.[6][9] Spectrophotometric or fluorometric assays are common.
-
Controls: Proper controls are essential for data interpretation. These include:
-
Positive Control (100% Activity): Reaction with enzyme and substrate, but no inhibitor (only DMSO vehicle).
-
Negative Control (0% Activity): Reaction with substrate but no enzyme, or a fully inhibited enzyme sample.
-
Caption: Standard workflow for IC₅₀ determination.
Protocol 2: Step-by-Step IC₅₀ Determination in a 96-Well Plate
-
Inhibitor Dilution Series: Prepare a serial dilution of the 10 mM stock solution. A common approach is a 10-point, 3-fold serial dilution.
-
Plate Setup: Dispense 1 µL of each inhibitor concentration (and DMSO for the positive control) into the appropriate wells of a 96-well plate.
-
Enzyme Addition: Add a defined volume (e.g., 50 µL) of enzyme solution (pre-diluted in assay buffer) to each well.
-
Pre-incubation (Optional but Recommended): Incubate the plate for 10-15 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding inhibitors.[1]
-
Reaction Initiation: Add a defined volume (e.g., 50 µL) of the substrate solution (pre-diluted in assay buffer) to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance or fluorescence) over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting sigmoidal curve using a four-parameter logistic equation to determine the IC₅₀ value.[8]
-
Table 2: Example 96-Well Plate Layout for IC₅₀ Assay (in Triplicate)
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | 100 µM | 100 µM | 100 µM | 1.23 µM | 1.23 µM | 1.23 µM | 15.2 nM | 15.2 nM | 15.2 nM | Control | Control | Blank |
| B | 33.3 µM | 33.3 µM | 33.3 µM | 411 nM | 411 nM | 411 nM | 5.08 nM | 5.08 nM | 5.08 nM | Control | Control | Blank |
| C | 11.1 µM | 11.1 µM | 11.1 µM | 137 nM | 137 nM | 137 nM | 1.69 nM | 1.69 nM | 1.69 nM | Control | Control | Blank |
| D | 3.70 µM | 3.70 µM | 3.70 µM | 45.7 nM | 45.7 nM | 45.7 nM | ... | ... | ... | Control | Control | Blank |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| Control = DMSO vehicle (100% activity); Blank = No enzyme (0% activity) |
Advanced Characterization: Assessing Inhibition Reversibility
Determining whether an inhibitor is reversible or irreversible is a critical next step. Irreversible inhibitors typically form a stable covalent bond, and enzyme activity cannot be restored by removing the inhibitor. A rapid dilution experiment is a straightforward method to assess this.[6]
Protocol 3: Rapid Dilution Experiment
Causality: This experiment distinguishes between reversible and irreversible inhibition by drastically reducing the concentration of the free inhibitor after it has been allowed to bind to the enzyme. If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity. If it is irreversible, activity will not be recovered.
-
High-Concentration Incubation: Prepare two samples:
-
Sample A (Pre-Dilution): Incubate the enzyme with the inhibitor at a high concentration (e.g., 10x IC₅₀).
-
Sample B (Control): Incubate the enzyme with the vehicle (DMSO) only.
-
-
Dilution & Assay:
-
Condition 1 (No Dilution): Take an aliquot from Sample A and add it directly to the assay mix to measure the inhibited activity.
-
Condition 2 (Rapid Dilution): Take an aliquot from the remaining Sample A and perform a large, rapid dilution (e.g., 100-fold) into the assay buffer. The final enzyme concentration should be the same as in Condition 1, but the inhibitor concentration is now far below the IC₅₀ (e.g., 0.1x IC₅₀). Immediately initiate the reaction by adding substrate and measure the activity.
-
Condition 3 (Positive Control): Dilute the control Sample B by the same factor and measure its activity.
-
-
Interpretation:
-
Reversible Inhibition: The activity in Condition 2 will be significantly higher than in Condition 1 and will approach the activity of the positive control (Condition 3).
-
Irreversible Inhibition: The activity in Condition 2 will remain low and be similar to the activity in Condition 1.
-
Caption: Logic flow of a rapid dilution experiment for reversibility.
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inhibitor Precipitation | Exceeding aqueous solubility limit. | Decrease the final concentration of the inhibitor. Ensure the final DMSO concentration is consistent across all wells and is tolerated by the enzyme (typically ≤ 1%). |
| High Well-to-Well Variability | Pipetting errors; inconsistent mixing. | Use calibrated pipettes; ensure thorough but gentle mixing after reagent addition. |
| No Inhibition Observed | Inhibitor is not active against the target enzyme; inhibitor degraded. | Verify compound integrity; test against a positive control enzyme known to be inhibited by TFMKs; increase inhibitor concentration range. |
| Sigmoidal Curve is Not Well-Defined | Inappropriate concentration range tested; assay interference. | Widen the inhibitor concentration range (e.g., use 10-fold dilutions initially). Test for inhibitor-induced signal quenching or enhancement in the absence of enzyme. |
Conclusion
This compound is a powerful chemical probe for studying enzymes, particularly hydrolases. Its mechanism as a transition-state analog allows for potent and often specific inhibition. By following the detailed protocols for IC₅₀ determination and reversibility testing outlined in this guide, researchers can effectively characterize enzyme-inhibitor interactions, screen for novel drug candidates, and gain deeper insights into enzyme function and mechanism.
References
- Steady-state enzyme kinetics. The Biochemist - Portland Press.
- How should I start with Enzyme-Inhibitor kinetics assay?.
- What Are Enzyme Kinetic Assays?. Tip Biosystems.
- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
- Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. SciSpace.
- This compound. ChemicalBook.
- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. Benchchem.
- Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones.
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central.
- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern.
- This compound. Sigma-Aldrich.
- 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies.
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Application Notes and Protocols for the Evaluation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] This enzymatic degradation terminates the nerve signal at cholinergic synapses.[1][3] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4][5] This mechanism is the foundation for the therapeutic effects of drugs used to treat a variety of conditions, including Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3][5] Consequently, the in vitro screening and detailed characterization of novel AChE inhibitors are fundamental activities in the drug discovery and development pipeline.[1]
This document provides a comprehensive guide for the investigation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone , a compound of interest for its potential as an acetylcholinesterase inhibitor. The protocols outlined herein are designed to enable researchers to determine its inhibitory potency and elucidate its mechanism of action.
Understanding the Mechanism of Acetylcholinesterase Inhibition
AChE inhibitors can be broadly classified based on their interaction with the enzyme.[3] Reversible inhibitors bind to the enzyme for a short period, after which normal enzyme function is restored.[3] In contrast, irreversible inhibitors form a stable, long-lasting complex with the enzyme.[3] The nature of this interaction can be further delineated through kinetic studies to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. This information is crucial for understanding the inhibitor's mode of action and for guiding further drug development efforts.
Application Protocol 1: Determination of IC50 using the Ellman's Assay
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following protocol utilizes the widely adopted Ellman's assay, a simple, rapid, and reliable colorimetric method for measuring AChE activity.[1][6][7]
Principle of the Assay
The Ellman's assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine.[1][7][8] The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][8] The rate of color formation is directly proportional to the AChE activity.[1][7][8] In the presence of an inhibitor like this compound, the rate of this reaction will decrease.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an AChE inhibitor.
Step-by-Step Protocol
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH as required.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer.
-
ATChI Solution (10 mM): Prepare this solution fresh in deionized water just before use.
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer to a final concentration that gives a linear rate of reaction over the desired time course.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure (96-well plate format): a. To the wells of a 96-well plate, add 25 µL of phosphate buffer. b. Add 25 µL of the various dilutions of the inhibitor to the test wells. For the control (100% activity), add 25 µL of phosphate buffer containing the same final concentration of DMSO as the inhibitor wells. c. Add 25 µL of the AChE solution to all wells except the blank. d. Mix gently and pre-incubate the plate at 37°C for 15 minutes. e. Add 50 µL of the DTNB solution to all wells. f. To initiate the reaction, add 25 µL of the ATChI solution to all wells. The final volume in each well will be 150 µL. g. Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[1]
-
Data Analysis: a. Calculate the rate of reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min) by plotting absorbance versus time and calculating the slope of the linear portion of the curve. b. Calculate the percentage of inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100 c. Determine the IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Application Protocol 2: Kinetic Analysis to Determine the Mode of Inhibition
Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. This protocol describes how to perform a kinetic analysis to determine if this compound is a competitive, non-competitive, uncompetitive, or mixed-type inhibitor of AChE.
Principle of Kinetic Analysis
By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[9] These changes, when visualized using a double-reciprocal plot (Lineweaver-Burk plot), reveal the mode of inhibition.[9][10]
Experimental Design
The experiment is set up as a matrix, varying the concentration of the substrate (ATChI) and the inhibitor.
Step-by-Step Protocol
-
Set up the assay: Follow the same general procedure as the Ellman's assay described above.
-
Vary concentrations:
-
Prepare a range of ATChI concentrations (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km, 10x Km). The Km for AChE with ATChI should be determined experimentally beforehand or obtained from the literature.
-
For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound (e.g., concentrations around its IC50 value).
-
-
Measure initial rates: For each combination of substrate and inhibitor concentration, determine the initial rate of reaction (v₀).
Data Analysis
-
Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S] for each inhibitor concentration.
-
Interpret the plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[9]
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).[9]
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are affected).[9]
-
Models of Enzyme Inhibition
Caption: Schematic representations of different enzyme inhibition models.
Data Presentation and Interpretation
The quantitative data obtained from the above experiments should be summarized for clear comparison and interpretation.
| Parameter | Value | Description |
| IC50 | e.g., 15.2 nM | The concentration of the inhibitor required to reduce the activity of AChE by 50%. A lower value indicates higher potency. |
| Mode of Inhibition | e.g., Competitive | Determined from the Lineweaver-Burk plot analysis. Indicates how the inhibitor interacts with the enzyme and substrate. |
| Ki | e.g., 7.8 nM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency than IC50. |
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound as a potential acetylcholinesterase inhibitor. By determining its IC50 and elucidating its kinetic mode of inhibition, researchers can gain valuable insights into its therapeutic potential and guide further preclinical development.
References
- Worek, F., Thiermann, H., & Wille, T. (2020). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Archives of Toxicology, 94(8), 2673–2687.
-
Wikipedia. (2024). Acetylcholinesterase inhibitor. [Link]
- Patsnap. (2024). What are AChE inhibitors and how do they work?
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- MedicineNet. (2021). How Do Central Acetylcholinesterase Inhibitors Work? Uses, Side Effects, Drug Names.
-
Encyclopedia.pub. (n.d.). Acetylcholinesterase Inhibitors. [Link]
- National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
-
MedLink Neurology. (n.d.). Mechanism of action of acetylcholinesterase inhibitors. [Link]
- AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]
-
MDPI. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. International Journal of Molecular Sciences, 22(18), 9875. [Link]
- BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase (AChE)
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]
-
Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009). [Link]
-
The Journal of Physical Chemistry. (n.d.). Global analysis of enzyme inhibition kinetics. [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition. Biophysical Chemistry. [Link]
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- 10. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Notes and Protocols: In Vitro Assay Development with 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone (BTP2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of in vitro assays utilizing 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, commonly known as BTP2. BTP2 is a known inhibitor of the Orai1 calcium channel, a key component of store-operated calcium entry (SOCE).[1] SOCE is a crucial Ca2+ influx mechanism in non-excitable cells, playing a vital role in a multitude of cellular processes.[2][3] This guide will delve into the core principles of assay development with BTP2, offering detailed, field-proven protocols for characterizing its inhibitory effects on SOCE and assessing potential off-target activities. The methodologies are designed to be robust and reproducible, enabling researchers to effectively integrate BTP2 into their drug discovery and cell signaling research.
Introduction to BTP2: A Tool for Interrogating Store-Operated Calcium Entry
This compound (BTP2) has emerged as a valuable pharmacological tool for the study of store-operated calcium entry (SOCE). SOCE is a major pathway for calcium influx in non-excitable cells, activated in response to the depletion of calcium from the endoplasmic reticulum (ER).[4][5] This process is mediated by the interaction of the ER calcium sensor, STIM1, with the plasma membrane calcium channel, Orai1.[3]
BTP2 primarily targets the Orai1 channel, thereby inhibiting SOCE.[1] This inhibitory action makes BTP2 an essential compound for investigating the physiological and pathological roles of SOCE in various cellular contexts, from immune cell activation to muscle function. Understanding the precise inhibitory characteristics of BTP2 and its potential secondary effects is paramount for the accurate interpretation of experimental results. This guide provides the necessary protocols to achieve this.
Chemical and Physical Properties of BTP2
| Property | Value |
| CAS Number | 142505-28-0[6][7] |
| Molecular Formula | C13H15F3O[6][7] |
| Molecular Weight | 244.26 g/mol [6] |
| IUPAC Name | This compound |
The Store-Operated Calcium Entry (SOCE) Pathway
A fundamental understanding of the SOCE pathway is critical for designing and interpreting assays involving BTP2. The following diagram illustrates the key steps in SOCE activation and the point of inhibition by BTP2.
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the inhibitory action of BTP2.
Primary Assay: SOCE Inhibition Measurement using Ratiometric Calcium Imaging
The cornerstone of characterizing BTP2 is a robust SOCE inhibition assay. The "calcium add-back" protocol is a widely accepted method for this purpose.[4][5] This assay involves depleting ER calcium stores in the absence of extracellular calcium, followed by the reintroduction of calcium to measure SOCE. We will use the ratiometric fluorescent indicator Fura-2 AM for precise quantification of intracellular calcium concentration ([Ca2+]i).[8][9][10]
Principle
Cells are loaded with Fura-2 AM, which is cleaved by intracellular esterases to the calcium-sensitive form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm in the calcium-free form to ~340 nm when bound to calcium, with an emission maximum at ~510 nm.[10] The ratio of fluorescence intensities at these two excitation wavelengths (340/380) provides a quantitative measure of [Ca2+]i, which is less susceptible to variations in dye concentration, cell thickness, and photobleaching.[11]
Materials and Reagents
-
Cell Line: A suitable cell line expressing Orai1 and STIM1 (e.g., HEK293, Jurkat, or primary cells of interest).
-
This compound (BTP2): Prepare a stock solution in DMSO.
-
Fura-2 AM: Prepare a stock solution in high-quality, anhydrous DMSO.[12]
-
Thapsigargin (TG): An irreversible inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, used to deplete ER calcium stores. Prepare a stock solution in DMSO.[13]
-
Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fura-2 AM in aqueous media.[10]
-
Probenecid (optional): An inhibitor of organic anion transporters that can reduce the extrusion of Fura-2 from the cells.[14]
-
HEPES-Buffered Saline (HBS): Containing NaCl, KCl, MgCl2, D-glucose, and HEPES.
-
Calcium-free HBS: HBS without CaCl2 and supplemented with EGTA.
-
High Calcium HBS: HBS with a defined concentration of CaCl2 (e.g., 2 mM).
-
Ionomycin: A calcium ionophore used for calibration.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with dual-excitation capabilities.
Experimental Workflow
Caption: Experimental workflow for the SOCE inhibition assay using the calcium add-back protocol.
Detailed Protocol
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.[9]
-
Dye Loading:
-
Washing and De-esterification:
-
Gently wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Add fresh HBS (with or without probenecid) and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye.[9]
-
-
Compound Incubation:
-
Replace the HBS with fresh HBS containing various concentrations of BTP2 or vehicle (DMSO). Incubate for the desired time (e.g., 15-30 minutes).
-
-
SOCE Measurement:
-
Set up the fluorescence plate reader to measure emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm.
-
Aspirate the compound-containing buffer and replace it with calcium-free HBS containing thapsigargin (e.g., 1 µM) and the respective concentrations of BTP2 or vehicle.
-
Record the baseline 340/380 fluorescence ratio for several minutes to monitor the release of calcium from the ER.
-
Add a concentrated CaCl2 solution to each well to achieve the final desired extracellular calcium concentration (e.g., 2 mM).
-
Continue recording the fluorescence ratio for several more minutes to measure the calcium influx through store-operated channels.[15]
-
Data Analysis
-
Calculate the 340/380 fluorescence ratio for each time point.
-
Quantify the SOCE response by measuring the peak increase in the ratio after calcium addition or by calculating the area under the curve.
-
Normalize the response in BTP2-treated wells to the vehicle-treated control wells.
-
Plot the normalized response against the logarithm of the BTP2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assay: Assessing Off-Target Effects on Ryanodine Receptors
Previous studies have suggested that at higher concentrations, BTP2 may have off-target effects on ryanodine receptors (RyRs), which are intracellular calcium release channels primarily located on the sarcoplasmic/endoplasmic reticulum.[16] It is therefore prudent to assess the activity of BTP2 on RyR function, particularly if the compound is being considered for therapeutic development. A [3H]-ryanodine binding assay is a classic and quantitative method for this purpose.[17][18]
Principle
Ryanodine, a plant alkaloid, binds with high affinity to the open state of the RyR channel.[17] Therefore, the amount of radiolabeled [3H]-ryanodine binding to a preparation of microsomes (which are rich in RyRs) is directly proportional to the channel's open probability. Compounds that modulate RyR activity will alter the amount of [3H]-ryanodine binding.
Materials and Reagents
-
Microsomal Preparations: Isolated from tissues with high RyR expression (e.g., skeletal or cardiac muscle) or from cell lines overexpressing a specific RyR isoform.[16]
-
[3H]-ryanodine: Radiolabeled ryanodine.
-
BTP2: Stock solution in DMSO.
-
Binding Buffer: Typically contains MOPS or HEPES, KCl, and a defined concentration of free Ca2+.
-
Modulators of RyR activity (for controls): Caffeine (agonist) and Ruthenium Red (inhibitor).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, binding buffer with a specific free Ca2+ concentration, [3H]-ryanodine, and varying concentrations of BTP2 or vehicle.
-
Incubation: Incubate the mixture at 37°C for a period sufficient to reach binding equilibrium (e.g., 1-2 hours).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a vacuum manifold to separate the bound from the free [3H]-ryanodine.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding.
-
Compare the specific binding in the presence of BTP2 to the vehicle control.
-
Plot the percentage of specific binding against the BTP2 concentration to determine if it modulates RyR activity.
Best Practices for Assay Development and Validation
To ensure the generation of high-quality, reliable data, the following principles should be adhered to:
-
Cell Line Selection and Maintenance: Use a consistent cell source and passage number to minimize variability.[19] Regularly test for mycoplasma contamination.
-
Reagent Quality and Preparation: Use high-purity reagents. Prepare fresh stock solutions and store them appropriately.
-
Assay Optimization: Optimize parameters such as cell seeding density, dye loading concentration and time, and compound incubation time for your specific cell type and experimental setup.[10]
-
Inclusion of Controls: Always include positive and negative controls. For the SOCE assay, a known SOCE inhibitor can be used as a positive control. For the RyR binding assay, caffeine and ruthenium red serve as positive and negative modulators, respectively.
-
Data Reproducibility: Perform experiments on multiple days with independent cell preparations to ensure the reproducibility of the results.
Conclusion
This compound (BTP2) is a powerful tool for dissecting the role of store-operated calcium entry in cellular physiology and disease. The protocols outlined in this application note provide a robust framework for characterizing the inhibitory activity of BTP2 on its primary target, the Orai1 channel, and for evaluating potential off-target effects on ryanodine receptors. By employing these detailed methodologies and adhering to best practices in assay development, researchers can confidently utilize BTP2 to advance our understanding of calcium signaling.
References
-
Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current Protocols in Pharmacology, 87(1), e71. Available at: [Link]
-
Martinez-Ramirez, C., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2413. Available at: [Link]
-
Moodle@Units. Ca2+ imaging with FURA-2 AM. Available at: [Link]
-
Pan, Z., et al. (2012). Fluorescence-based measurement of store-operated calcium entry in live cells: from cultured cancer cell to skeletal muscle fiber. Journal of Visualized Experiments, (60), 3415. Available at: [Link]
-
Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap. Available at: [Link]
-
Chen, Y. F., et al. (2015). Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. Methods in Molecular Biology, 1234, 307-317. Available at: [Link]
-
Parekh, A. B., & Putney, J. W., Jr. (2005). Store-operated calcium channels. Physiological Reviews, 85(2), 757-810. Available at: [Link]
-
Derler, I., et al. (2016). Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range. Molecules, 21(11), 1489. Available at: [Link]
-
Bird, G. S., & Putney, J. W., Jr. (2005). Methods for studying store-operated calcium entry. Methods, 35(2), 169-177. Available at: [Link]
-
Ryanodine Receptor Laboratory. Research Interests. Available at: [Link]
-
Zhang, S. L., et al. (2013). Orai1 inhibitors as potential treatments for pulmonary arterial hypertension. Circulation Research, 112(5), 836-848. Available at: [Link]
-
Tiscione, S. A., et al. (2002). Store-Operated Calcium Entry in Human Oocytes and Sensitivity to Oxidative Stress. Biology of Reproduction, 67(4), 1349-1355. Available at: [Link]
-
Feske, S. (2010). Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function. The Journal of Experimental Medicine, 207(1), 135-146. Available at: [Link]
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Application Notes & Protocols: A Systematic Approach to Characterizing 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone in Cell-Based Assays
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the initial characterization of the novel compound 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone. The trifluoromethyl ketone moiety is a well-recognized pharmacophore known to act as a potent transition-state analogue inhibitor of various enzymes, particularly serine hydrolases.[1] This structural feature suggests significant, yet uncharacterized, biological activity. We present a logical, phased approach for researchers to elucidate the cellular effects of this compound, beginning with broad cytotoxicity screening and progressing to key mechanistic assays for apoptosis and oxidative stress. Each section provides not only a detailed, step-by-step protocol but also the scientific rationale behind the experimental design, ensuring a robust and well-validated investigation.
Introduction and Foundational Concepts
The compound this compound belongs to the fluoroalkylketone class of molecules.[2] A related compound, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, has been identified as a potent, slow-binding inhibitor of human acetylcholinesterase (AChE).[1][3] This inhibition is achieved through the formation of a stable hemiketal with the active site serine, mimicking the tetrahedral intermediate of substrate hydrolysis.[1] Given this precedent, it is critical to approach the characterization of this compound with a systematic workflow to determine its biological impact.
This guide outlines a three-phase experimental workflow designed to:
-
Establish the cytotoxic potential and effective concentration range.
-
Determine if cytotoxicity is mediated by apoptosis, a programmed and highly regulated form of cell death.[4]
-
Investigate the role of upstream oxidative stress, a common mechanism of cellular damage and signaling.[5][6]
This structured approach ensures that each experimental phase builds upon the last, providing a clear and comprehensive profile of the compound's activity in a cellular context.
Compound Characteristics & Preparation
Proper handling and preparation are paramount for reproducible results.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₃H₁₅F₃O | [2] |
| Molecular Weight | 244.26 g/mol | |
| CAS Number | 142505-28-0 |
Stock Solution Preparation (10 mM):
-
Rationale: Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of organic compounds for use in cell culture. However, DMSO can have its own biological effects, so it is critical to keep the final concentration in the assay medium low (typically ≤0.5%).
-
Procedure:
-
Weigh out 2.44 mg of this compound.
-
Dissolve in 1 mL of high-purity, sterile DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
Phase 1: Cytotoxicity Screening
Scientific Rationale
The initial step in characterizing any new compound is to assess its general cytotoxicity. This determines the concentration range over which the compound affects cell viability and is essential for designing subsequent mechanistic studies. The CytoTox-Fluor™ Assay is a robust method that measures the activity of a "dead-cell" protease released from cells that have lost membrane integrity, a hallmark of late-stage apoptosis or necrosis.[7] This fluorogenic assay provides a sensitive and quantitative readout of cell death.[8]
Experimental Workflow: Cytotoxicity Assay
Caption: Simplified pathway of compound-induced apoptosis.
Protocol: Caspase-3 Activity Assay
This protocol is based on established kits and methods. [9][10][11] Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
Compound at a relevant concentration (e.g., IC₅₀ and 2x IC₅₀ from Phase 1)
-
Positive Control: Staurosporine (1-5 µM for 3-4 hours)
-
Inhibitor Control: Ac-DEVD-CHO (Caspase-3 inhibitor)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-AMC)
-
Black, flat-bottom 96-well assay plate
-
Fluorometer (380nm excitation, 460nm emission)
Procedure:
-
Cell Treatment: Treat cells with the compound, vehicle (DMSO), or Staurosporine for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Harvest cells (adherent cells by scraping, suspension cells by centrifugation).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer. [12] * Incubate on ice for 15-20 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal loading. Normalize all samples to the same concentration (e.g., 1-2 mg/mL) with Lysis Buffer.
-
Assay Setup (in 96-well black plate):
-
Sample Wells: 50 µL of cell lysate + 50 µL of 2X Reaction Buffer containing 2X Caspase-3 substrate.
-
Inhibitor Control Wells: 50 µL of cell lysate pre-incubated with Caspase-3 inhibitor (e.g., 200 µM Ac-DEVD-CHO) for 10 min, then add 50 µL of 2X Reaction Buffer with substrate. [10] * Blank Wells: 50 µL Lysis Buffer + 50 µL of 2X Reaction Buffer with substrate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure fluorescence at Ex/Em = 380/460 nm.
Phase 3: Oxidative Stress Detection
Scientific Rationale
Reactive Oxygen Species (ROS) are highly reactive molecules derived from oxygen that can damage DNA, proteins, and lipids, often leading to apoptosis. [5][13]Many xenobiotics induce cytotoxicity by increasing intracellular ROS levels. [6]Therefore, determining if the compound induces oxidative stress is a critical step in understanding its upstream mechanism of action. 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that, once deacetylated by intracellular esterases, is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [13][14]While widely used, it is important to note that H₂DCFDA can be oxidized by several ROS and its oxidation can be influenced by other cellular factors. [15]
Logical Relationship: Compound to Apoptosis via ROS
Caption: Postulated mechanism of action for 3-BTP.
Protocol: Intracellular ROS Measurement
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
H₂DCFDA probe (e.g., 10 mM stock in DMSO)
-
Positive Control: Hydrogen peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP)
-
Hanks' Balanced Salt Solution (HBSS) or other serum-free medium
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading:
-
Wash cells once with warm HBSS.
-
Prepare a working solution of H₂DCFDA (e.g., 5-10 µM) in warm HBSS.
-
Add 100 µL of the H₂DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C, 5% CO₂, protected from light.
-
-
Washing: Gently wash the cells twice with warm HBSS to remove excess probe. Add 100 µL of fresh HBSS or culture medium back to each well.
-
Treatment: Add the compound at various concentrations (e.g., starting below the IC₅₀) and the positive control (e.g., 100 µM TBHP).
-
Data Acquisition: Immediately begin measuring fluorescence (Ex/Em = 498/522 nm) in kinetic mode for 1-2 hours. [5]Alternatively, take a single endpoint reading after a specific incubation time (e.g., 60 minutes).
Summary and Future Directions
This guide provides a foundational, three-phase workflow for the initial characterization of this compound. By systematically evaluating cytotoxicity, apoptosis, and oxidative stress, researchers can build a robust preliminary profile of the compound's biological activity.
Next Steps Could Include:
-
Target Identification: Given its structure, investigating the compound's ability to inhibit specific serine hydrolases or other enzymes is a logical next step.
-
Pathway Analysis: If ROS and apoptosis are confirmed, further studies could probe specific signaling pathways involved, such as the MAPK or PI3K/Akt pathways, using techniques like Western blotting. [16]* Mitochondrial Health Assays: Directly assessing mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) can provide further insight into the mechanism of ROS production and apoptosis induction.
By following this structured and well-validated approach, researchers can efficiently and accurately define the cellular pharmacology of this and other novel chemical entities.
References
-
Which is the best protocol for caspase-3 activity detection in vitro? ResearchGate. [Link]
-
An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent Technologies. [Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
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Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches. Critical Reviews in Food Science and Nutrition. [Link]
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Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Tetrabromobisphenol A (TBBPA)-stimulated reactive oxygen species (ROS) production in cell-free model using the 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) assay—limitations of method. National Institutes of Health (PMC). [Link]
-
Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. National Institutes of Health (PMC). [Link]
-
1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. MDPI. [Link]
-
β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. National Institutes of Health (PMC). [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
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Guidelines for cell viability assays. ResearchGate. [Link]
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Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. National Institutes of Health (PMC). [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Two novel in vitro assays to screen chemicals for their capacity to inhibit thyroid hormone transmembrane transporter proteins OATP1C1 and OAT4. CORE. [Link]
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Sub-lethal doses of polybrominated diphenyl ethers affect some biomarkers involved in energy balance and cell cycle, via oxidative stress in the marine fish cell line SAF-1. PubMed. [Link]
-
A RISK-BASED PRIORITIZATION OF PFAS USING PHENOTYPIC AND TRANSCRIPTOMIC DATA FROM HUMAN INDUCED PLURIPOTENT STEM CELL-DERIVED HEPATOCYTES AND CARDIOMYOCYTES. National Institutes of Health (PMC). [Link]
-
1-(3- Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. PubMed. [Link]
-
Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. National Institutes of Health (PMC). [Link]
-
Sulforaphane acutely activates multiple starvation response pathways. National Institutes of Health (PMC). [Link]
-
2-Propanone, 1,1,1-trifluoro-. NIST Chemistry WebBook. [Link]
-
TFEB and TFE3 regulate STING1-dependent immune responses by controlling type I interferon signaling. National Institutes of Health (PMC). [Link]
-
The Role of SIRT1–BDNF Signaling Pathway in Fluoride-Induced Toxicity for Glial BV-2 Cells. PubMed Central. [Link]
-
1-(2-Tert-butylphenyl)-2,2,2-trifluoroethan-1-one. PubChem. [Link]
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- 5. agilent.com [agilent.com]
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- 15. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of SIRT1–BDNF Signaling Pathway in Fluoride-Induced Toxicity for Glial BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinetic Analysis of Enzyme Inhibition by 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Abstract
This technical guide provides a detailed framework for the kinetic analysis of enzyme inhibition by 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a trifluoromethyl ketone (TFMK) containing compound. TFMKs are a notable class of inhibitors, often acting as transition-state analogs that can form a reversible covalent bond with serine or cysteine residues in the enzyme active site.[1][2] Drawing parallels from the well-characterized inhibitor 1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone, a close structural analog, we present a hypothetical yet mechanistically plausible investigation targeting human acetylcholinesterase (AChE).[3][4][5] This guide offers a comprehensive protocol for determining key inhibitory constants (IC₅₀, Kᵢ) and elucidating the mechanism of inhibition, tailored for researchers in drug discovery and enzymology.
Introduction: The Significance of Trifluoromethyl Ketones in Enzyme Inhibition
Trifluoromethyl ketones represent a privileged chemotype in the design of enzyme inhibitors. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic.[2] This electronic feature facilitates the formation of a hydrated gem-diol in aqueous environments, which can act as a transition-state analog, or directly allows for nucleophilic attack by active site residues (e.g., serine, cysteine) to form a stable, yet often reversible, hemiketal or thiohemiketal adduct.[3][6] This can lead to potent inhibition, sometimes with slow-binding kinetics.[6][7][8]
The compound this compound shares structural motifs with known potent inhibitors of proteases and esterases.[2] Its close analog, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), is a potent, slow-binding competitive inhibitor of human acetylcholinesterase (AChE), an enzyme critical in neurotransmission.[3][4][5] This precedent strongly suggests that this compound could exhibit a similar inhibitory profile against AChE or other serine hydrolases.
This application note will therefore use the inhibition of human AChE as a representative experimental system to detail the kinetic characterization of this novel TFMK inhibitor.
Core Principles of Enzyme Inhibition Kinetics
The study of enzyme inhibitors is fundamental to drug discovery.[9] Key parameters used to quantify and characterize inhibition include:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. While widely used, it is dependent on substrate concentration.[10][11]
-
Kᵢ (Inhibition constant): The dissociation constant for the enzyme-inhibitor complex. It represents the true binding affinity of the inhibitor and is independent of substrate concentration.[9][11]
-
Mechanism of Inhibition (MOI): Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. Common mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition.[12][13][14]
Understanding these parameters is crucial for lead optimization and for elucidating the molecular basis of drug action.
Experimental Design & Rationale
The following protocols are designed as a self-validating system to first determine the potency of the inhibitor and then to fully characterize its mechanism of action.
Workflow for Kinetic Analysis
This workflow provides a logical progression from initial potency determination to detailed mechanistic studies.
Caption: A logical workflow for the kinetic characterization of an enzyme inhibitor.
Rationale for Experimental Choices
-
Enzyme and Substrate Selection: Based on the activity of its analog, human recombinant AChE is chosen as the target enzyme.[3][4] The chromogenic substrate acetylthiocholine (ATCh) is used in conjunction with Ellman's reagent (DTNB), which produces a yellow product upon reaction with the thiocholine product of ATCh hydrolysis, allowing for continuous spectrophotometric monitoring.[10]
-
Concentration Ranges:
-
Substrate: Concentrations should span a range from approximately 0.2 x Kₘ to 5 x Kₘ (or higher) to accurately determine both Kₘ and Vₘₐₓ.[15]
-
Inhibitor: For IC₅₀ determination, a wide range of concentrations (e.g., 10-fold serial dilutions followed by 2-fold dilutions around the estimated IC₅₀) is recommended.[16] For mechanistic studies, concentrations should be chosen relative to the Kᵢ (e.g., 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ).
-
-
Slow-Binding Consideration: TFMKs are known to exhibit slow-binding behavior.[3][6][7] Therefore, pre-incubation of the enzyme and inhibitor before substrate addition is a critical step to ensure that the inhibition has reached a steady state. Progress curve analysis can reveal if the inhibition is time-dependent.[3]
Detailed Protocols
Materials and Reagents
-
Enzyme: Human recombinant acetylcholinesterase (AChE)
-
Inhibitor: this compound
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Equipment: 96-well microplate reader capable of measuring absorbance at 412 nm, temperature-controlled incubator.
Protocol 1: Determination of IC₅₀
-
Prepare Reagent Solutions:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of AChE, ATCh, and DTNB in the assay buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the appropriate inhibitor dilution (or DMSO for the no-inhibitor control).
-
Add 20 µL of the AChE solution.
-
Mix and pre-incubate the enzyme and inhibitor for 15 minutes at 25°C. This step is crucial to account for potential slow-binding kinetics.[3]
-
Add 10 µL of the DTNB solution.
-
-
Initiate and Monitor Reaction:
-
Initiate the reaction by adding 10 µL of the ATCh solution (at a fixed concentration, typically near the Kₘ).
-
Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
-
Protocol 2: Determination of Kᵢ and Mechanism of Inhibition
-
Assay Setup: This experiment is performed by varying the concentrations of both the substrate (ATCh) and the inhibitor.
-
Procedure:
-
Set up a matrix in a 96-well plate. Rows will correspond to different fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀ using the Cheng-Prusoff equation as a starting point).
-
Columns will correspond to different concentrations of the substrate, ATCh (e.g., 0.2, 0.5, 1, 2, 5 x Kₘ).
-
Follow the same pre-incubation and reaction initiation steps as in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (V₀ vs. [S]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism.[13]
-
For a more robust analysis, perform a global non-linear regression fit of the entire dataset (V₀ vs. [S] at all [I]) to the appropriate kinetic models for competitive, non-competitive, uncompetitive, and mixed inhibition.[12][14] The model with the best fit will reveal the mechanism and provide accurate values for Kₘ, Vₘₐₓ, and Kᵢ.
-
Caption: Representative Lineweaver-Burk plots for different inhibition mechanisms.
Data Presentation and Interpretation (Hypothetical Data)
The following tables summarize hypothetical data for the inhibition of AChE by this compound, assuming a competitive inhibition mechanism based on its structural analog.[3]
Table 1: IC₅₀ Determination
| Parameter | Value | Description |
|---|---|---|
| Enzyme | Human Acetylcholinesterase (AChE) | Serine hydrolase target enzyme. |
| Substrate | Acetylthiocholine (ATCh) @ 100 µM | Substrate concentration fixed near Kₘ. |
| Inhibitor | This compound | The compound under investigation. |
| IC₅₀ | 15.2 nM | Potency measure under specific assay conditions. |
Table 2: Summary of Kinetic Parameters from Global Fit
| Parameter | Value (No Inhibitor) | Value (+ 10 nM Inhibitor) | Value (+ 20 nM Inhibitor) |
|---|---|---|---|
| Vₘₐₓ (µmol/min/mg) | 150.5 | 151.1 | 149.8 |
| Kₘ (µM) | 98.7 | 195.4 | 290.1 |
| Kᵢ (nM) | - | 10.3 | 10.3 |
| Mechanism | - | Competitive | Competitive |
Interpretation: The data in Table 2 strongly indicate a competitive mechanism of inhibition. Vₘₐₓ remains unchanged in the presence of the inhibitor, while the apparent Kₘ increases. This is the hallmark of a competitive inhibitor, which binds to the same active site as the substrate. The consistency of the calculated Kᵢ value (10.3 nM) across different inhibitor concentrations validates the model.
Conclusion
This application note provides a comprehensive guide for the kinetic characterization of this compound. By following the detailed protocols for determining IC₅₀, Kᵢ, and the mechanism of inhibition, researchers can gain a deep understanding of the compound's interaction with its target enzyme. The potential for slow-binding kinetics, a characteristic of trifluoromethyl ketones, is addressed through the inclusion of pre-incubation steps.[3][6] The presented framework is robust and can be adapted for the study of other enzyme-inhibitor systems, providing a solid foundation for drug discovery and development efforts.
References
- Kinetic analysis of inhibitor actions on enzymes. (n.d.). Instituto de Ciências Exatas e Biológicas.
- Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using Boc-AAG-pNA. (n.d.). BenchChem.
-
Enzyme Kinetics Data Analysis. (2021, May 6). YouTube. Retrieved from [Link]
- Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine. (n.d.). BenchChem.
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. Retrieved from [Link]
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021, November 15). PubMed. Retrieved from [Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (2015, December 15). RSC Publishing. Retrieved from [Link]
-
Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (n.d.). MDPI. Retrieved from [Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (2015, December 15). SciSpace. Retrieved from [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. (2015). ResearchGate. Retrieved from [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay?. (2015, September 2). ResearchGate. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (2020). ResearchGate. Retrieved from [Link]
-
1-(3- Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (2020, November 27). PubMed. Retrieved from [Link]
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- 5. 1-(3- Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry
The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the various classes of trifluoromethylated compounds, trifluoromethyl ketones (TFMKs) have emerged as a privileged structural motif.[3][4] TFMKs are potent inhibitors of various hydrolytic enzymes, such as serine and cysteine proteases, where the electron-deficient carbonyl carbon acts as a highly effective electrophile, forming a stable, yet often reversible, hemiketal or hemithioketal adduct with active site residues.[5] This ability to mimic the tetrahedral transition state of peptide bond hydrolysis makes TFMK-containing molecules exquisite tools for probing enzyme mechanisms and for the development of novel therapeutics.[5][6]
This guide provides a detailed protocol for the synthesis of 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a key scaffold for generating a library of derivatives for structure-activity relationship (SAR) studies. The synthetic strategy is based on a highly efficient and operationally simple tandem Claisen condensation and retro-Claisen carbon-carbon bond cleavage reaction.[1][2][7][8][9] We will also explore the rationale behind the experimental design and provide a framework for the subsequent SAR-driven molecular modifications.
Synthetic Strategy: The Tandem Claisen/Retro-Claisen Reaction
The chosen synthetic route leverages the reaction between an enolizable ketone and an excess of ethyl trifluoroacetate in the presence of a strong base, such as sodium hydride (NaH).[1][2][8] This method is advantageous due to its use of readily available starting materials and its high efficiency in producing TFMKs.[7][8]
Reaction Mechanism
The reaction proceeds through a tandem sequence of a Claisen condensation followed by a retro-Claisen cleavage.
-
Enolate Formation: Sodium hydride, a strong non-nucleophilic base, deprotonates the α-carbon of the starting ketone (1-(4-tert-butylphenyl)propan-1-one) to form a reactive enolate.
-
Claisen Condensation: The enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, leading to the formation of a 1,3-dicarbonyl intermediate.
-
Retro-Claisen Cleavage: The ethoxide anion, generated in the condensation step, then attacks the non-fluorinated carbonyl group of the 1,3-dicarbonyl intermediate. This results in the cleavage of a carbon-carbon bond, yielding the desired trifluoromethyl ketone and ethyl benzoate as a byproduct. The steric hindrance provided by the substituent on the starting ketone favors this C-C bond cleavage.[2]
Caption: Reaction mechanism for TFMK synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of trifluoromethyl ketones via a tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction.[2][8]
Materials and Reagents
| Reagent | Supplier | CAS Number | Purity |
| 1-(4-tert-butylphenyl)propan-1-one | Sigma-Aldrich | 941-86-6 | ≥97% |
| Ethyl trifluoroacetate | Sigma-Aldrich | 383-63-1 | ≥99% |
| Sodium hydride (60% dispersion in oil) | Sigma-Aldrich | 7646-69-7 | 60% |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | 109-99-9 | ≥99.9% |
| Saturated aq. NH4Cl solution | Fisher Scientific | 12125-02-9 | - |
| Anhydrous Magnesium Sulfate (MgSO4) | Sigma-Aldrich | 7487-88-9 | ≥99.5% |
| Diethyl ether | VWR | 60-29-7 | ≥99.8% |
| Hexane | VWR | 110-54-3 | ≥98.5% |
| Ethyl acetate | VWR | 141-78-6 | ≥99.5% |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or argon/nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Preparation: Under an inert atmosphere of argon or nitrogen, add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.0 mmol) to a dry Schlenk tube containing anhydrous THF (5 mL).
-
Reagent Addition: Stir the suspension at room temperature for 10 minutes. Then, add ethyl trifluoroacetate (0.71 mL, 6.0 mmol) to the mixture.
-
Ketone Addition: Cool the mixture to 0 °C using an ice bath. In a separate flask, dissolve 1-(4-tert-butylphenyl)propan-1-one (0.95 g, 5.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Framework for SAR Studies
With the core scaffold, this compound, in hand, a systematic SAR study can be initiated to explore the chemical space and optimize for biological activity. The following table outlines potential modifications and the rationale behind them.
| Modification Site | Proposed Derivatives | Rationale for Modification |
| Para-substituent | -H, -CH3, -OCH3, -Cl, -F, -CF3, -CN | To probe the effect of electronic and steric properties on activity. The tert-butyl group provides a bulky, lipophilic anchor. Varying this group will help to understand the size and electronic requirements of the binding pocket. |
| Phenyl Ring Position | meta- and ortho-tert-butylphenyl derivatives | To investigate the importance of the substituent's position for optimal interaction with the target protein. |
| Alkyl Linker | -CH2- (as in the parent), -(CH2)2-, -CH(CH3)- | To explore the optimal distance and geometry between the phenyl ring and the trifluoromethyl ketone warhead. Changes in the linker can affect the conformational flexibility of the molecule. |
| Aromatic System | Naphthyl, pyridyl, thienyl, or other heterocyclic rings in place of the phenyl ring. | To explore the impact of different aromatic systems on binding affinity and to potentially introduce new hydrogen bonding interactions or improve physicochemical properties. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound, a valuable building block for the development of potent enzyme inhibitors. The tandem Claisen/retro-Claisen reaction is a highly effective method for accessing this and related trifluoromethyl ketones. The outlined SAR strategy offers a clear path for the iterative design and synthesis of new derivatives with potentially improved biological activity. The unique properties of the trifluoromethyl ketone moiety make it a compelling functional group for continued exploration in medicinal chemistry and drug discovery.
References
-
Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171–4176. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. Retrieved from [Link]
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BORIS Portal - Universität Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436–443. [Link]
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ACS Publications. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of the direct synthesis of trifluoromethyl ketones from carboxylic esters. Retrieved from [Link]
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PMC - NIH. (n.d.). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures, progressive structure–activity relationship (SAR) analysis, and some biological results of the most relevant m-PFMKs developed by Wang Y. et al. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]
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ACS Publications. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]
-
Baxendale Group. (n.d.). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Retrieved from [Link]
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PMC - NIH. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
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Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436–443. [Link]
-
Graz University of Technology. (n.d.). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Retrieved from [Link]
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The University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Retrieved from [Link]
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SciSpace. (n.d.). Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Retrieved from [Link]
-
PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
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Application Notes and Protocols for High-Throughput Screening using 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Introduction: The Potential of Trifluoromethyl Ketones in Drug Discovery
Small molecule inhibitors are foundational to modern drug discovery, enabling the modulation of biological pathways with high precision.[1] Among the vast chemical space of potential therapeutics, fluorinated compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[2][3] The trifluoromethyl group, in particular, is a key pharmacophore whose strong electron-withdrawing nature can profoundly influence the reactivity of adjacent functional groups.[4]
This application note focuses on 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone , a compound featuring a trifluoromethyl ketone (TFK) moiety. TFKs are a well-established class of reversible covalent inhibitors, primarily targeting serine, cysteine, and threonine proteases, as well as other hydrolases. The electrophilic carbonyl carbon of the TFK is susceptible to nucleophilic attack by the active site residue of these enzymes, forming a stable but reversible hemiacetal or hemiketal adduct. This mechanism provides a potent and specific mode of inhibition, making TFK-containing compounds valuable tools for high-throughput screening (HTS) campaigns aimed at identifying novel enzyme modulators.
This guide provides a comprehensive framework for utilizing this compound in HTS. We will delve into the principles of assay development, provide detailed protocols for a fluorescence-based enzyme inhibition assay, and outline a robust workflow for hit validation and preliminary mechanism of action studies.
Principle of the Assay: A Fluorescence-Based Approach to Enzyme Inhibition
For high-throughput screening, fluorescence-based assays are frequently the method of choice due to their high sensitivity, broad dynamic range, and amenability to automation.[5][6][7] This protocol describes a generic fluorescence-based assay to screen for inhibitors of a hypothetical hydrolase (e.g., a protease or esterase) that cleaves a fluorogenic substrate.
The fundamental principle of this assay is the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. In the absence of an inhibitor, the enzyme actively cleaves the substrate, resulting in a time-dependent increase in fluorescence intensity. When an effective inhibitor, such as this compound, is present, the enzyme's activity is diminished, leading to a reduced rate of substrate cleavage and a correspondingly lower fluorescence signal. The degree of inhibition can be quantified by comparing the fluorescence intensity in the presence of the test compound to that of control wells.
dot graph [width="7.6", height="4.5"] { layout=dot; rankdir=LR;
} केंद्रीकृत उच्च-थ्रुपुट स्क्रीनिंग (HTS) प्रणाली.
Materials and Reagents
Compound Handling and Storage
| Parameter | Recommendation |
| Compound | This compound |
| CAS Number | 142505-28-0[8] |
| Molecular Weight | 244.25 g/mol [8] |
| Storage | Store at -20°C or -80°C as a dry powder or in a suitable solvent. |
| Solvent | Dimethyl sulfoxide (DMSO) is recommended for creating high-concentration stock solutions. |
| Stock Solution | Prepare a 10 mM stock solution in 100% DMSO. |
Assay Reagents and Equipment
-
Target Enzyme: Purified enzyme of interest (e.g., serine protease, esterase).
-
Fluorogenic Substrate: A substrate that releases a fluorescent molecule upon cleavage by the target enzyme.
-
Assay Buffer: Buffer composition should be optimized for the specific enzyme, typically including a buffering agent (e.g., Tris-HCl, HEPES), salts, and any necessary co-factors.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme.
-
Microplates: 384-well or 1536-well black, solid-bottom microplates are recommended to minimize background fluorescence and light scattering.
-
Liquid Handling System: Automated liquid handlers are essential for HTS to ensure precision and throughput.[9]
-
Plate Reader: A fluorescence plate reader with appropriate excitation and emission filters for the chosen fluorophore.
Experimental Protocols
PART 1: Assay Development and Optimization
Before initiating a large-scale screen, it is crucial to develop and optimize the assay to ensure it is robust, reproducible, and sensitive enough to identify true inhibitors.[10][11]
1.1. Determination of Optimal Enzyme Concentration:
-
Objective: To find the minimal enzyme concentration that gives a robust signal within a reasonable time frame.
-
Procedure:
-
Prepare a serial dilution of the target enzyme in assay buffer.
-
Add the diluted enzyme to the wells of a microplate.
-
Initiate the reaction by adding a fixed, saturating concentration of the fluorogenic substrate.
-
Monitor the fluorescence signal over time (kinetic read) or at a fixed endpoint.
-
Select the enzyme concentration that results in a linear reaction rate and a strong signal-to-background ratio.
-
1.2. Determination of Substrate Km:
-
Objective: To determine the Michaelis-Menten constant (Km) of the substrate, which is essential for setting the appropriate substrate concentration for inhibitor screening.
-
Procedure:
-
Use the optimized enzyme concentration from step 1.1.
-
Prepare a serial dilution of the fluorogenic substrate in assay buffer.
-
Add the enzyme to the wells, followed by the diluted substrate to initiate the reaction.
-
Measure the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km.
-
-
Rationale: For screening competitive inhibitors, the substrate concentration should be at or below the Km value to ensure that the inhibitor can effectively compete with the substrate for binding to the enzyme's active site.[12]
1.3. DMSO Tolerance Assay:
-
Objective: To determine the maximum concentration of DMSO that does not significantly affect the enzyme's activity.
-
Procedure:
-
Perform the enzymatic reaction with optimized enzyme and substrate concentrations in the presence of varying concentrations of DMSO (e.g., 0.1% to 5%).
-
Compare the enzyme activity at each DMSO concentration to a no-DMSO control.
-
Identify the highest DMSO concentration that does not cause more than a 10-15% decrease in enzyme activity. This will be the final DMSO concentration in the screening assay.
-
1.4. Z'-Factor Determination:
-
Objective: To assess the quality and robustness of the assay for HTS.[10]
-
Procedure:
-
Prepare two sets of control wells on a single plate:
-
Positive Control (Max Signal): Enzyme, substrate, and assay buffer with the determined final DMSO concentration.
-
Negative Control (Min Signal): Enzyme, substrate, assay buffer, DMSO, and a saturating concentration of a known positive control inhibitor.
-
-
Run the assay and measure the fluorescence at the endpoint.
-
Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
-
-
Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]
dot graph [width="7.6", height="6"] { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Assay Development Workflow.
PART 2: High-Throughput Screening Protocol
2.1. Plate Layout:
-
Design the plate map to include:
-
Test Compound Wells: Containing the library compounds.
-
Positive Control Wells (Max Signal): No inhibitor, only DMSO.
-
Negative Control Wells (Min Signal): With a known inhibitor.
-
These controls are essential for quality control and data normalization.
-
2.2. HTS Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of the library compounds (including this compound as a test case) and control compounds into the 384-well assay plates.
-
Enzyme Addition: Add the optimized concentration of the target enzyme in assay buffer to all wells.
-
Pre-incubation: Incubate the plates for a set period (e.g., 15-30 minutes) at room temperature. This allows the compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the fluorogenic substrate (at a concentration ≤ Km) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates for the predetermined reaction time at a controlled temperature (e.g., 30°C).
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths.
PART 3: Data Analysis and Hit Identification
3.1. Data Normalization:
-
Raw fluorescence data should be normalized to account for plate-to-plate variability and systematic errors. A common method is to calculate the percent inhibition for each compound:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
3.2. Hit Selection:
-
A "hit" is a compound that produces a statistically significant level of inhibition. A common threshold for hit identification is a percent inhibition that is three standard deviations above the mean of the sample population.[6]
-
It is also important to visually inspect the data and remove any artifacts or outliers.
PART 4: Hit Confirmation and Follow-up Studies
4.1. Hit Confirmation:
-
"Hits" identified in the primary screen must be re-tested to confirm their activity and rule out false positives.[13]
-
This involves re-sourcing the compound and testing it in the same assay.
4.2. Dose-Response Analysis:
-
Confirmed hits should be tested in a dose-response format to determine their potency (IC50).
-
Procedure:
-
Prepare a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution).
-
Perform the enzyme inhibition assay with these different concentrations.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.[12]
-
4.3. Preliminary Mechanism of Action Studies:
-
To gain initial insights into the mechanism of inhibition, further biochemical assays can be performed.[14][15]
-
Substrate Competition Assay: Perform the IC50 determination at different substrate concentrations. A significant increase in the IC50 value at higher substrate concentrations suggests a competitive mode of inhibition.
-
Reversibility Assay: Assess whether the inhibition is reversible by diluting the enzyme-inhibitor complex and measuring the recovery of enzyme activity over time.
Hypothetical Signaling Pathway Modulation
To illustrate the potential downstream effects of inhibiting a target enzyme with this compound, consider a hypothetical protease involved in a pro-inflammatory signaling cascade.
dot graph [width="7.6", height="6"] { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Modulation of a Pro-inflammatory Pathway.
In this model, the inhibition of the "Active Protease" by this compound would block the downstream activation of the kinase cascade, ultimately leading to a reduction in the expression of pro-inflammatory genes. This provides a rationale for how a hit from an HTS campaign could be further investigated for its therapeutic potential.
Conclusion
This compound represents a valuable chemical tool for high-throughput screening campaigns, particularly those targeting hydrolytic enzymes. Its trifluoromethyl ketone warhead provides a proven mechanism for potent and reversible inhibition. By following the detailed protocols for assay development, HTS execution, and hit validation outlined in this application note, researchers can effectively utilize this compound to identify and characterize novel modulators of enzymatic activity, paving the way for new therapeutic discoveries.
References
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 2020. [Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. PubMed Central, 2020. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 2017. [Link]
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Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf, 2012. [Link]
-
Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc., 2023. [Link]
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High-throughput screening. Wikipedia. [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 2020. [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 2016. [Link]
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High Throughput Drug Screening. Sygnature Discovery. [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]
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Assay Guidance Manual. NCBI Bookshelf. [Link]
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Biochemical Assay Development. Ichor Life Sciences. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed, 2024. [Link]
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Multiplex screening using enzyme inhibition, fluorescence detection and chemometrics. Loughborough University Institutional Repository. [Link]
-
Fluorometric Enzyme Assays. ScienceDirect. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
(PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]
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1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958. PubChem. [Link]
- Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
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Trifluoroacetone. Wikipedia. [Link]
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2-Propanone, 1,1,1-trifluoro-. NIST WebBook. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses Procedure. [Link]
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1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774. PubChem. [Link]
-
para-tert-butyl acetophenone, 943-27-1. The Good Scents Company. [Link]
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Analytical methods for quantifying 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone in biological samples
Title: Quantitative Analysis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed, robust, and validated methodology for the sensitive and selective quantification of this compound, a novel small molecule, in common biological matrices such as human plasma and urine. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. The described methods leverage solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using a triple quadrupole liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The validation of this bioanalytical method has been conducted in accordance with the principles outlined in the FDA and EMA guidelines, ensuring data integrity and reliability.[1][2][3][4][5][6]
Introduction
This compound is a trifluoromethyl ketone derivative with potential applications in pharmaceutical and agrochemical development.[7][8] Its hydrophobic nature, conferred by the tert-butylphenyl group, and the electrophilic character of the trifluoromethyl ketone moiety, necessitate a highly selective and sensitive analytical method for its accurate quantification in complex biological fluids.[7] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development and safety assessment.
This guide provides a comprehensive framework for the bioanalysis of this compound. We will detail two primary sample preparation protocols—protein precipitation for rapid screening and solid-phase extraction for enhanced cleanup—and a fully validated LC-MS/MS method. The causality behind the selection of specific reagents, instruments, and parameters will be discussed to provide a deeper understanding of the method's mechanics.
Experimental Design & Rationale
The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve low limits of quantification. The hydrophobicity of the target analyte (estimated high LogP) makes it an ideal candidate for reversed-phase chromatography and extraction methods that capitalize on non-polar interactions.
Workflow Overview
Caption: Overall bioanalytical workflow.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >99% purity)
-
Internal Standard (IS): this compound-d7 (isotopically labeled)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)
-
Reagents: Formic Acid, Ammonium Acetate
-
Biological Matrix: Drug-free human plasma (K2-EDTA), Drug-free human urine
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, 30 mg/1 mL[9]
-
Protein Precipitation Plates: 96-well format[10]
Sample Preparation Protocols
The choice of sample preparation is critical for removing interferences like proteins and phospholipids that can cause ion suppression and compromise data quality.[11][12][13]
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput screening but may result in less clean extracts compared to SPE.[14][15]
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL in 50% ACN).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[16] The 3:1 ratio of ACN to plasma ensures efficient protein removal.[10]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A/B (50:50 v/v) mixture.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup, leading to lower matrix effects and improved sensitivity. The HLB sorbent is chosen for its dual retention mechanism, effectively capturing a wide range of compounds, including our hydrophobic analyte.[9]
Caption: Solid-Phase Extraction (SPE) workflow.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 100 µL of plasma or urine, add 10 µL of IS and 400 µL of 4% phosphoric acid in water. Vortex. Acidification ensures the analyte is in a neutral state, maximizing retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Condition an HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash with 1 mL of 20% methanol in water to remove moderately polar interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A/B (50:50 v/v) for analysis.
LC-MS/MS Method Development
The analysis is performed on a triple quadrupole mass spectrometer, which provides excellent sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[17][18]
Liquid Chromatography Conditions
A C18 stationary phase is selected due to the hydrophobic nature of the analyte. The gradient elution ensures good peak shape and separation from endogenous matrix components.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% B to 95% B in 3.0 min, hold at 95% B for 1 min, return to 40% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The instrument is operated in positive electrospray ionization (ESI+) mode, as protonation of the ketone is expected. MRM transitions are optimized by direct infusion of the analyte and IS.
| Parameter | Analyte (TBPFP) | Internal Standard (TBPFP-d7) |
| Precursor Ion (Q1) | m/z 245.1 | m/z 252.1 |
| Product Ion (Q3) | m/z 159.1 (quantifier), m/z 131.1 (qualifier) | m/z 166.1 (quantifier) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | 22 eV (quantifier), 35 eV (qualifier) | 22 eV |
| Ion Source | ESI, Positive Mode | ESI, Positive Mode |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temp. | 150°C | 150°C |
| Desolvation Temp. | 450°C | 450°C |
Bioanalytical Method Validation
The method was validated according to the ICH M10 guideline, which is harmonized with FDA and EMA recommendations.[1][5][6]
Validation Summary Table
| Parameter | Acceptance Criteria | Result (Plasma) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (LLOQ-ULOQ) | - | 0.5 - 500 ng/mL |
| LLOQ Precision & Accuracy | Within ±20% | Precision: 8.5% RSD, Accuracy: 94.5% |
| QC Precision (Intra-day) | ≤ 15% RSD | Low: 5.2%, Mid: 4.1%, High: 3.5% |
| QC Accuracy (Intra-day) | Within ±15% of nominal | Low: 103.2%, Mid: 98.8%, High: 101.5% |
| Recovery | Consistent, precise, and reproducible | > 85% at all QC levels |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | CV = 6.8% |
| Stability (Freeze-Thaw) | % Deviation within ±15% | Passed 3 cycles (-80°C to RT) |
| Stability (Short-term) | % Deviation within ±15% | Stable for 24 hours at Room Temperature |
Conclusion
The described application note provides a fully validated, high-throughput, and robust LC-MS/MS method for the quantification of this compound in human plasma and urine. The detailed protocols for both protein precipitation and solid-phase extraction offer flexibility for different research needs, from rapid screening to studies requiring high sensitivity. This method meets the stringent requirements for bioanalytical method validation set by major regulatory agencies and is suitable for supporting drug development programs.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
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Arfianti, I. (2019). a protein precipitation extraction method. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
-
National Institute of Standards and Technology. Quantitative analysis of drug metabolites in biological samples. [Link]
-
National Institutes of Health. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
Waters Corporation. LC-MS Primer. [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]
-
ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
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SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies. [Link]
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Protocol for studying the covalent modification of enzymes by trifluoromethyl ketones
Covalent Modification of Enzymes by Trifluoromethyl Ketones: A Detailed Protocol for Kinetic and Structural Characterization
Introduction
Covalent inhibitors have experienced a resurgence in drug discovery, valued for their potential to achieve potent and prolonged target engagement. Among the electrophilic groups utilized, trifluoromethyl ketones (TFMKs) have distinguished themselves as a versatile class of reversible covalent inhibitors, particularly effective against serine and cysteine proteases.[1][2] Their mechanism of action is characterized by the nucleophilic attack of a catalytic residue on the ketone's carbonyl group, which leads to the formation of a stable, yet often reversible, hemiketal or thiohemiketal adduct. The potent electron-withdrawing effect of the trifluoromethyl group greatly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by even moderately strong nucleophiles.[1][2]
This application note offers a detailed guide for researchers, scientists, and professionals in drug development on the comprehensive protocol for investigating the covalent modification of enzymes by trifluoromethyl ketones. We will explore the fundamental mechanistic principles, present detailed, step-by-step experimental procedures for kinetic and structural analysis, and provide insights into the interpretation of the resulting data.
Mechanistic Basis of Inhibition
The inhibitory action of TFMKs against proteases is dependent on the formation of a covalent adduct with a critical catalytic residue.[1] For serine proteases, the hydroxyl group of the active site serine functions as the nucleophile, attacking the electrophilic carbonyl of the TFMK to form a tetrahedral hemiketal intermediate.[1] In cysteine proteases, the sulfhydryl group of the active site cysteine carries out the nucleophilic attack, resulting in a thiohemiketal adduct.[1]
The stability and reversibility of this covalent bond are key determinants of the inhibitor's characteristics. The electron-withdrawing trifluoromethyl group polarizes the carbonyl, making it highly reactive to nucleophilic attack and stabilizing the subsequent tetrahedral intermediate. This interaction is often described by a two-step binding mechanism: an initial non-covalent binding step to form the enzyme-inhibitor complex (E•I), followed by the formation of the covalent bond to create the covalent adduct (E-I*).
Figure 1: Two-step model of reversible covalent inhibition by a trifluoromethyl ketone.
Part 1: Kinetic Characterization of TFMK Inhibitors
A comprehensive kinetic analysis is essential for understanding the potency and mechanism of a TFMK inhibitor. This typically involves determining the initial binding affinity (Ki) and the rate of covalent bond formation (kinact or k2).
Determining the Inhibition Constant (Ki) and Inactivation Rate (kinact)
The two-step mechanism of covalent inhibition can be represented by the following equation:
E + I ⇌ E•I → E-I* Ki kinact
Here, E represents the enzyme, I is the inhibitor, E•I is the non-covalent complex, and E-I* is the covalent adduct. Ki is the dissociation constant for the initial non-covalent complex, and kinact is the first-order rate constant for the formation of the covalent adduct.
Protocol: Progress Curve Analysis
This technique involves the continuous monitoring of enzyme activity in the presence of different inhibitor concentrations. The resulting progress curves, which plot product formation against time, will show a time-dependent decrease in enzyme velocity as the covalent adduct is formed.[1]
Materials:
-
Purified enzyme of interest
-
Trifluoromethyl ketone inhibitor stock solution (typically in DMSO)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader with kinetic measurement capabilities
Procedure:
-
Enzyme and Substrate Optimization: Establish the optimal concentrations of enzyme and substrate to ensure linear initial velocities and a good signal-to-noise ratio. The substrate concentration should ideally be at or below its Km value to maintain sensitivity to competitive inhibition.
-
Inhibitor Dilution Series: Prepare a serial dilution of the TFMK inhibitor in the assay buffer. It is important to keep the final DMSO concentration constant in all wells to prevent solvent-related effects.
-
Assay Setup:
-
Dispense assay buffer into each well of the microplate.
-
Add the TFMK inhibitor dilutions to the appropriate wells. A DMSO control (without inhibitor) should be included.
-
Initiate the reaction by adding the enzyme to each well.
-
Incubate for a predetermined period (e.g., 5-15 minutes) to allow for initial binding and covalent modification. This pre-incubation is crucial for time-dependent inhibitors.
-
Start the enzymatic reaction by adding the substrate to all wells.
-
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the fluorescence or absorbance at regular intervals over a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
The progress curves for slow-binding inhibition can typically be fitted to the equation: [P] = vst + (v0 - vs)/kobs * (1 - e-kobst) where [P] is the product concentration at time t, v0 is the initial velocity, vs is the steady-state velocity, and kobs is the observed rate of inactivation.
-
Fit the progress curves for each inhibitor concentration to determine the kobs value.
-
Plot the kobs values against the inhibitor concentration [I]. For a simple two-step irreversible covalent inhibitor, this plot will be hyperbolic and can be fitted to the equation below to find kinact and Ki: kobs = kinact * [I] / (Ki + [I])
-
| Parameter | Description | How to Determine |
| kobs | Observed rate of inactivation at a specific inhibitor concentration. | Fit individual progress curves to a first-order decay equation. |
| kinact | Maximum rate of covalent modification at saturating inhibitor concentrations. | The Vmax from the plot of kobs vs. [I]. |
| Ki | Dissociation constant of the initial non-covalent enzyme-inhibitor complex. | The [I] at which kobs is half of kinact. |
Table 1: Key kinetic parameters for covalent inhibitors.
Part 2: Structural Verification of Covalent Adduct Formation
While kinetic data provide strong evidence for covalent modification, direct structural confirmation is essential. Mass spectrometry and X-ray crystallography are the preferred methods for this purpose.[3]
Mass Spectrometry Analysis
Intact protein mass spectrometry and peptide mapping can confirm the formation of a covalent adduct and identify the specific residue that has been modified.[3]
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified enzyme with a molar excess (e.g., 5-10 fold) of the TFMK inhibitor for a period sufficient to ensure complete adduct formation, as determined by kinetic studies. A control sample with the enzyme and DMSO only should be included.
-
Sample Cleanup: Desalt the protein samples using a C4 ZipTip or a similar reverse-phase chromatography technique to remove excess inhibitor and buffer components.
-
Mass Spectrometry: Analyze the samples using electrospray ionization mass spectrometry (ESI-MS).
-
Data Analysis: Compare the deconvoluted mass spectra of the inhibitor-treated sample with the control. A mass shift corresponding to the molecular weight of the inhibitor will confirm the formation of a covalent adduct.[3]
Protocol: Peptide Mapping by LC-MS/MS
-
Incubation and Digestion: After incubating the enzyme with the TFMK inhibitor, denature the protein (e.g., with urea or guanidinium chloride), reduce the disulfide bonds (with DTT), and alkylate the free cysteines (with iodoacetamide). Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest). Include a variable modification corresponding to the mass of the TFMK inhibitor on potential nucleophilic residues (serine, threonine, cysteine). The identification of a peptide with this modification will pinpoint the exact site of covalent attachment.[3]
Figure 2: Workflow for identifying the site of covalent modification by peptide mapping LC-MS/MS.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the enzyme-inhibitor complex, offering definitive proof of covalent bond formation and revealing the precise atomic interactions.[4][5][6]
Protocol: Co-crystallization or Soaking
-
Protein Crystallization: Obtain high-quality crystals of the target enzyme. This often requires extensive screening of various crystallization conditions (precipitants, buffers, pH, temperature).
-
Co-crystallization: Crystallize the enzyme in the presence of the TFMK inhibitor. The inhibitor is added to the protein solution before setting up the crystallization trials.
-
Soaking: Alternatively, soak pre-existing enzyme crystals in a solution containing the TFMK inhibitor. This allows the inhibitor to diffuse into the crystal and bind to the enzyme's active site.
-
X-ray Diffraction Data Collection: Mount the crystals and collect X-ray diffraction data, typically at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of the enzyme as a search model. Refine the model and build the inhibitor into the electron density map.
-
Structural Analysis: Analyze the final structure to confirm the covalent bond between the inhibitor and the catalytic residue. The electron density map should clearly show the connectivity between the enzyme and the TFMK. The bond lengths and angles of the hemiketal or thiohemiketal adduct can also be examined.
Conclusion
The study of covalent modification of enzymes by trifluoromethyl ketones necessitates a multifaceted approach that combines rigorous kinetic analysis with direct structural verification. The protocols detailed in this application note provide a robust framework for characterizing the potency, mechanism, and binding mode of TFMK inhibitors. By integrating progress curve analysis, mass spectrometry, and X-ray crystallography, researchers can achieve a thorough understanding of enzyme-inhibitor interactions, which is essential for the rational design and optimization of new covalent therapeutics.
Sources
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Application Notes and Protocols: 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone in Neuroscience Research
Introduction: A Compound of Dual Interest in Neuropharmacology
3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, hereafter referred to as BPTFP, is a small molecule with significant potential in neuroscience research. Its chemical structure, featuring a trifluoromethyl ketone moiety, places it within a class of compounds known for their potent enzyme inhibitory activities. Initial investigations into molecules with similar structures have primarily focused on their role as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the regulation of neuroinflammation.[1][2] More recent evidence, however, suggests that BPTFP, also identified as TFK in some literature, may also act as a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3]
This dual inhibitory potential makes BPTFP a unique and valuable tool for neuroscientists. It offers the possibility to simultaneously investigate and modulate two critical pathways implicated in a wide range of neurological and psychiatric disorders: neuroinflammation and cholinergic neurotransmission. This guide provides a comprehensive overview of the mechanisms of action of BPTFP, its potential applications, and detailed protocols for its use in both in vitro and in vivo neuroscience research.
Part 1: The Dual Mechanism of Action of BPTFP
Inhibition of Soluble Epoxide Hydrolase (sEH) and Attenuation of Neuroinflammation
Soluble epoxide hydrolase is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous lipid signaling molecules, particularly the epoxy-fatty acids (EpFAs) such as epoxyeicosatrienoic acids (EETs).[1][2] EETs are derived from arachidonic acid and possess potent anti-inflammatory, vasodilatory, and neuroprotective properties.[4] By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these protective signaling pathways.
In the context of the central nervous system (CNS), neuroinflammation is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke.[4][5] Increased sEH activity has been observed in the brains of patients with these conditions, leading to a reduction in the protective EETs and an exacerbation of the inflammatory cascade.[5]
BPTFP, as a putative sEH inhibitor, is thought to bind to the active site of the enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of these anti-inflammatory lipids, which can then exert their neuroprotective effects by reducing the production of pro-inflammatory cytokines and reactive oxygen species, and promoting neuronal survival.[6]
Signaling Pathway: sEH Inhibition and Neuroprotection
Caption: BPTFP inhibits sEH, increasing anti-inflammatory EETs and promoting neuroprotection.
Inhibition of Acetylcholinesterase (AChE) and Enhancement of Cholinergic Neurotransmission
Acetylcholinesterase is a critical enzyme in the cholinergic synapse, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate. This process terminates the signal and allows for precise temporal control of neurotransmission. Cholinergic signaling is fundamental for a variety of cognitive functions, including learning, memory, and attention, as well as for neuromuscular control.
A deficit in cholinergic neurotransmission is a well-established pathological hallmark of Alzheimer's disease, and AChE inhibitors are a cornerstone of current symptomatic treatments for the disease.[3] By inhibiting AChE, these drugs increase the concentration and residence time of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.
The identification of BPTFP (TFK) as a potent, slow-binding inhibitor of human AChE suggests a second, and equally important, mechanism of action.[3] This inhibitory activity could lead to improvements in cognitive function in models of dementia and other disorders characterized by cholinergic deficits. The slow-binding nature of the inhibition may offer a prolonged pharmacological effect.
Signaling Pathway: AChE Inhibition and Cholinergic Transmission
Caption: BPTFP inhibits AChE, increasing synaptic ACh and enhancing cholinergic signaling.
Part 2: Applications in Neuroscience Research
The dual inhibitory profile of BPTFP opens up a wide array of potential applications in neuroscience research, particularly in the study of complex neurological disorders where both neuroinflammation and neurotransmitter deficits play a role.
-
Neurodegenerative Diseases: In Alzheimer's disease models, BPTFP could be used to simultaneously reduce amyloid-beta-induced neuroinflammation and restore cholinergic tone, potentially leading to synergistic improvements in cognitive function.[3][5] Similarly, in Parkinson's disease research, its anti-inflammatory properties could protect dopaminergic neurons, while its effects on cholinergic pathways might address some of the non-motor symptoms of the disease.[4]
-
Ischemic Stroke: Following a stroke, a cascade of inflammatory events contributes to secondary brain injury. BPTFP could be investigated as a neuroprotective agent to dampen this post-ischemic inflammation.[6]
-
Traumatic Brain Injury (TBI): Neuroinflammation is a major contributor to the long-term consequences of TBI. BPTFP could be used in TBI models to assess the therapeutic potential of sEH inhibition in this context.
-
Neuropathic Pain: Both neuroinflammation and alterations in neurotransmitter systems are implicated in the pathogenesis of neuropathic pain. BPTFP could be a valuable tool to explore the interplay between these two pathways in pain models.
Part 3: Experimental Protocols
Disclaimer: The following protocols are provided as a guideline. Due to the limited publicly available data on the physicochemical properties of BPTFP, researchers should perform their own preliminary experiments to determine the optimal solubility, stability, and working concentrations for their specific experimental systems.
In Vitro Protocol: Evaluation of Anti-Neuroinflammatory Effects in Microglia
This protocol describes a method to assess the ability of BPTFP to suppress the inflammatory response in a murine microglial cell line (e.g., BV-2) stimulated with lipopolysaccharide (LPS).
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of BPTFP in vitro.
Materials:
-
This compound (BPTFP)
-
Dimethyl sulfoxide (DMSO), sterile
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Preparation of BPTFP Stock Solution:
-
Due to the likely poor aqueous solubility of BPTFP, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Store the stock solution at -20°C, protected from light.
-
Note: It is crucial to determine the final concentration of DMSO in the cell culture medium and ensure it is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle control with the same final DMSO concentration in all experiments.
-
-
Cell Culture and Plating:
-
Culture BV-2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of BPTFP from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of BPTFP or vehicle (DMSO).
-
Pre-incubate the cells with BPTFP for 1 hour.
-
-
Stimulation:
-
Following the pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group of cells that are not treated with LPS.
-
Incubate the plates for an additional 24 hours.
-
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement:
-
Collect the remaining supernatant and centrifuge to remove any cell debris.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits, following the manufacturer's protocols.
-
-
Expected Results and Data Presentation:
BPTFP is expected to cause a dose-dependent reduction in the LPS-induced production of NO and pro-inflammatory cytokines. The results can be presented in a table and bar graphs.
| Treatment Group | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 2.5 ± 0.5 | 50 ± 10 | 30 ± 8 |
| LPS (100 ng/mL) | 25.0 ± 2.1 | 850 ± 75 | 600 ± 55 |
| LPS + BPTFP (1 µM) | 18.5 ± 1.8 | 620 ± 60 | 450 ± 40 |
| LPS + BPTFP (10 µM) | 8.0 ± 1.1 | 250 ± 30 | 180 ± 25 |
| LPS + BPTFP (50 µM) | 4.5 ± 0.8 | 100 ± 15 | 80 ± 12 |
Table 1: Hypothetical data showing the effect of BPTFP on inflammatory markers in LPS-stimulated microglia.
In Vivo Protocol: Assessment of Neuroprotective Effects in a Mouse Model of Parkinson's Disease
This protocol outlines a procedure to evaluate the neuroprotective effects of BPTFP in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, a model characterized by both dopaminergic neurodegeneration and neuroinflammation.
Experimental Workflow: In Vivo Neuroprotection Study
Caption: Workflow for assessing the neuroprotective effects of BPTFP in an MPTP mouse model.
Materials:
-
This compound (BPTFP)
-
Vehicle for administration (e.g., drinking water with a solubilizing agent like Tween 80, or corn oil for oral gavage)
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Saline, sterile
-
Anesthetics
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Equipment for behavioral testing (e.g., Rotarod)
-
Reagents for immunohistochemistry (e.g., antibodies against Tyrosine Hydroxylase (TH) and Iba1)
Procedure:
-
Drug Preparation and Administration:
-
The optimal route of administration and dosage for BPTFP need to be determined empirically. Based on studies with other sEH inhibitors, administration in drinking water is a common and less stressful method for long-term studies.[5]
-
Preparation for Drinking Water: Dissolve BPTFP in a small amount of a suitable solvent (e.g., ethanol) and then suspend it in drinking water containing a surfactant like 0.2% Tween 80 to aid in solubilization. Prepare fresh solutions regularly.
-
Dosage: A starting dose could be in the range of 1-10 mg/kg/day, based on data from similar compounds.
-
Administer BPTFP or the vehicle to the mice for at least one week before MPTP induction.
-
-
MPTP Induction of Parkinsonism:
-
Dissolve MPTP hydrochloride in sterile saline.
-
Administer MPTP to the mice via intraperitoneal injection at a dose of 20 mg/kg, four times at 2-hour intervals on a single day.
-
Safety Precaution: MPTP is a potent neurotoxin. All handling and administration must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
-
Behavioral Assessment:
-
Seven days after the last MPTP injection, assess motor coordination and balance using the Rotarod test.
-
Measure the latency to fall from the rotating rod over several trials.
-
-
Tissue Collection and Processing:
-
Following behavioral testing, deeply anesthetize the mice.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a 30% sucrose solution.
-
Section the brains (e.g., at 30 µm) using a cryostat, focusing on the substantia nigra and striatum.
-
-
Immunohistochemical and Neurochemical Analysis:
-
Dopaminergic Neuron Survival: Perform immunohistochemistry on brain sections using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive cells in the substantia nigra.
-
Neuroinflammation: Stain sections with an antibody against Iba1, a marker for microglia. Assess microglial activation by quantifying the number and morphology of Iba1-positive cells.
-
Neurochemical Analysis (optional): In a separate cohort of animals, collect fresh brain tissue for analysis of neurotransmitter levels (e.g., dopamine and its metabolites in the striatum) by HPLC.
-
Expected Results:
Treatment with BPTFP is expected to attenuate the MPTP-induced loss of dopaminergic neurons in the substantia nigra and reduce microglial activation. This should correlate with an improvement in motor function in the Rotarod test.
| Treatment Group | Latency to Fall (s) | TH+ Cells in Substantia Nigra | Iba1+ Cell Count |
| Vehicle + Saline | 180 ± 15 | 100% | 50 ± 10 |
| Vehicle + MPTP | 60 ± 10 | 45% ± 5% | 250 ± 30 |
| BPTFP + MPTP | 120 ± 12 | 75% ± 8% | 120 ± 20 |
Table 2: Hypothetical data demonstrating the neuroprotective effects of BPTFP in the MPTP mouse model.
Conclusion
This compound (BPTFP) is an intriguing compound for neuroscience research due to its potential to inhibit both soluble epoxide hydrolase and acetylcholinesterase. This dual mechanism of action provides a unique opportunity to investigate the interplay between neuroinflammation and cholinergic signaling in a variety of neurological disorders. The protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of BPTFP. As with any novel compound, careful experimental design and validation are paramount to obtaining robust and reproducible results.
References
-
Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review - MDPI. (URL: [Link])
-
Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders - MDPI. (URL: [Link])
-
An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer's disease - PMC - PubMed Central. (URL: [Link])
-
An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - JRNLclub, the online journal club. (URL: [Link])
-
Soluble Epoxide Hydrolase Inhibition to Face Neuroinflammation in Parkinson's Disease: A New Therapeutic Strategy - PubMed Central. (URL: [Link])
-
Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - NIH. (URL: [Link])
-
Neuroprotective effect of herbal extracts inhibiting soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) against chemotherapy-induced cognitive impairment in mice - PubMed. (URL: [Link])
-
(PDF) Soluble epoxide hydrolase (sEH) is a novel anti‐inflammatory target and a first‐in‐class, picomolar sEH inhibitor (EC5026) improves cognition in a mouse model of Alzheimer's disease - ResearchGate. (URL: [Link])
-
Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease - PMC - PubMed Central. (URL: [Link])
-
1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies - MDPI. (URL: [Link])
-
(PDF) 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies - ResearchGate. (URL: [Link])
-
Deletion or inhibition of soluble epoxide hydrolase protects against brain damage and reduces microglia-mediated neuroinflammation in traumatic brain injury - PubMed Central. (URL: [Link])
-
Development of a high-throughput screen for soluble epoxide hydrolase inhibition - NIH. (URL: [Link])
-
Genetic deletion or pharmacological inhibition of soluble epoxide hydrolase reduces brain damage and attenuates neuroinflammation after intracerebral hemorrhage - PMC - NIH. (URL: [Link])
-
Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717) - Assay Genie. (URL: [Link])
Sources
- 1. WO2022200105A1 - Compounds as soluble epoxide hydrolase inhibitors - Google Patents [patents.google.com]
- 2. US10377744B2 - Potent soluble epdxide hydrolase inhibitors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. US10858338B2 - Inhibitors for soluble epoxide hydrolase (SEH) and fatty acid amide hydrolase (FAAH) - Google Patents [patents.google.com]
- 6. Conference Publications | NPTL [nptl.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Welcome to the technical support center for the synthesis of 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes.
I. Synthesis Overview: Friedel-Crafts Acylation
The most common and direct route for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene with a trifluoroacetylating agent.[1][2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[2] The general reaction scheme is presented below:
Caption: General scheme for Friedel-Crafts acylation.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Lewis Acid Inactivation: Aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture. Ensure you are using freshly opened or properly stored AlCl₃. The presence of moisture will hydrolyze the catalyst, rendering it ineffective.
-
Stoichiometry of Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, deactivating it.[2] Consider increasing the molar ratio of AlCl₃ to the limiting reagent.
-
Purity of Starting Materials: Ensure the tert-butylbenzene and trifluoroacetic anhydride (or other acylating agent) are of high purity. Impurities can lead to side reactions and lower yields.
-
-
Reaction Conditions:
-
Temperature Control: Friedel-Crafts reactions are exothermic. Insufficient cooling can lead to side reactions, such as polyalkylation or decomposition of starting materials.[4] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Monitor the reaction temperature closely and maintain it within the optimal range for your specific protocol.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up Procedure:
-
Quenching: The quenching step, typically with cold water or dilute acid, must be performed carefully. Adding the quenching agent too quickly can cause a rapid exotherm, leading to product degradation.
-
Q2: I am observing the formation of multiple products. What are the likely side reactions, and how can I minimize them?
A2: The formation of multiple products is a common challenge. The primary side products are often isomers of the desired product and poly-acylated products.
-
Isomer Formation:
-
The tert-butyl group is an ortho-, para-director. While the para-substituted product is sterically favored and generally the major product, some ortho- and meta-acylation may occur.
-
Minimization Strategy:
-
Choice of Catalyst: The regioselectivity of the reaction can be influenced by the choice of Lewis acid and solvent. Experiment with different catalysts (e.g., FeCl₃, BF₃·OEt₂) or solvent systems to optimize for the desired para-isomer.
-
Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity by favoring the thermodynamically more stable para-product.
-
-
-
Poly-acylation:
-
Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times, or a large excess of the acylating agent) can lead to the introduction of a second acyl group on the aromatic ring.
-
Minimization Strategy:
-
Control Stoichiometry: Use a slight excess of the tert-butylbenzene relative to the trifluoroacetic anhydride to favor mono-acylation.
-
Gradual Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors poly-acylation.
-
-
Q3: My purified product seems to be contaminated with starting material. How can I improve the purification?
A3: Incomplete separation of the product from unreacted tert-butylbenzene is a frequent purification challenge.
-
Distillation:
-
Fractional distillation under reduced pressure is often the most effective method for separating the product from the more volatile tert-butylbenzene. Ensure your distillation setup is efficient with a good vacuum and a fractionating column.
-
-
Chromatography:
-
Column chromatography on silica gel can be used for purification. A non-polar eluent system (e.g., hexane/ethyl acetate) will effectively separate the non-polar tert-butylbenzene from the more polar ketone product.
-
Q4: The reaction mixture turns dark or forms a tar-like substance. What is causing this, and can it be prevented?
A4: Darkening of the reaction mixture or tar formation is indicative of decomposition or polymerization side reactions.
-
Causes:
-
Excessive Heat: As mentioned, poor temperature control is a primary cause of decomposition.
-
Highly Reactive Catalyst: A very strong Lewis acid or a high concentration of the catalyst can promote unwanted side reactions.
-
Impurities: Certain impurities in the starting materials can act as catalysts for polymerization.
-
-
Prevention:
-
Strict Temperature Control: Maintain the recommended reaction temperature using an ice bath or other cooling system.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction. You may need to perform optimization experiments to determine the ideal catalyst loading.
-
Use High-Purity Reagents: Ensure all reagents and solvents are pure and anhydrous.
-
III. Frequently Asked Questions (FAQs)
Q: What is the role of the Lewis acid in this reaction?
A: The Lewis acid (e.g., AlCl₃) plays a crucial role in activating the acylating agent (trifluoroacetic anhydride). It coordinates with one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon a much more potent electrophile, the acylium ion. This highly reactive species is then attacked by the electron-rich aromatic ring of tert-butylbenzene.[3]
Caption: Role of Lewis acid in generating the acylium ion.
Q: Can I use trifluoroacetic acid instead of trifluoroacetic anhydride?
A: While possible, using trifluoroacetic acid directly is generally less efficient than using the anhydride or an acyl chloride.[2] The reaction of a carboxylic acid with a Lewis acid generates water as a byproduct, which can deactivate the catalyst. If using trifluoroacetic acid, a stronger promoter system, such as trifluoromethanesulfonic acid, may be necessary.[2]
Q: What are the safety precautions I should take when running this reaction?
A:
-
Corrosive Reagents: Trifluoroacetic anhydride and strong acids like AlCl₃ and TfOH are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: Be prepared for an exothermic reaction, especially during the addition of reagents and the quenching step. Use an ice bath to control the temperature.
-
Off-gassing: The reaction may produce corrosive vapors. Ensure adequate ventilation.
Q: What are typical reaction conditions and expected yields?
A: The reaction conditions can vary, but a general protocol is provided below. Yields are highly dependent on the scale, purity of reagents, and adherence to the protocol. Well-optimized procedures can achieve yields in the range of 70-90%.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) | Inert solvent that solubilizes reagents and is stable to Lewis acids. |
| Temperature | 0 °C to room temperature | Balances reaction rate with minimizing side reactions. |
| Reactant Ratio | tert-Butylbenzene:Trifluoroacetic Anhydride (1.2:1) | A slight excess of the aromatic compound favors mono-substitution. |
| Catalyst Ratio | AlCl₃:Trifluoroacetic Anhydride (1.1:1) | A slight excess of the catalyst ensures complete activation. |
| Reaction Time | 2-6 hours | Typically sufficient for completion; monitor by TLC or GC. |
IV. Experimental Protocol
Synthesis of this compound
Materials:
-
tert-Butylbenzene (high purity)
-
Trifluoroacetic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of tert-butylbenzene (1.2 eq) and trifluoroacetic anhydride (1.0 eq) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Step-by-step experimental workflow.
V. References
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]
-
Fujihira, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 456-464. [Link]
-
Shokova, E. A., Tafeenko, V. A., & Kovaleva, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1645-1653. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Trifluoromethanesulfonic Acid-Catalyzed Acylation and Related Reactions. Accounts of Chemical Research, 43(11), 1463-1474. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts acylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]
- 3. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Welcome to the technical support guide for 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility in aqueous buffers. Below, you will find a series of frequently asked questions and troubleshooting protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Challenge: Physicochemical Properties
This compound possesses a molecular structure that inherently limits its solubility in aqueous solutions. The presence of a bulky, non-polar tert-butylphenyl group and a trifluoromethyl group contributes to its hydrophobic nature. While specific experimental solubility data is not widely published, its predicted properties suggest very low water solubility.
| Property | Predicted Value | Source |
| Molecular Weight | 244.25 g/mol | [1] |
| Boiling Point | 252.0±35.0 °C | [1] |
| Density | 1.115±0.06 g/cm³ | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempt to dissolve this compound directly in my aqueous buffer failed. What is the first step I should take?
A1: Preparation of a Concentrated Stock Solution in an Organic Solvent
Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobicity. The standard and most effective initial step is to prepare a concentrated stock solution in a water-miscible organic solvent.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): This is the most common choice for creating stock solutions of hydrophobic compounds for biological assays.[2][3]
-
Ethanol: A viable alternative, though it may be more prone to causing precipitation when diluted into aqueous media.[4]
-
Dimethylformamide (DMF): Can be used, but like DMSO, it can exhibit toxicity in cell-based assays at higher concentrations.[5]
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh out 24.43 mg of this compound.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the compound.
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be applied if necessary, but be cautious of potential compound degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: Optimizing the Dilution Strategy and Considering Co-solvents
Precipitation upon dilution is a common issue when the final concentration of the hydrophobic compound in the aqueous buffer exceeds its solubility limit.[5] The key is to maintain a low enough final concentration of the compound and the organic solvent.
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the buffer. Instead, perform serial dilutions. For instance, first, dilute the 100 mM stock to 10 mM in DMSO, and then add this to the buffer.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts or toxicity.[6]
-
Co-solvency: The principle of co-solvency involves using a mixture of water and one or more water-miscible solvents to increase the solubility of a non-polar solute.[7][8][9]
Workflow for Dilution and Co-Solvent Use
Caption: A logical progression for enhancing compound solubility.
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- askIITians. (2025). How does pH affect solubility?
- Semantic Scholar. (n.d.). [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- National Institutes of Health. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
- ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.
- University of Alberta. (n.d.). Micellar solubilization of drugs.
- Taylor & Francis Online. (n.d.). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2025). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
- Unknown Source. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
- Unknown Source. (2023). Solubility of Organic Compounds.
- Semantic Scholar. (n.d.). [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- Fiveable. (n.d.). 8.11 pH and Solubility - AP Chemistry.
- National Institutes of Health. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Prof Steven Abbott. (n.d.). Surfactant Solubilizers | Practical Solubility Science.
- StudySmarter. (2022). pH and Solubility: Effect, Relationship & Calculations.
- National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (2013). How to dissolve hydrophobic drug.......
- Semantic Scholar. (n.d.). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique - A Review.
- ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
- MCE. (n.d.). Compound Handling Instructions.
Sources
- 1. This compound CAS#: 142505-28-0 [m.chemicalbook.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Preventing degradation of trifluoromethyl ketones during experiments
Technical Support Center: Trifluoromethyl Ketone Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trifluoromethyl ketones (TFMKs). This guide is designed to provide you, our fellow scientists and researchers, with in-depth, actionable advice to prevent the degradation of these valuable compounds during your experiments. TFMKs are powerful tools, particularly as enzyme inhibitors and synthons for fluorinated pharmaceuticals, but their unique reactivity requires careful handling.[1] This resource consolidates field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.
FAQ: Understanding Trifluoromethyl Ketone Stability
This section addresses the fundamental chemical principles governing the stability and reactivity of TFMKs. Understanding why they behave as they do is the first step to preventing unwanted degradation.
Q1: What makes trifluoromethyl ketones so reactive and prone to degradation?
The high reactivity of TFMKs stems from the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group.[2] The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the adjacent carbonyl carbon. This effect, known as the trifluoromethyl effect, renders the carbonyl carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack.[2] This inherent reactivity is central to their function, for example, as inhibitors of serine and cysteine proteases, but it also makes them vulnerable to degradation if not handled correctly.[3]
Q2: I've noticed my TFMK compound shows different NMR signals in aqueous solutions. What is happening?
You are likely observing hydrate formation. Due to their enhanced electrophilicity, TFMKs readily react with water in a reversible equilibrium to form a gem-diol, also known as a hydrate.[2][4] Unlike typical ketones where this equilibrium heavily favors the ketone form, for many TFMKs, the equilibrium can significantly favor the stable hydrate.[2][4][5] This phenomenon is so pronounced that the hydrate can often be isolated and characterized.[6][7]
The presence of the hydrate is not necessarily degradation, but it is a critical factor to consider. In biological assays, it is often the hydrate form that mimics the tetrahedral transition state of substrate hydrolysis, making it the active species for enzyme inhibition.[2][7][8] However, this equilibrium can complicate purification and analysis, and the conditions can influence the ratio of ketone to hydrate.
Q3: What are the primary factors that can cause irreversible degradation of my TFMK?
Beyond reversible hydration, several factors can lead to irreversible degradation:
-
Strong Nucleophiles: Reagents like primary/secondary amines, strong bases (e.g., hydroxides at high pH), or thiols can attack the electrophilic carbonyl, leading to stable adducts or subsequent reactions.
-
Reductive Metabolism: In biological systems, TFMKs can be susceptible to reduction by enzymes like carbonyl reductases (CBRs), which convert the ketone to a metabolically inactive trifluoromethyl alcohol.[6][9] This is a significant challenge in drug development.
-
pH Extremes: Strongly acidic or basic conditions can catalyze degradation pathways beyond hydration. High pH, in particular, increases the concentration of hydroxide ions, which are potent nucleophiles.
-
Photochemical Degradation: Exposure to high-energy light, especially UV, can sometimes lead to degradation, although this is highly structure-dependent.[10]
Troubleshooting Guide: Common Experimental Scenarios
This section provides a scenario-based approach to troubleshooting common issues encountered during experiments with TFMKs.
Scenario 1: Low Yield or Product Loss During Reaction Work-up
Problem: You've run a reaction to synthesize or modify a TFMK, but the yield is unexpectedly low after aqueous work-up or purification.
Potential Cause: Loss of product due to partitioning issues related to hydrate formation. The TFMK hydrate is significantly more polar than its ketone counterpart.
Troubleshooting Steps:
-
Analyze Both Layers: Before discarding the aqueous layer during an extraction, analyze a sample of it by LC-MS or NMR. The polar hydrate may have partitioned into the aqueous phase.
-
pH Adjustment: The ketone-hydrate equilibrium can be pH-dependent. A slight acidification of the aqueous layer before extraction can sometimes shift the equilibrium back towards the less polar ketone form, improving extraction efficiency into organic solvents.
-
Avoid Basic Conditions: Do not use basic washes (e.g., saturated sodium bicarbonate) if your compound is sensitive. Use dilute acid (e.g., 1N HCl) or brine washes instead.[3]
-
Silica Gel Chromatography: Be aware that silica gel is acidic and contains surface-bound water. This can promote hydrate formation on the column, leading to streaking or poor recovery.
-
Solution: Deactivate the silica gel by co-evaporating it with a small amount of a non-polar solvent containing 1% triethylamine before packing the column. Alternatively, use a less polar solvent system if possible. Some TFMKs can be purified as their stable hydrates.[7]
-
Scenario 2: Inconsistent Results in Biological Assays
Problem: Your TFMK inhibitor shows variable IC50 values or time-dependent inhibition.
Potential Causes:
-
Slow equilibration between the ketone and the active hydrate form in the assay buffer.
-
Degradation in the aqueous buffer over the course of the experiment.
-
Reductive metabolism by components in the assay medium (e.g., cell lysates).[6]
Troubleshooting Steps:
-
Pre-incubation: Pre-incubate the TFMK inhibitor in the assay buffer for a set period (e.g., 30-60 minutes) before adding the enzyme or substrate. This allows the ketone-hydrate equilibrium to be reached, ensuring a consistent concentration of the active species.[3]
-
Stability Check: Run a control experiment where the TFMK is incubated in the assay buffer for the full duration of the assay. At various time points, quench the sample and analyze it by LC-MS to quantify the amount of remaining parent compound.
-
Modify Assay Conditions: If degradation is observed, consider if the pH of the buffer can be slightly lowered while remaining within the optimal range for the enzyme. Avoid buffers containing nucleophilic species (e.g., Tris buffer at high pH).
-
Consider Metabolic Stability: If using cell lysates or in vivo models, be aware of potential metabolic reduction.[9] If this is suspected, designing analogs with increased hydrate stability can be a strategy to prevent reduction.[6][9]
Scenario 3: Compound Degradation During Storage
Problem: An older sample of a TFMK shows impurities or has lost potency.
Potential Cause: Hydrolysis from atmospheric moisture or degradation from improper storage conditions.
Best Practices for Storage:
-
Container: Store TFMKs in tightly-sealed amber glass vials to protect from moisture and light.[11][12]
-
Atmosphere: For particularly sensitive compounds, flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Temperature: Store long-term in a cool, dry place.[11] Refrigeration or freezing (-20°C) is recommended for most TFMKs.
-
Desiccation: Store vials within a desiccator to provide an extra layer of protection against moisture.
| Condition | Recommendation | Rationale |
| Solvent | Use dry, aprotic solvents (e.g., DCM, THF, Acetonitrile) for reactions. | Minimizes water available for hydrate formation. |
| pH | Maintain neutral to slightly acidic conditions (pH 4-7). | Avoids base-catalyzed degradation. |
| Temperature | Store at low temperatures (-20°C). | Slows the rate of all potential degradation pathways. |
| Atmosphere | Store under inert gas (Ar, N₂). | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Store in amber vials. | Protects against potential photochemical degradation. |
| Table 1: Summary of Recommended Handling and Storage Conditions for Trifluoromethyl Ketones. |
Key Experimental Protocols
Protocol 1: General Handling of TFMKs in a Reaction Setup
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.
-
Solvents & Reagents: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Ensure all other reagents are anhydrous.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen.
-
Addition of TFMK: If the TFMK is a solid, weigh it out quickly and add it to the reaction vessel. If it is a liquid or in solution, add it via syringe.
-
Temperature Control: Maintain the recommended temperature for the reaction. For reactions involving strong nucleophiles or bases, initial addition at low temperatures (e.g., -78°C or 0°C) is often advisable.
-
Quenching: Quench the reaction by adding it to a cooled, slightly acidic aqueous solution (e.g., cold saturated NH₄Cl or 1N HCl) to neutralize reagents without creating a harsh basic environment.
By adhering to these guidelines, you can significantly improve the stability of your trifluoromethyl ketones, leading to more reliable and reproducible experimental outcomes.
References
-
Rzepa, H. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. Available at: [Link]
-
Jayathilake, D., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. Available at: [Link]
-
Cormier, K. W., et al. (2022). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters, 13(9), 1461–1467. Available at: [Link]
-
Wang, F., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(16), 14201–14209. Available at: [Link]
-
Hine, J., & Redding, R. W. (1970). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry, 48(11), 1787-1796. Available at: [Link]
-
Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199. Available at: [Link]
-
Ohashi, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 494–501. Available at: [Link]
-
Chen, P., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(18), 4873–4878. Available at: [Link]
-
Ohashi, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 494-501. Available at: [Link]
-
Grelier, R., et al. (2023). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Chemistry – A European Journal, 29(45), e202301138. Available at: [Link]
-
ResearchGate. (n.d.). Hydration of trifluoromethyl ketones. [Diagram]. Available at: [Link]
-
J. C. Martins, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 25(1), 578. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available at: [Link]
-
Ohashi, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 494–501. Available at: [Link]
-
ResearchGate. (n.d.). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... [Diagram]. Available at: [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
Jayathilake, D., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. Available at: [Link]
-
Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-48. Available at: [Link]
-
ResearchGate. (2014). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. Available at: [Link]
-
Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 98(2), 526–532. Available at: [Link]
Sources
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- 4. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. nottingham.ac.uk [nottingham.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Trifluoromethyl Ketones
Welcome to the Technical Support Center for the synthesis of trifluoromethyl ketones (TFMKs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical syntheses. The strategic incorporation of the trifluoromethyl (-CF₃) group is a critical strategy in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethylating reagents for synthesizing TFMKs?
A1: Trifluoromethylating reagents can be broadly categorized into three main classes based on the reactive trifluoromethyl species they generate:
-
Nucleophilic Reagents: These reagents deliver a trifluoromethyl anion (CF₃⁻). The most common example is the Ruppert-Prakash reagent (TMSCF₃), which requires activation by a fluoride source.[3][4] Other examples include fluoroform (HCF₃) in the presence of a strong base.[5][6]
-
Electrophilic Reagents: These reagents deliver a trifluoromethyl cation equivalent (CF₃⁺). Prominent examples include Togni reagents (hypervalent iodine compounds) and Umemoto reagents (sulfonium salts).[3][7]
-
Radical Reagents: These reagents generate a trifluoromethyl radical (•CF₃). Reagents like CF₃I in the presence of an initiator (e.g., triethylborane) or sodium trifluoromethanesulfinate (Langlois reagent) fall into this category.[8][9]
The choice of reagent is critical and depends on the substrate and desired reaction pathway.[3]
Q2: My reaction with an enolizable ketone is giving low yield and forming a silyl enol ether byproduct. What is the cause and how can I fix it?
A2: This is a common issue when using nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) with enolizable ketones. The formation of the silyl enol ether is a competing side reaction. To favor the desired trifluoromethylation, consider the following:
-
Lower the reaction temperature: This can help to favor the desired kinetic product.
-
Use a less coordinating solvent: Solvents like DME may be preferable to THF in some cases.[10]
-
Change the fluoride source: A less basic fluoride source might reduce the rate of enolization.
-
Consider a different class of reagent: Electrophilic or radical trifluoromethylating reagents may be more suitable for enolizable substrates.
Q3: Why is my trifluoromethylation reaction stalling before completion?
A3: Reaction stalling can be attributed to several factors:
-
Catalyst/Initiator Deactivation: Moisture-sensitive initiators like TBAF can be deactivated by trace amounts of water.[11] Ensure all reagents and glassware are scrupulously dry. For photocatalytic reactions, the photocatalyst may degrade over time.[12]
-
Inhibitor Formation: Reaction byproducts can sometimes inhibit the catalyst.
-
Insufficient Reagent: Ensure you are using a sufficient excess of the trifluoromethylating agent, especially if it is volatile.
To address this, you can try adding the catalyst or initiator in portions throughout the reaction.[12]
Q4: How can I purify my trifluoromethyl ketone? I'm observing a hydrate in my crude NMR.
A4: Trifluoromethyl ketones are prone to forming stable hydrates due to the electron-withdrawing nature of the CF₃ group.[2][13] These hydrates are often visible in crude NMR spectra.[14][15] However, they typically decompose back to the ketone upon purification by silica gel column chromatography.[14][15] Standard purification techniques like flash chromatography are usually sufficient to isolate the pure ketone.[11]
Troubleshooting Guides
Problem 1: Low or No Yield
A common and frustrating issue in trifluoromethylation reactions is a low or complete lack of product formation. This can stem from a variety of factors related to the reagents, reaction conditions, or the substrate itself.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Reagent Quality and Activity:
-
Initiator/Catalyst Inactivity: For nucleophilic trifluoromethylations using TMSCF₃, the fluoride initiator (e.g., TBAF, CsF) is highly moisture-sensitive.[11] Ensure you are using a truly anhydrous source. Consider purchasing a new bottle or drying the initiator under high vacuum. For photocatalytic reactions, confirm your light source is emitting at the correct wavelength to excite the catalyst.[12]
-
Reagent Purity: The purity of your trifluoromethylating agent can vary. If you suspect reagent degradation, try a new batch or a different supplier.[11]
-
-
Reaction Conditions:
-
Atmosphere: Many trifluoromethylation reactions, especially those involving radical intermediates or moisture-sensitive reagents, require an inert atmosphere (e.g., nitrogen or argon).[12] Ensure proper degassing of the solvent and flushing of the reaction vessel.
-
Solvent Effects: The choice of solvent is critical. For nucleophilic trifluoromethylations with TMSCF₃, THF is common but can be sluggish. DMF can significantly accelerate reactions with certain catalysts.[11] For radical reactions, solvents like acetonitrile (MeCN) or DMF are often used.[12]
-
Temperature: While many modern methods operate at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate. Conversely, for highly exothermic reactions or to control selectivity, cooling may be necessary.
-
-
Substrate Reactivity:
-
Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive towards nucleophilic trifluoromethylating agents.[11] For less reactive substrates, you may need to switch to a more powerful initiator system or a different class of reagent.
-
Sensitive Functional Groups: Unprotected nucleophilic groups (e.g., -OH, -NH₂, -SH) can react with electrophilic trifluoromethylating reagents.[16] Consider using standard protecting groups if you observe side reactions related to these functionalities.
-
Problem 2: Significant Side Product Formation
The formation of undesired side products can complicate purification and lower the yield of the desired trifluoromethyl ketone.
Common Side Reactions and Solutions:
| Side Product/Reaction | Potential Cause | Suggested Solution(s) |
| Silyl Enol Ether | Enolization of ketone starting material with nucleophilic reagents (e.g., TMSCF₃). | Lower reaction temperature; use a less basic fluoride source; switch to an electrophilic or radical reagent. |
| Hydrodehalogenation | In radical reactions, the substrate radical is quenched by a hydrogen source instead of the CF₃ radical. | Ensure anhydrous conditions; use a solvent less prone to hydrogen atom donation. |
| Dimerization of Substrate | High concentration of radical intermediates. | Reduce the concentration of the radical initiator or the intensity of the light source in photocatalytic reactions.[12] |
| Brominated Byproducts | In reactions using CBrF₃, the bromine radical can react with the substrate. | Optimize reaction conditions to favor trifluoromethylation over bromination. |
Experimental Protocols
General Protocol for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Oven-dry or flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Ensure all solvents and reagents are anhydrous.
-
-
Reaction Setup:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere at 0 °C, add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol) dropwise.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting trifluoromethyl carbinol is then oxidized to the ketone. A common method is using Dess-Martin periodinane.
-
-
Oxidation to Trifluoromethyl Ketone:
-
Dissolve the crude trifluoromethyl carbinol in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 equivalents) and stir at room temperature until the oxidation is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired trifluoromethyl ketone.[11]
-
Reaction Mechanisms
The mechanism of trifluoromethylation is highly dependent on the chosen reagent.
Caption: Simplified overview of trifluoromethylation pathways.
References
-
Trifluoromethylation - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101–2103. [Link]
-
New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2024, from [Link]
- Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 167, 60-69.
-
Proposed mechanism of C−H trifluoromethylation of arenes. - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Progress in copper-catalyzed trifluoromethylation - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
-
Mandal, D., Maji, S., Pal, T., Sinha, S. K., & Maiti, D. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(1), 17-35. [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed. (n.d.). Retrieved January 10, 2024, from [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases. The Journal of Organic Chemistry, 68(11), 4457–4463. [Link]
-
Optimization for the Trifluoromethylation | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Optimization of reaction conditions for the trifluoromethylation of 3 a with 2 - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2024, from [Link]
-
Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(88), 10314-10326. [Link]
-
Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (n.d.). Retrieved January 10, 2024, from [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. (n.d.). Retrieved January 10, 2024, from [Link]
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
-
Selectively Tunable Synthesis of α-Trifluoromethyl Ketones | Organic Letters. (n.d.). Retrieved January 10, 2024, from [Link]
-
Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (n.d.). Retrieved January 10, 2024, from [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones | ACS Omega. (n.d.). Retrieved January 10, 2024, from [Link]
-
Baxendale, I. R., Ley, S. V., Lumeras, W., & Nesic, M. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
-
Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 10, 2024, from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (n.d.). Retrieved January 10, 2024, from [Link]
-
Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow - Graz University of Technology. (n.d.). Retrieved January 10, 2024, from [Link]
-
Synthesis of trifluoromethyl carbinols - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2024, from [Link]
Sources
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Technical Support Center: Troubleshooting Inconsistent Results in Enzyme Inhibition Assays with 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
Welcome to the technical support center for researchers utilizing 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone in enzyme inhibition assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. As Senior Application Scientists, we have curated this information based on established biochemical principles and extensive field experience with similar compounds.
Introduction to this compound
This compound belongs to the class of trifluoromethyl ketone (TFMK) inhibitors. The trifluoromethyl group is strongly electron-withdrawing, which makes the adjacent ketone's carbonyl carbon highly electrophilic.[1][2] This property is central to its mechanism of action. TFMKs are known to be potent inhibitors of various hydrolytic enzymes, particularly serine and cysteine proteases.[2][3] They function as transition-state analogues, where the active site serine or cysteine residue performs a nucleophilic attack on the electrophilic carbonyl carbon, forming a stable, yet often reversible, hemiketal or hemithioketal adduct.[2][3][4] This can result in slow-binding or time-dependent inhibition.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
As a trifluoromethyl ketone, this inhibitor likely acts as a transition-state analog. The highly electrophilic ketone is attacked by a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site. This forms a tetrahedral intermediate that mimics the transition state of substrate hydrolysis, leading to potent inhibition.[3][4] This interaction can be reversible, but the stability of the formed adduct can lead to slow dissociation and time-dependent inhibition.[5]
Q2: Why am I seeing significant well-to-well variability in my assay plates?
High well-to-well variability can often be traced back to issues with compound solubility or inconsistent dispensing.[6] this compound is a hydrophobic molecule, and its solubility in aqueous assay buffers may be limited.
Recommendations:
-
Solubility Check: Visually inspect your stock solution and the assay wells for any signs of precipitation.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity.[7] Run a solvent-only control to verify this.
-
Pipetting Technique: Use calibrated pipettes and employ proper pipetting techniques to ensure accurate and consistent dispensing of the inhibitor.[8]
Q3: My IC50 values are not reproducible between experiments. What could be the cause?
Inconsistent IC50 values are a common problem and can stem from several factors, particularly for time-dependent inhibitors.
Potential Causes & Solutions:
-
Pre-incubation Time: The potency of slow-binding inhibitors increases with the duration of incubation with the enzyme before adding the substrate.[5] If your pre-incubation time varies, your apparent IC50 will also change. It is crucial to standardize the pre-incubation time across all experiments.[9]
-
Enzyme Concentration: For potent inhibitors, the IC50 can be dependent on the enzyme concentration.[10][11] Ensure you are using the same active enzyme concentration in every assay.
-
Substrate Concentration: For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[11] Assays should be performed with the substrate concentration at or below the Michaelis constant (Km) to accurately determine the potency of competitive inhibitors.[12]
-
Reagent Stability: Ensure all your reagents, especially the enzyme and the inhibitor, are stable under the assay conditions and have not undergone degradation.[6]
Troubleshooting Guide
Problem 1: No or Weak Inhibition Observed
If you are observing lower than expected or no inhibition, consider the following possibilities:
Experimental Workflow for Diagnosing Weak Inhibition
Caption: A logical workflow for troubleshooting weak or no inhibition.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inhibitor Instability | Trifluoromethyl ketones can be susceptible to reductive metabolism, converting the active ketone to an inactive alcohol.[13] Prepare fresh inhibitor dilutions for each experiment and minimize the time the inhibitor spends in aqueous buffer before the assay. |
| Incorrect Reagent Concentrations | Double-check all calculations for your stock solutions and final assay concentrations.[6] Verify the concentration of your inhibitor stock using a suitable analytical method if possible. |
| Enzyme Instability | Ensure your enzyme is stored correctly and has not lost activity due to repeated freeze-thaw cycles or improper handling.[6] Run a control with a known inhibitor to confirm the enzyme is responsive. |
| Substrate Depletion | Your reaction rate should be linear during the measurement period. If the substrate is being consumed too quickly, it can mask the inhibitory effect.[6] Ensure you are using a substrate concentration that is not limiting. |
Problem 2: Time-Dependent Inhibition Leading to Inconsistent Results
A common feature of TFMK inhibitors is slow-binding kinetics, which can manifest as time-dependent inhibition.[2][5] This means the level of inhibition increases over time as the inhibitor and enzyme reach equilibrium.
Visualizing the Impact of Pre-incubation Time
Caption: The effect of pre-incubation time on observed inhibitor potency.
Protocol for Characterizing Time-Dependent Inhibition
-
Reagent Preparation: Prepare enzyme, inhibitor, and substrate solutions as you would for a standard assay.
-
Varying Pre-incubation Times: Set up a series of reactions where the enzyme and inhibitor are pre-incubated together for different durations (e.g., 0, 15, 30, 60, and 120 minutes) before the addition of the substrate.
-
Initiate Reaction: Start the reaction by adding the substrate to each pre-incubated mixture.
-
Monitor Progress: Measure the reaction progress over time for each pre-incubation point.
-
Data Analysis: Plot the initial velocity as a function of the pre-incubation time. A decrease in velocity with longer pre-incubation times is indicative of time-dependent inhibition.
Problem 3: Non-Linear or Inconsistent Reaction Rates
The initial velocity of your enzymatic reaction should be linear. Non-linearity can lead to inaccurate measurements of inhibition.[6]
Decision Tree for Troubleshooting Non-Linear Reaction Rates
Caption: A decision tree to systematically troubleshoot non-linear reaction rates.
Key Considerations:
-
Substrate Depletion: As the reaction proceeds, the substrate concentration decreases, which can lead to a slowing of the reaction rate. Ensure that you are measuring the initial velocity where the rate is linear.[6]
-
Product Inhibition: The product of the enzymatic reaction may itself be an inhibitor, causing the reaction to slow down over time.[14]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like pH, temperature, or the presence of denaturing agents.[6]
References
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
- A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
- Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays. (n.d.). BenchChem.
- TROUBLESHOOTING GUIDE FOR ENZYM
- Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
- A Perspective on the Kinetics of Covalent and Irreversible Inhibition. (2016). PubMed.
- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2025).
- Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2022). PMC.
- Guidelines for the digestive enzymes inhibition assay. (n.d.).
- Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf.
- How should I start with Enzyme-Inhibitor kinetics assay?. (2015).
- Why is the enzyme activity inhibition not consistent?. (2016).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PMC.
- What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. (2021).
- This compound. (n.d.). ChemicalBook.
- 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (2020). MDPI.
- Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. (n.d.). SciSpace.
- 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. (2020). PubMed.
- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (n.d.). PubMed Central.
- Fluoro ketone inhibitors of hydrolytic enzymes. (n.d.). PubMed.
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- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone (BAY 11-7082)
Here is the technical support center for Minimizing off-target effects of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone in cellular studies.
Introduction
This compound, widely known in the scientific community as BAY 11-7082, is a well-established anti-inflammatory compound. It is frequently used in cellular studies to probe the role of the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of immunity, inflammation, cell survival, and apoptosis.[1][2] Initially characterized as an irreversible inhibitor of IκB-α phosphorylation, BAY 11-7082 prevents the nuclear translocation of the active NF-κB complex.[2][3]
However, the utility of BAY 11-7082 as a specific pharmacological tool is complicated by a growing body of evidence demonstrating significant off-target activities.[4][5] These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and confounding results. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BAY 11-7082. Here, we provide in-depth FAQs, troubleshooting strategies, and validation protocols to help you design robust experiments and ensure the scientific integrity of your findings.
Mechanism of Action: On-Target vs. Off-Target Profile
The efficacy of any small molecule inhibitor hinges on its specificity. While BAY 11-7082 is a potent inhibitor of the NF-κB pathway, its biochemical mechanism is multifaceted and extends beyond its primary intended target.
Primary Target Pathway: NF-κB Signaling In canonical NF-κB signaling, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[4] This releases the NF-κB (typically p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.[6] BAY 11-7082 was first proposed to act by irreversibly inhibiting the cytokine-induced phosphorylation of IκBα.[2]
Key Verified Off-Target Activities It is crucial to acknowledge that the observed cellular phenotype following BAY 11-7082 treatment may be a composite of both on-target and off-target effects. Major off-target activities include:
-
NLRP3 Inflammasome Inhibition: BAY 11-7082 directly inhibits the NLRP3 inflammasome by blocking its ATPase activity, which is independent of the NF-κB pathway.[2][3] This can suppress the production of key inflammatory cytokines like IL-1β and IL-18.[4]
-
Protein Tyrosine Phosphatase (PTP) Inhibition: The compound has been shown to inhibit mammalian PTPs, a large family of enzymes that regulate a vast array of cellular processes.[1][4] This broad activity can lead to unpredictable changes in cellular signaling.
-
Upstream Kinase Inhibition: Some evidence suggests BAY 11-7082 may not inhibit the IKK complex directly but rather inactivates more upstream components in the signaling cascade that lead to IKK activation.[4]
-
Induction of Reactive Oxygen Species (ROS): BAY 11-7082 can induce ROS production, leading to oxidative stress and necrosis-related cell death that is independent of NF-κB inhibition.[5][7]
-
Broad-Spectrum Kinase and Signaling Inhibition: The compound has been reported to suppress other signaling pathways, including the activation of AP-1, STAT-1, and IRF-3.[8][9]
Below is a diagram illustrating the intended target of BAY 11-7082 within the NF-κB pathway and its major off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for BAY 11-7082 in cell culture?
A: The reported IC₅₀ for inhibition of IκB-α phosphorylation is approximately 10 μM.[1] However, significant cytotoxicity and off-target effects are common at this concentration.[5] We strongly recommend performing a full dose-response curve for your specific cell type and endpoint, starting from a low concentration (e.g., 0.5-1 μM) up to a maximum of 10-20 μM. Always aim to use the lowest possible concentration that elicits the desired on-target effect (e.g., inhibition of target gene expression) while minimizing cell death.
Q2: How can I be sure the phenotype I'm seeing is due to NF-κB inhibition and not an off-target effect?
A: This is the most critical question. Relying solely on BAY 11-7082 is insufficient. The best practice is to use orthogonal approaches for validation:
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to deplete a key component of the pathway, such as IKKβ (IKBKB) or p65 (RELA).[10] If the phenotype of genetic knockdown matches the phenotype of BAY 11-7082 treatment, you have strong evidence for an on-target effect. Studies have shown that in some cells, knockdown of IKKs did not replicate the high toxicity of BAY 11-7082, suggesting the cell death was an off-target effect.[5][9]
-
Alternative Inhibitors: Use a different small molecule inhibitor of the NF-κB pathway that has a distinct chemical structure and mechanism of action (e.g., an IKKβ-specific inhibitor like TPCA-1).[5] If both compounds produce the same result, it's more likely to be an on-target effect.
Q3: My cells are dying at concentrations where I expect to see NF-κB inhibition. What should I do?
A: This is a common issue, as BAY 11-7082 can induce cell death independent of NF-κB inhibition.[9][11]
-
Assess Cytotoxicity Systematically: Run a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary endpoint assay across a full dose range. This will define the cytotoxic threshold for your specific cells.
-
Test for ROS: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.[7][12] If ROS levels are elevated, try co-treating with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the viability without affecting NF-κB inhibition.[5]
-
Use a Shorter Timecourse: Off-target cytotoxic effects may take longer to manifest than on-target inhibition of signaling. Analyze NF-κB pathway markers (e.g., IκBα phosphorylation, p65 nuclear translocation) at early time points (e.g., 30-60 minutes) before widespread cell death occurs.
Q4: Does BAY 11-7082 directly inhibit IKKβ?
A: While it is often referred to as an IKK inhibitor, some studies have shown that BAY 11-7082 does not inhibit the IKK complex directly in in vitro kinase assays.[4] Instead, it may prevent the activation of IKKs by targeting upstream signaling components.[4] For your experimental interpretation, it is more accurate to describe BAY 11-7082 as an "inhibitor of NF-κB activation" rather than a "specific IKK inhibitor."
Q5: How can I test for off-target NLRP3 inflammasome inhibition in my experiments?
A: If your experimental system involves innate immune cells like macrophages, this is a highly relevant off-target effect. To test for it, you can perform an inflammasome activation assay. A standard method involves:
-
Priming: Prime cells with LPS (lipopolysaccharide) to upregulate NLRP3 and pro-IL-1β (an NF-κB dependent step).
-
Activation: Treat cells with an NLRP3 activator like nigericin or ATP.
-
Measurement: Measure the release of IL-1β into the supernatant via ELISA. If BAY 11-7082 reduces IL-1β secretion even when added after the LPS priming step, it suggests direct inhibition of the inflammasome assembly/activation, an off-target effect.[2]
Q6: What are the best negative controls to use with BAY 11-7082?
A: An ideal negative control would be a structurally similar analog of BAY 11-7082 that is inactive against the NF-κB pathway. While a commercially available, validated inactive analog is not widely cited, a robust control strategy includes:
-
Vehicle Control: Always include a DMSO (or other solvent) control at the same final concentration used for the highest dose of BAY 11-7082.
-
Unstimulated/Un-induced Control: A control group that is not treated with the stimulus (e.g., TNF-α, LPS) that activates the NF-κB pathway.
-
Genetic Controls: As mentioned in Q2, cells with knockdown of the target pathway serve as an excellent control to confirm specificity.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at Low Doses (<5 µM) | Off-Target Effect: Induction of ROS, inhibition of essential PTPs, or other unknown off-target toxicity.[5][7] | 1. Confirm Viability: Use a sensitive viability assay (e.g., CellTiter-Glo) and microscopy to confirm cell death. 2. Measure ROS: Quantify ROS levels and test if an antioxidant (e.g., NAC) can rescue the phenotype.[5] 3. Reduce Treatment Duration: Use shorter incubation times (e.g., 1-6 hours) for signaling studies. |
| Inconsistent Results Between Experiments | Compound Instability: Degradation of the compound in solution or media. Cellular State: Variation in cell passage number, density, or metabolic state. | 1. Prepare Fresh Solutions: Make fresh aliquots of BAY 11-7082 from a powder stock for each experiment. 2. Standardize Cell Culture: Maintain strict protocols for cell passage number, seeding density, and serum concentration. |
| Phenotype Doesn't Match Published NF-κB Inhibition Data | Off-Target Dominance: The observed phenotype is driven by an off-target effect (e.g., NLRP3 or PTP inhibition) rather than NF-κB blockade.[3][4] | 1. Validate with Genetics: Use siRNA/CRISPR to knock down p65 or IKKβ. If the phenotype is not replicated, it is likely off-target.[9] 2. Use Orthogonal Inhibitors: Test another NF-κB inhibitor with a different mechanism (e.g., a proteasome inhibitor like MG-132, or a specific IKKβ inhibitor). |
| Unexpected Changes in Phosphorylation of Non-NF-κB Proteins | PTP Inhibition: BAY 11-7082 is a known inhibitor of Protein Tyrosine Phosphatases, which could lead to a global increase in tyrosine phosphorylation.[1][4] | 1. Perform Phospho-Proteomics: If resources allow, a mass spectrometry-based phospho-proteomics screen can reveal the extent of off-target kinase/phosphatase modulation. 2. Validate with PTP Inhibitors: Compare the phosphorylation changes to those induced by a known broad-spectrum PTP inhibitor (e.g., sodium orthovanadate). |
Experimental Protocols for Target Validation & De-risking Off-Target Effects
A rigorous experimental workflow is essential to generate reliable data with BAY 11-7082.
Protocol 1: Establishing an Optimal Dose-Response Curve
Objective: To identify the concentration range of BAY 11-7082 that effectively inhibits NF-κB signaling without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in 24-well or 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of BAY 11-7082 in culture media. A suggested range is 0, 1, 2, 5, 10, 20, 40 μM (final concentration will be 0, 0.5, 1, 2.5, 5, 10, 20 μM).
-
Treatment: Add an equal volume of the 2x compound solution to the cells. Include a vehicle-only (DMSO) control.
-
Stimulation: After a 30-60 minute pre-incubation with BAY 11-7082, stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for the desired time (e.g., 30 minutes for signaling, 6 hours for gene expression).
-
Parallel Readouts:
-
Viability Plate: At 24 hours post-treatment, measure cell viability using an MTT or similar assay.
-
Signaling Plate: At 30 minutes post-stimulation, lyse the cells and perform a Western blot to detect phosphorylation of IκBα and total IκBα.
-
Gene Expression Plate: At 6 hours post-stimulation, extract RNA and perform RT-qPCR for a known NF-κB target gene (e.g., TNF, IL6).
-
-
Analysis: Plot the dose-response curves for NF-κB inhibition and cytotoxicity. Select the concentration that gives robust pathway inhibition with minimal (>90%) cell viability.
Protocol 2: Validating On-Target Effects using Genetic Approaches (siRNA Knockdown)
Objective: To determine if the phenotype observed with BAY 11-7082 is recapitulated by genetically silencing the NF-κB pathway.
Methodology:
-
Transfection: Transfect cells with either a non-targeting control (NTC) siRNA or an siRNA targeting a key pathway component (e.g., RELA/p65 or IKBKB/IKKβ) using a suitable transfection reagent.
-
Incubation: Allow cells to grow for 48-72 hours to ensure efficient protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm protein depletion via Western blot.
-
Phenotypic Assay: Re-plate the NTC and knockdown cells. Perform the same phenotypic assay where you initially observed an effect with BAY 11-7082 (e.g., cell migration, cytokine production).
-
Comparative Analysis: Compare the results from the knockdown cells to the NTC cells. A true on-target effect would mean that the phenotype in the RELA/IKBKB knockdown cells mimics the effect of treating control cells with BAY 11-7082.
Protocol 3: Assessing Off-Target Cytotoxicity and ROS Production
Objective: To determine if BAY 11-7082 induces cytotoxicity through the generation of Reactive Oxygen Species (ROS).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate (black, clear-bottom for fluorescence).
-
Co-treatment Setup: Prepare treatment groups:
-
Vehicle Control (DMSO)
-
BAY 11-7082 (at the concentration of interest)
-
Antioxidant Control (e.g., 5 mM N-acetylcysteine, NAC)
-
BAY 11-7082 + NAC
-
Positive Control for ROS (e.g., H₂O₂)
-
-
Treatment: Pre-treat cells with NAC for 1 hour before adding BAY 11-7082. Incubate for 6-24 hours.
-
ROS Measurement:
-
Add a ROS-sensitive dye like 2',7'–dichlorofluorescin diacetate (DCFH-DA) to the media for the final 30 minutes of incubation.[12]
-
Wash cells with PBS.
-
Measure fluorescence on a plate reader (approx. 485 nm excitation / 535 nm emission).
-
-
Viability Measurement: In a parallel plate, perform a standard viability assay (e.g., CellTiter-Glo) on the same treatment groups.
-
Analysis: If BAY 11-7082 increases ROS fluorescence and NAC co-treatment both reduces this fluorescence and increases cell viability, it strongly suggests that the observed cytotoxicity is mediated by off-target ROS production.[7]
References
-
Exploration of BAY 11-7082 as a Potential Antibiotic. (2021). ACS Infectious Diseases. [Link]
-
BAY 11-7082 - NF-κB and NLRP3 Inhibitor. InvivoGen. [Link]
-
In Vivo Effects of Bay 11-7082 on Fibroid Growth and Gene Expression: A Preclinical Study. (2023). International Journal of Molecular Sciences. [Link]
-
The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. (2014). Biochemical and Biophysical Research Communications. [Link]
-
BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. (2017). Clinical Science. [Link]
-
The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. (2013). PLOS One. [Link]
-
BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. (2015). Mediators of Inflammation. [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. (2013). PMC - NIH. [Link]
-
BAY 11-7082 attenuates NF-κB signalling and induces a ROS-dependent decrease in OVCAR8-NUAK1KO EOC spheroid cell viability. ResearchGate. [Link]
-
Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (2017). Cell Stress and Chaperones. [Link]
-
Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma. (2019). Oxidative Medicine and Cellular Longevity. [Link]
-
The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors. (2013). PubMed. [Link]
-
Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]
Sources
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- 5. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
An authoritative guide to maintaining the chemical integrity of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone for reproducible, high-quality research.
This guide provides an in-depth technical overview and practical solutions for the long-term storage and handling of this compound. As a specialized trifluoromethyl ketone, its unique chemical properties necessitate specific storage protocols to prevent degradation and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My stored this compound shows decreasing purity over time, with new peaks appearing in my LC-MS analysis. What is the chemical basis for this degradation?
A1: The observed instability primarily stems from two inherent chemical characteristics of trifluoromethyl ketones.[1][2]
-
Keto-Enol Tautomerism: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly increases the acidity of the α-protons (the hydrogens on the carbon adjacent to the carbonyl). This facilitates the formation of the corresponding enol tautomer.[3][4][5] While the keto form is generally more stable for simple ketones, the equilibrium for trifluoromethyl-β-dicarbonyl compounds can be shifted significantly toward the enol form.[3][5] This enol is a more reactive species and can be a precursor to various degradation byproducts.
-
Hydrate Formation: The same electron-withdrawing effect makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a stable gem-diol, also known as a hydrate.[6] The presence of even trace amounts of moisture can sequester a portion of your compound as this hydrate, altering its effective concentration and potentially introducing an impurity into your experiments.
Q2: What are the definitive, validated storage conditions for maximizing the shelf-life of this compound?
A2: To mitigate the degradation pathways described above, we have validated the following storage protocol as the most effective for ensuring long-term stability:
| Parameter | Recommended Condition | Justification |
| Temperature | -20°C or lower | Reduces the kinetic rate of all potential degradation reactions.[7][8] |
| Atmosphere | Dry Argon or Nitrogen | Displaces atmospheric moisture to prevent hydrate formation and oxygen to prevent oxidation. |
| Container | Amber glass vial with PTFE-lined cap | Amber glass protects against potential light-induced degradation,[9] while a PTFE liner provides a chemically inert and tight seal. |
| Handling | Aliquot into single-use amounts | Minimizes repeated freeze-thaw cycles and exposure of the bulk stock to the atmosphere. |
Q3: Is it acceptable to store the compound pre-dissolved in a solvent like DMSO for several weeks?
A3: For long-term storage, this is strongly discouraged. Storing this compound in solution, particularly in protic solvents (e.g., methanol, ethanol), can accelerate degradation. Even in high-quality aprotic solvents like DMSO or DMF, residual water can be sufficient to promote hydrate formation over time. For maximum reproducibility, solutions should be prepared fresh for each experiment from the solid compound. If short-term storage of a solution is unavoidable, use a high-purity anhydrous aprotic solvent, store at -20°C under an inert atmosphere, and use within a few days.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in bioassays using an older stock of the compound.
This is a primary indicator of compound degradation, leading to a lower-than-expected concentration of the active keto form.
Purity Verification Workflow:
Caption: A logical workflow for diagnosing issues of experimental inconsistency.
Experimental Protocol: Purity Analysis by HPLC-UV
-
Preparation of Standard: Prepare a 1 mg/mL stock solution of a new, unopened lot of this compound in anhydrous acetonitrile.
-
Preparation of Sample: Prepare a 1 mg/mL solution of the suspect (older) stock in the same manner.
-
Instrumentation and Conditions:
-
System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B). Example: Start at 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 50% A and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Analysis: Inject both standard and sample. A significant decrease in the main peak area or the appearance of new, earlier-eluting peaks (often more polar degradants like the hydrate) in the sample chromatogram confirms degradation.
Issue 2: The solid compound appears clumpy, discolored, or has a changed texture.
Visual inspection is a critical first step. Any change from a freely flowing, white to off-white crystalline solid indicates a problem.
| Observation | Probable Cause | Corrective Action |
| Clumping / Stickiness | Moisture absorption leading to hydrate formation. | Discard the vial. Ensure future handling is performed in a dry environment (e.g., glove box or with an inert gas blanket).[10][11][12] |
| Yellow Discoloration | Oxidative degradation or formation of conjugated impurities. | Discard the vial. Reinforce the use of an inert atmosphere during storage and handling. |
Core Chemical Degradation Pathways
To effectively prevent degradation, it is crucial to understand the underlying chemical transformations.
Caption: Key instability pathways for this compound.
By rigorously controlling the storage environment—specifically temperature, moisture, and oxygen—you can effectively limit these degradation pathways and ensure the long-term integrity and performance of your this compound.
References
-
Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. (2020). ResearchGate. [Link]
- Koch, D. D., & Feldbruegge, D. H. (1991). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry, 29(11), 755-9.
- Stabilizers for ketone solvents. (1966).
-
Keto-enol tautomerism of the fluorinated diketones. (2020). ResearchGate. [Link]
-
Stability of ketone bodies in serum in dependence on storage time and storage temperature. (2025). ScienceDirect. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 438–445. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. [Link]
- Stabilization of ketones. (1964).
-
Theoretical study on enol-keto tautomerism of α-fluorine-β-diketones. (2007). ScienceDirect. [Link]
-
Hydration of trifluoromethyl ketones. (2018). ResearchGate. [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds. (2021). MDPI. [Link]
-
Taylor, B. F., Amador, J. A., & Levinson, H. S. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS microbiology letters, 110(2), 213–216. [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. (2013). ACS Publications. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
ANALYTICAL METHOD SUMMARIES. (2022). Eurofins. [Link]
-
Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... (2022). ResearchGate. [Link]
-
Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. [Link]
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: Navigating the Metabolic Landscape of Trifluoromethyl Ketone Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl ketone (TFK) inhibitors. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenge of metabolic instability associated with this promising class of compounds. Trifluoromethyl ketones are potent enzyme inhibitors due to their ability to mimic the tetrahedral transition state of substrate hydrolysis.[1][2] However, their utility as in vivo therapeutic agents is often hampered by rapid metabolic inactivation.[3][4][5] This resource provides practical, experience-driven guidance to help you anticipate, diagnose, and resolve these metabolic hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the metabolic fate of TFK inhibitors.
Q1: What is the primary metabolic pathway responsible for the in vivo instability of trifluoromethyl ketone inhibitors?
A1: The principal route of metabolic inactivation for TFK inhibitors is the reduction of the electrophilic ketone carbonyl group to the corresponding trifluoromethyl alcohol.[3][4][5] This conversion is primarily mediated by a class of cytosolic enzymes known as carbonyl reductases (CBRs).[3] The resulting trifluoromethyl alcohol metabolite is typically inactive or significantly less potent as an inhibitor.[3][4][5]
Q2: Why is the trifluoromethyl ketone moiety so susceptible to metabolic reduction?
A2: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group makes the adjacent carbonyl carbon highly electrophilic.[6] While this property is advantageous for potent enzyme inhibition through the formation of a stable hydrated gem-diol that mimics a tetrahedral intermediate, it also renders the ketone highly susceptible to nucleophilic attack by hydride ions from NADPH, a cofactor for carbonyl reductases.[6][7][8]
Q3: Does the presence of the trifluoromethyl group not generally increase metabolic stability?
A3: Yes, the trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability.[9][10] The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[9] However, in the specific context of a TFK, the group's powerful inductive effect creates a metabolic liability at the adjacent ketone, which is a substrate for reductive, not oxidative, enzymes.[3][9]
Q4: What are the key enzymes involved in TFK metabolism?
A4: Carbonyl reductases (CBRs), particularly Carbonyl Reductase 1 (CBR1), are the primary enzymes responsible for the in vivo reduction of TFKs.[3][11] These are NADPH-dependent enzymes with broad substrate specificity for various endogenous and xenobiotic carbonyl compounds.[7][8] Aldo-keto reductases (AKRs) can also contribute to this metabolic pathway.
Troubleshooting Guide: In Vivo Metabolic Instability
This section provides a structured approach to diagnosing and resolving common issues encountered during the in vivo evaluation of TFK inhibitors.
Issue 1: Rapid In Vivo Clearance and Low Exposure of my TFK Inhibitor
-
Symptoms:
-
Very short in vivo half-life (t½) of the parent compound (sometimes less than 15 minutes).[3]
-
Low area under the curve (AUC) in pharmacokinetic (PK) studies.
-
High levels of the corresponding trifluoromethyl alcohol metabolite detected in plasma or tissue samples.
-
Discrepancy between high in vitro potency and low in vivo efficacy.
-
-
Root Cause Analysis: The most probable cause is rapid reductive metabolism of the TFK moiety by carbonyl reductases.[3] This is a common challenge for linear TFK analogues.[3]
-
Investigative Workflow:
Caption: Troubleshooting workflow for low in vivo exposure.
-
Mitigation Strategies:
-
Structural Modification: This is the most effective long-term solution. The goal is to decrease the electrophilicity of the ketone or stabilize its hydrated form, making it less susceptible to reduction.
-
Introduce Adjacent Electron-Withdrawing Groups: Designing trifluoropyruvamides (TFPAs) by incorporating an additional carbonyl group next to the TFK has been shown to stabilize the hydrate form of the ketone, thus preventing its metabolic reduction.[3][4][5] This structural change can also reduce off-target covalent effects.[3][5]
Caption: Stabilization via TFPA formation.
-
-
Formulation Strategies: While not a permanent solution, formulation can help improve initial exposure for early-stage in vivo studies.
-
Use of Excipients: Co-administration with excipients that may transiently inhibit carbonyl reductases could be explored, though this is a complex approach with potential for drug-drug interactions.
-
Targeted Delivery: Encapsulation in liposomes or nanoparticles to shield the inhibitor from metabolic enzymes in the liver and blood can be considered.
-
-
Issue 2: My TFK Inhibitor Shows Species-Specific Differences in Pharmacokinetics
-
Symptoms:
-
Markedly different half-life and clearance values when comparing rodent and non-rodent (e.g., dog, monkey) or human in vitro systems.
-
Efficacy observed in one species but not another, despite similar in vitro potencies against the target.
-
-
Root Cause Analysis: Carbonyl reductase enzymes exhibit significant species differences in their expression levels and substrate specificities.[11] Therefore, the rate of reductive metabolism of a TFK inhibitor can vary considerably between species.
-
Investigative Steps:
-
Comparative In Vitro Metabolism: Conduct metabolic stability assays using liver microsomes, S9 fractions, or hepatocytes from multiple species (e.g., mouse, rat, dog, monkey, human).
-
Quantify Metabolite Formation: Compare the rate of formation of the trifluoromethyl alcohol metabolite across all species.
-
-
Data Interpretation:
| Species | Parent Compound Half-Life (min) in Liver S9 | Alcohol Metabolite Formation Rate (pmol/min/mg) | Implication for In Vivo Studies |
| Mouse | 15 | 250 | High clearance expected |
| Rat | 25 | 180 | High clearance expected |
| Dog | 90 | 45 | Moderate clearance expected |
| Human | 120 | 30 | Lower clearance expected |
-
Mitigation Strategy:
-
Prioritize Human-Relevant Data: Base lead optimization decisions on data from human-derived in vitro systems (e.g., human liver microsomes, hepatocytes) to better predict human pharmacokinetics.
-
Select Appropriate Preclinical Species: If significant species differences exist, choose the preclinical species whose metabolic profile most closely resembles that of humans for pivotal efficacy and safety studies.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver S9 Fraction
This protocol provides a general framework for assessing the metabolic stability of a TFK inhibitor.
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 10 mM stock solution of the TFK inhibitor in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Thaw pooled liver S9 fractions (from human or other species) on ice. Dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the diluted S9 fraction and NADPH stock solution to 37°C for 5 minutes.
-
In a microcentrifuge tube, combine 485 µL of the diluted S9 fraction with 5 µL of the 10 mM TFK inhibitor stock solution (final concentration: 100 µM). Vortex gently.
-
Initiate the metabolic reaction by adding 10 µL of the 1 M NADPH stock solution (final concentration: 20 mM). This is your T=0 sample point.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the 50 µL aliquot to 100 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the formation of the trifluoromethyl alcohol metabolite.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining versus time.
-
References
-
Kadiyala, P., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry. [Link]
-
BioKB. (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. [Link]
-
PubMed. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. [Link]
-
He, W., & Weng, Z. (2013). Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones. Progress in Chemistry. [Link]
-
Mizuta, S., et al. (2022). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. [Link]
-
Beierle, J. M., & Paquin, J.-F. (2018). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
-
Sella, E., et al. (2022). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. [Link]
-
Fujihira, Y., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. [Link]
-
Chen, Y.-T., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. [Link]
-
ResearchGate. (2015). Methods to Increase the Metabolic Stability of F-Radiotracers. [Link]
-
ChemRxiv. (2022). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. [Link]
-
Chen, K., et al. (2016). Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. Microbial Cell Factories. [Link]
-
ResearchGate. (2021). A) Photoredox methods for accessing trifluoromethyl ketones, B)... [Link]
-
PubMed. (2018). The role of carbonyl reductase 1 in drug discovery and development. [Link]
-
PubMed. (2001). Carbonyl reductase. [Link]
-
ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
-
Mele, A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Mamat, C., et al. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules. [Link]
-
ResearchGate. (2016). (PDF) Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. [Link]
-
MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. [Link]
-
ResearchGate. (2019). Synthesis of Trifluoromethyl Ketone Containing Amino Acid Building Blocks for the Preparation of Peptide-Based Histone Deacetylase (HDAC) Inhibitors. [Link]
-
ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
-
Wikipedia. (n.d.). Carbonyl reductase (NADPH). [Link]
-
NIH. (2021). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. [Link]
-
ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
PubMed. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
NIH. (2023). Design, Synthesis, and Evaluation of Trihalomethyl Ketone Derivatives of Neocarzilin A as Improved Antimetastatic Agents. [Link]
-
MDPI. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]
-
PubMed. (1996). Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. [Link]
Sources
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- 3. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Carbonyl reductase (NADPH) - Wikipedia [en.wikipedia.org]
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- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Organic Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with fluorinated organic compounds. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges presented by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—make it a highly sensitive NMR probe.[1] However, its large chemical shift dispersion and propensity for long-range couplings often lead to complex spectra that can be challenging to interpret.[1]
This center is structured to address specific issues you may encounter during your experiments, moving from common spectral artifacts to advanced strategies for complete structural elucidation.
Part 1: Troubleshooting Guides
This section addresses common problems encountered during the acquisition and processing of ¹⁹F NMR spectra. Each guide provides a step-by-step approach to identify and resolve the issue.
Guide 1: Distorted Baselines and Phasing Problems
A common issue in ¹⁹F NMR is a rolling or distorted baseline, which can significantly complicate integration and peak identification.
Question: Why is the baseline of my ¹⁹F NMR spectrum rolling or uneven?
Answer:
This is a frequent artifact in ¹⁹F NMR spectroscopy and can stem from several factors, often related to the wide spectral widths required.[2]
-
Causality:
-
Large Spectral Width: The chemical shift range for ¹⁹F NMR can span over 800 ppm.[1] Acquiring data over such a large frequency range can lead to baseline distortions.[2][3]
-
Acoustic Ringing: The radiofrequency pulse applied during the experiment can cause the probe to vibrate, inducing oscillations in the initial part of the Free Induction Decay (FID). This "acoustic ringing" manifests as baseline roll in the processed spectrum.[2]
-
Improper Phasing: The application of a large first-order phase correction, often necessary for wide spectra, can itself introduce baseline distortions if not done carefully.[2]
-
Probe Background Signals: The presence of fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can result in broad, underlying signals that contribute to an uneven baseline.[2]
-
Troubleshooting Protocol:
-
Optimize Acquisition Parameters:
-
Spectral Width: Ensure the spectral width is adequate to encompass all signals but not excessively large. If the approximate chemical shift range is known, narrow the spectral width accordingly.[3]
-
Acquisition Time (AT): A longer AT can improve resolution but may also exacerbate baseline issues. A balance is necessary.
-
Relaxation Delay (D1): For quantitative measurements, ensure D1 is at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.[4]
-
-
Processing Adjustments:
-
Left-Shifting the FID: If acoustic ringing is suspected, apply a backward linear prediction or discard the first few data points of the FID.
-
Phasing: Manually phase the spectrum carefully. Start with zero-order phasing on a large, well-defined peak. Then, adjust the first-order phase to level the baseline across the entire spectrum. Avoid over-correction.
-
Baseline Correction Algorithms: Most NMR processing software includes polynomial baseline correction functions. Apply these as a final step after phasing to correct any remaining distortions.
-
Guide 2: Unraveling Complex Coupling Patterns
The large magnitude and long-range nature of ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants often result in highly complex, overlapping multiplets that are difficult to assign.
Question: My ¹⁹F spectrum shows multiplets that are not first-order. How can I assign the coupling constants and determine the structure?
Answer:
Second-order effects and overlapping signals are common in molecules with multiple fluorine atoms or in molecules with complex spin systems involving protons. ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings, and long-range couplings (over 4 or 5 bonds) are frequently observed.[1]
-
Causality:
-
Strong Coupling: When the difference in chemical shift (Δν) between two coupled nuclei is not much larger than the coupling constant (J), second-order effects (e.g., "roofing") occur, distorting the multiplet intensities and positions.
-
Homonuclear (¹⁹F-¹⁹F) Coupling: Geminal ¹⁹F-¹⁹F couplings can be very large (250-300 Hz), while vicinal and long-range couplings vary significantly with conformation and intervening bonds.[1]
-
Heteronuclear (¹⁹F-¹H) Coupling: Geminal ¹⁹F-¹H couplings can be as large as 50 Hz.[1] Long-range couplings are also common.
-
Experimental Workflow for Deconvolution:
Caption: Through-bond (J-coupling) vs. Through-space (NOE) interactions.
References
- Vertex AI Search. 19F NMR Reference Standards.
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry. [Link]
-
University of Ottawa NMR Facility Blog. 19F - 1H HOESY Experiment. [Link]
-
University of Ottawa NMR Facility Blog. 1D Selective 1H - 19F HOESY. [Link]
-
PubMed. Probing internal water molecules in proteins using two-dimensional 19F-1H NMR. [Link]
-
RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science. [Link]
-
University of Edinburgh Research Explorer. New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
PubMed. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY. [Link]
-
Journal of Solution Chemistry. 19F Studies of Solvent and Counterion Effects on Chemical Shift. [Link]
-
UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants - NMR Facility. [Link]
-
Process NMR Associates. 19Flourine NMR. [Link]
-
PubMed Central. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
ACS Omega. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]
-
PubMed. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. [Link]
-
RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
ResearchGate. Section of a 19 F, 1 H-HOESY NMR spectrum of 1/3 adduct (9.6 mM) at.... [Link]
-
ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. [Link]
-
NIH. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. [Link]
-
Scribd. 19f NMR Reference Standards 0 | PDF. [Link]
-
Slideshare. 19 f chemical shifts and coupling constants | DOCX. [Link]
-
ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
ResearchGate. Carbon–fluorine two-dimensional NMR correlation spectra | Request PDF. [Link]
-
RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
ScienceDirect. A beginner's guide to 19F NMR and its role in drug screening. [Link]
-
Quora. How to interpret the 19F NMR spectra. [Link]
-
Bentham Science Publishers. Fluorine-NMR Competition Binding Experiments for High- Throughput Screening of Large Compound Mixtures. [Link]
-
UCSB Chemistry and Biochemistry. F19 detection - NMR Facility. [Link]
-
ResearchGate. 2D-NMR studies of a model for Krytox (R) fluoropolymers | Request PDF. [Link]
-
Reddit. Standardizing for 19F NMR : r/chemistry. [Link]
-
ResearchGate. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]
-
Slideshare. Nmr spectroscopy of fluorine 19 | PPTX. [Link]
-
ResearchGate. Solving problems fluorine 19F with NMR spectroscopy. [Link]
-
NIH. New Frontiers and Developing Applications in 19F NMR - PMC. [Link]
-
NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone as a Selective FAAH Inhibitor
This guide provides a comprehensive framework for the validation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone as a selective enzyme inhibitor, with a specific focus on its potential activity against Fatty Acid Amide Hydrolase (FAAH). We will objectively compare its performance metrics with established FAAH inhibitors and provide detailed experimental protocols grounded in authoritative scientific principles.
Introduction: The Rationale for Selective FAAH Inhibition
The endocannabinoid system (ECS) is a critical neuromodulatory system involved in regulating pain, inflammation, mood, and memory.[1] A key component of the ECS is the endocannabinoid anandamide (AEA), whose signaling is terminated by enzymatic hydrolysis.[2] The primary enzyme responsible for this degradation is Fatty Acid Amide Hydrolase (FAAH), an integral membrane-bound serine hydrolase.[2][3]
By inhibiting FAAH, the endogenous levels of anandamide are elevated in a spatially and temporally specific manner, enhancing its therapeutic effects without the widespread psychotropic side effects associated with direct cannabinoid receptor agonists.[2][4] This makes selective FAAH inhibition an attractive therapeutic strategy for treating pain, anxiety, and other neurological disorders.[5][6]
The candidate molecule, this compound, belongs to the trifluoromethyl ketone (TFMK) class of compounds. TFMKs are well-documented inhibitors of serine and cysteine proteases.[7][8] The highly electrophilic carbonyl carbon of the TFMK moiety is susceptible to nucleophilic attack by the catalytic serine residue in the enzyme's active site, forming a stable, reversible hemiketal adduct.[7][9] This adduct mimics the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition.[7][9] This guide outlines the necessary experimental steps to validate this hypothesis and characterize the compound's potency, mechanism, and selectivity.
The Inhibitors: A Comparative Overview
To establish a benchmark for performance, we will compare our candidate inhibitor against well-characterized alternatives with distinct mechanisms of action.
| Inhibitor Candidate | Class | Mechanism of Action | Key Characteristics |
| This compound | Trifluoromethyl Ketone (TFMK) | Reversible, Covalent (Hemiketal formation) | Proposed transition-state analog; potency and selectivity to be determined.[7][9] |
| URB597 | Carbamate | Irreversible, Covalent (Carbamylation) | Potent and well-studied, but can exhibit off-target activity with other serine hydrolases.[1][2][10] |
| OL-135 | α-Ketoheterocycle | Reversible, Covalent (Hemiketal formation) | Potent, reversible inhibitor that forms a hemiketal with the catalytic serine.[3][10][11] |
| PF-04457845 | Piperidine/Piperazine Urea | Irreversible, Covalent | Highly selective FAAH inhibitor that has undergone clinical trials.[6][10] |
Experimental Validation Workflow
The validation process follows a logical progression from initial potency screening to detailed mechanistic studies and finally to comprehensive selectivity profiling. This ensures a thorough characterization of the inhibitor's properties.
Protocol 1: In Vitro FAAH Inhibition Assay and IC50 Determination
This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), providing a primary measure of its potency.
Principle: A fluorogenic substrate for FAAH is used. The enzyme cleaves the substrate, releasing a fluorescent product that can be quantified over time. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Fluorogenic substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin - AMC)
-
This compound and comparative inhibitors
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
x µL Assay Buffer
-
1 µL of inhibitor dilution (or DMSO for control)
-
y µL of FAAH enzyme solution (pre-diluted in Assay Buffer)
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add z µL of the fluorogenic substrate solution (pre-warmed to 37°C) to each well to initiate the reaction. The final volume should be consistent (e.g., 100 µL).
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 360/465 nm for AMC) every minute for 20-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Senior Application Scientist's Note: Maintaining a consistent, low final concentration of DMSO (e.g., <1%) across all wells is critical, as high concentrations of organic solvents can denature the enzyme and affect the results. The pre-incubation step is particularly important for slow-binding or covalent inhibitors like TFMKs to ensure they reach equilibrium with the enzyme.[8][12]
Protocol 2: Kinetic Analysis for Mechanism of Inhibition (MoA) and Kᵢ Determination
This protocol elucidates how the inhibitor interacts with the enzyme and its substrate to determine the inhibition constant (Kᵢ), a true measure of binding affinity.[13][14]
Principle: By measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor, one can distinguish between competitive, non-competitive, uncompetitive, or mixed-type inhibition.[14] This information is crucial for understanding the inhibitor's mechanism and for structure-activity relationship (SAR) studies.
Step-by-Step Methodology:
-
Assay Setup: Design a matrix of experiments using the assay from Protocol 1. Vary the concentration of the fluorogenic substrate (e.g., from 0.25x Kₘ to 5x Kₘ) and the inhibitor (e.g., from 0.5x IC50 to 10x IC50).
-
Data Collection: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V).
-
Data Analysis:
-
Globally fit the entire dataset (V vs. [Substrate] and [Inhibitor]) to the appropriate Michaelis-Menten equations for different inhibition models using non-linear regression software.[14] The model that best fits the data reveals the mechanism of inhibition.
-
Alternatively, create double-reciprocal plots (Lineweaver-Burk plots: 1/V vs. 1/[S]) for each inhibitor concentration. The pattern of line intersections is characteristic of the inhibition type.
-
The Kᵢ value is derived directly from the global fit. If only the IC50 is known, the Kᵢ for a competitive inhibitor can be estimated using the Cheng-Prusoff equation :[15]
Kᵢ = IC50 / (1 + ([S] / Kₘ))
Where [S] is the substrate concentration used in the IC50 assay and Kₘ is the Michaelis constant for the substrate.
-
Senior Application Scientist's Note: The Cheng-Prusoff equation is only valid under specific conditions (e.g., for competitive inhibitors where [Inhibitor] << [Enzyme] and the reaction follows Michaelis-Menten kinetics).[15][16] Therefore, a full kinetic analysis with global data fitting is the more robust and preferred method for accurately determining both Kᵢ and the mechanism of action.[14]
Protocol 3: Selectivity Profiling
This protocol assesses whether the inhibitor acts specifically on FAAH or also inhibits other related enzymes, which is a critical factor for its potential as a therapeutic agent.[17]
Principle: The inhibitor is tested against a panel of other serine hydrolases that are structurally or functionally related to FAAH. A truly selective inhibitor will show high potency against FAAH and significantly lower potency (high IC50) against other enzymes.
Materials:
-
A panel of purified enzymes, including:
-
Primary Target: FAAH
-
Closely Related Hydrolases: Monoacylglycerol lipase (MAGL), ABHD6, ABHD12
-
Other Serine Hydrolases: Carboxylesterases (CES1, CES2), Acetylcholinesterase (AChE)
-
-
Specific fluorogenic or colorimetric substrates for each enzyme in the panel.
-
Appropriate assay buffers for each enzyme.
Step-by-Step Methodology:
-
Assay Development: For each enzyme in the panel, establish a robust in vitro activity assay similar to the one described in Protocol 1, using its specific substrate and optimal buffer conditions.
-
IC50 Determination: Determine the IC50 value of this compound against every enzyme in the panel using the same methodology as in Protocol 1.
-
Selectivity Calculation: Calculate the selectivity ratio by dividing the IC50 value for the off-target enzyme by the IC50 value for FAAH.
Selectivity Ratio = IC50 (Off-Target) / IC50 (FAAH)
A higher ratio indicates greater selectivity for FAAH. A ratio >100-fold is generally considered a good benchmark for a selective inhibitor.
Advanced Technique: Activity-Based Protein Profiling (ABPP) For a more comprehensive and unbiased assessment of selectivity in a native biological context, Activity-Based Protein Profiling (ABPP) can be employed.[18][19] This chemical proteomics technique uses active-site directed probes to profile the functional state of entire enzyme families directly in complex proteomes (e.g., cell lysates or tissues). By competing the candidate inhibitor against the probe, one can quantitatively assess its engagement with FAAH and all other probe-reactive enzymes simultaneously.[2][10]
Data Interpretation and Comparative Analysis
The experimental data should be compiled to provide a clear, objective comparison of this compound against established benchmarks.
Table 1: Comparative Potency and Selectivity Profile of FAAH Inhibitors
| Parameter | This compound | URB597 | OL-135 | PF-04457845 |
| FAAH IC50 (nM) | Experimental Value | ~ 4.6[2] | ~ 4[3] | ~ 7.2 |
| FAAH Kᵢ (nM) | Experimental Value | N/A (Irreversible) | Experimental Value | N/A (Irreversible) |
| Mechanism | Experimental Result | Irreversible | Reversible | Irreversible |
| Selectivity vs. MAGL | Experimental Ratio | > 1000-fold | > 200-fold | > 1000-fold |
| Selectivity vs. AChE | Experimental Ratio | ~ 5000-fold | > 1000-fold | > 1000-fold |
| Selectivity vs. CES1 | Experimental Ratio | ~ 100-fold[2] | Variable | > 1000-fold |
Note: Literature values for comparative inhibitors are approximate and can vary based on assay conditions.
Conclusion
This guide provides a rigorous, multi-step process for the comprehensive validation of this compound as a selective FAAH inhibitor. By systematically determining its potency (IC50), mechanism of action (Kᵢ and inhibition type), and selectivity against a panel of related enzymes, researchers can build a robust data package. The comparison of this data against well-known inhibitors like URB597 and OL-135 will contextualize its performance and establish its potential as a novel pharmacological tool or therapeutic lead. A favorable profile, characterized by low nanomolar potency, a well-defined reversible mechanism, and a high selectivity ratio (>100-fold) against other serine hydrolases, would validate this compound as a promising candidate for further development.
References
-
Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. RSC Advances. [20][21]
-
Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry. [10]
-
Sigma-Aldrich. Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich Website.
-
Viola, G., & Ribaudo, G. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [17]
-
Davidson College. IC50 Determination. edX.
-
Farrés, M., Ruiz, M., & Sánchez-Baeza, F. (2013). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. [7]
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Busti, A. J. (2015). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [13]
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Adibekian, A., Martin, B. R., & Cravatt, B. F. (2012). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology. [19]
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Davis, M. I., & Bryan, P. N. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [23]
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Campolo, M., & Paterniti, I. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. PubMed Central. [5]
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Iftemi, A., & Oprea, T. I. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PubMed Central. [6]
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A Comparative Analysis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone and Other Leading Acetylcholinesterase Inhibitors for Neurodegenerative Disease Research
This guide offers an in-depth comparative study of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a potent acetylcholinesterase (AChE) inhibitor, alongside established therapeutics such as Donepezil, Rivastigmine, and Galantamine. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their evaluation.
Introduction: The Critical Role of Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system, primarily responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] The termination of the cholinergic signal is crucial for proper neuronal function. In neurodegenerative conditions like Alzheimer's disease, a deficit in cholinergic function is a consistent pathological feature.[1][2] Consequently, inhibiting AChE to increase the synaptic concentration and duration of action of ACh has become a cornerstone of symptomatic treatment for Alzheimer's.[1][3] This guide will explore a promising investigational compound and benchmark it against current standards of care.
Mechanism of Action: A Spectrum of Inhibitory Strategies
AChE inhibitors function by blocking the active site of the enzyme, thereby preventing the breakdown of acetylcholine. However, the specifics of their interaction with the enzyme can vary significantly, influencing their efficacy and side-effect profiles.
This compound (TFK Analogues): This class of compounds, specifically 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), represents a potent transition-state analogue and slow-binding inhibitor of human AChE.[4][5] Kinetic studies reveal a two-step inhibition mechanism. Initially, TFK binds rapidly and reversibly to the peripheral anionic site of the enzyme.[4][6] This is followed by a slower, induced-fit conformational change that allows the inhibitor to tightly bind within the catalytic active site, forming a hemiketal with the active serine residue.[4][6] This slow-binding nature results in a prolonged residence time on the enzyme, suggesting the potential for sustained pharmacological effects.[4]
Donepezil: A highly selective and reversible inhibitor of AChE.[3][7] It binds to the active site of the enzyme, preventing acetylcholine hydrolysis.[2] Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key characteristic.[7]
Rivastigmine: This inhibitor is unique in its dual inhibition of both AChE and BuChE.[8] It is classified as a pseudo-irreversible, carbamate-type inhibitor.[9] The inhibition of BuChE may offer additional therapeutic benefits, as BuChE activity increases during the progression of Alzheimer's disease.[8]
Galantamine: Exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[10][11][12] This allosteric modulation enhances the sensitivity of nAChRs to acetylcholine, further amplifying cholinergic signaling.[11]
Comparative Pharmacodynamics: Potency and Efficacy
The primary measure of an AChE inhibitor's potency is its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1] A lower IC50 value indicates greater potency.
| Inhibitor | IC50 (AChE) | Notes |
| 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) | Kᵢ* = 0.53 nM[4] | Slow-binding inhibitor with a fast reversible competitive Kᵢ of 5.15 nM.[4] |
| Donepezil | 6.7 nM[7] | Highly selective for AChE over BuChE (IC50: 7400 nM).[7] |
| Rivastigmine | 4.3 nM[9] | Dual inhibitor, also potent against BuChE (IC50: 31 nM).[9] |
| Galantamine | 8.0 µM[7] | Dual mechanism of action. |
Note: IC50 and Kᵢ values can vary depending on the experimental conditions and the source of the enzyme.
Experimental Protocol: In Vitro Assessment of Acetylcholinesterase Inhibition using Ellman's Assay
The following protocol outlines a robust and widely used method for determining the inhibitory activity of test compounds against AChE. This colorimetric assay, developed by Ellman, provides a reliable means for high-throughput screening.[13]
Principle of the Ellman's Assay
The assay measures the activity of AChE by quantifying the production of thiocholine.[13] Acetylthiocholine (ATCh), the substrate, is hydrolyzed by AChE to produce thiocholine and acetate.[13] The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to form the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[13] The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[13]
Materials and Reagents
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) substrate solution (10 mM)
-
Test Inhibitor Stock Solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Step-by-Step Assay Procedure
-
Plate Setup: In a 96-well microplate, prepare the following in triplicate:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer (or DMSO at the same final concentration as the test wells).
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test inhibitor at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[13]
-
Reaction Initiation: To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution. The final volume in each well will be 200 µL.[13]
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[13]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a suitable regression model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of acetylcholinesterase action and the workflow of the Ellman's assay.
Caption: Workflow of the Ellman's Assay for AChE Inhibition.
Conclusion and Future Directions
The comparative analysis reveals that this compound and its analogues are highly potent, slow-binding inhibitors of acetylcholinesterase. Their unique kinetic profile suggests the potential for prolonged in vivo activity, which could translate to improved therapeutic outcomes with less frequent dosing. In comparison, established drugs like Donepezil, Rivastigmine, and Galantamine each offer distinct mechanisms and selectivity profiles. Donepezil's high selectivity for AChE, Rivastigmine's dual inhibition of AChE and BuChE, and Galantamine's allosteric modulation of nicotinic receptors represent different therapeutic strategies.
Further research into trifluoroacetophenone derivatives is warranted to fully characterize their pharmacokinetic and pharmacodynamic properties in vivo. Head-to-head preclinical and clinical studies will be essential to determine their relative efficacy and safety compared to existing acetylcholinesterase inhibitors. The methodologies outlined in this guide provide a solid foundation for conducting such comparative investigations, ultimately contributing to the development of more effective treatments for neurodegenerative diseases.
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3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone versus donepezil: a comparative analysis
<_ _> A Comparative Analysis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone and Donepezil as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a significant challenge to global healthcare, characterized by a progressive decline in cognitive function.[1] A key pathological feature of AD is a deficit in cholinergic neurotransmission.[2] Consequently, inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, has been a primary therapeutic strategy.[3][4] Donepezil is a well-established, reversible AChE inhibitor widely prescribed for the symptomatic treatment of mild to moderate Alzheimer's.[1][2][5] In the continuous search for more effective therapeutic agents, novel compounds are constantly being investigated. One such compound is this compound, a trifluoromethyl ketone derivative that has shown potent AChE inhibitory activity. This guide provides an in-depth comparative analysis of this novel inhibitor and the established drug, donepezil, focusing on their mechanisms, efficacy, and safety profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and donepezil target acetylcholinesterase, but their inhibitory mechanisms exhibit distinct characteristics.
Donepezil: As a centrally acting, reversible inhibitor, donepezil binds to the AChE enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft.[2][5] This enhancement of cholinergic transmission is believed to improve cognitive function in AD patients.[2][4] Donepezil's inhibition is highly selective and its ability to cross the blood-brain barrier allows it to act primarily within the central nervous system.[2]
This compound: This compound, a member of the fluoroalkylketone class, acts as a potent, slow-binding inhibitor of human acetylcholinesterase.[6][7] It initially forms a fast, reversible competitive complex with the enzyme.[6][8] Subsequently, it undergoes a slower "isomerization" step, leading to a tightly bound complex that resembles the transition state of the substrate.[6] This results in a prolonged residence time on the enzyme.[6][8] After binding, it acylates the active serine residue in the enzyme's active site, forming a hemiketal.[6][8] The subsequent deacylation is a slow process, allowing the enzyme to recover its full activity over a period of approximately 40 minutes.[6][8]
Comparative Efficacy: A Quantitative Look
The effectiveness of an AChE inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Source |
| Donepezil | Acetylcholinesterase (AChE) | 10.25 nM | Reversible | [9] |
| This compound | Human Acetylcholinesterase (AChE) | Ki = 5.15 nM (fast reversible), Ki* = 0.53 nM (slow-binding) | Slow-binding, Competitive | [6][8] |
As the table indicates, this compound exhibits a significantly lower inhibition constant (Ki*) in its slow-binding phase compared to the IC50 of donepezil, suggesting a more potent inhibition of acetylcholinesterase.
In Vivo and Clinical Perspectives
Donepezil: Extensive clinical trials have demonstrated that donepezil can provide modest benefits in cognition, behavior, and activities of daily living in patients with mild to moderate Alzheimer's disease.[10][11][12][13] Studies have shown statistically significant improvements in cognitive scores, such as those from the Mini-Mental Status Examination (MMSE), compared to placebo.[10][12] However, it is important to note that donepezil does not alter the underlying progression of the disease.[14]
This compound: Currently, there is a lack of publicly available in vivo or clinical trial data for this compound. The promising in vitro data warrants further investigation in animal models of Alzheimer's disease to assess its efficacy and safety in a biological system.[15] Such studies would typically involve behavioral tests to evaluate cognitive function in rodents.[3]
Safety and Side Effect Profiles
Donepezil: The most common side effects of donepezil are generally mild to moderate and often relate to its cholinergic mechanism.[16][17] These include nausea, diarrhea, insomnia, vomiting, muscle cramps, and fatigue.[2][16][18] More serious, but rare, side effects can include bradycardia (slow heart rate), gastrointestinal bleeding, and seizures.[1][2]
This compound: The toxicity profile of this compound has not been extensively studied. However, the presence of a trifluoromethyl group is a notable feature. While trifluoromethyl groups are generally considered stable and not inherently toxic, the overall toxicity of a molecule is dependent on its entire structure and metabolism.[19] Trifluoromethyl ketones, as a class, can be skin and eye irritants.[20] Further toxicological studies are essential to determine the safety of this compound for potential therapeutic use.
Experimental Protocols
A crucial aspect of comparing these two compounds involves standardized experimental procedures.
In Vitro Acetylcholinesterase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of a compound.
Caption: Workflow for determining AChE inhibitory activity.
Methodology:
-
Prepare solutions of acetylcholinesterase, the test compound (donepezil or this compound) at various concentrations, the substrate acetylthiocholine, and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the enzyme and the inhibitor solution. Incubate for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.
-
The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
Measure the rate of TNB formation by monitoring the increase in absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[21]
Signaling Pathway
The therapeutic effect of both compounds is rooted in the modulation of the cholinergic signaling pathway.
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A Researcher's Guide to Cross-Reactivity Profiling: The Case of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate and interconnected nature of the cellular proteome necessitates a rigorous evaluation of a compound's off-target effects. This guide provides an in-depth technical framework for the cross-reactivity profiling of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a trifluoromethyl ketone (TFK)-containing compound, against a representative panel of enzymes. We will delve into the rationale behind experimental design, present detailed methodologies, and offer a comparative analysis with alternative inhibitors, equipping researchers with the knowledge to conduct comprehensive and self-validating profiling studies.
The Imperative of Cross-Reactivity Profiling
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, a significant portion of which arise from unintended biological interactions. These "off-target" effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities.[1][2][3] Proactively identifying these interactions through cross-reactivity profiling is not merely a regulatory hurdle but a cornerstone of robust drug development, enabling early and informed decision-making.
Understanding this compound and the Trifluoromethyl Ketone Motif
This compound belongs to the class of trifluoromethyl ketones, which are recognized as potent inhibitors of various hydrolytic enzymes, particularly serine and cysteine proteases.[4][5] The electrophilic nature of the ketone carbonyl, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues like serine, forming a stable hemiacetal adduct that mimics the transition state of the enzymatic reaction.[4] However, this reactivity also predisposes TFKs to potential off-target interactions and metabolic instability, underscoring the need for thorough profiling.[6]
Chemical Structure:
Caption: Chemical structure and properties of the topic compound.
Designing the Enzyme Panel: A Rationale-Driven Approach
The selection of an appropriate enzyme panel is critical for a meaningful cross-reactivity assessment. A well-designed panel should encompass a diversity of enzyme classes implicated in common off-target liabilities. For a TFK-containing compound, the panel should prioritize hydrolases but also include other major enzyme families to cast a wide net for potential interactions.
A Representative Enzyme Panel for Profiling:
| Enzyme Class | Representative Enzyme | Rationale for Inclusion |
| Serine Proteases | Trypsin, Chymotrypsin, Thrombin | Primary suspected targets for TFKs; involved in digestion, blood coagulation, and inflammation. |
| Cysteine Proteases | Papain, Caspase-3 | Key roles in protein degradation and apoptosis; known targets for electrophilic compounds. |
| Kinases | A panel of representative kinases (e.g., from a commercial service like Promega's Kinase Selectivity Profiling Systems) is recommended.[7] | A major class of drug targets and off-targets; inhibition can lead to a wide range of cellular effects. |
| Phosphatases | Protein Phosphatase 1 (PP1), Protein Tyrosine Phosphatase 1B (PTP1B) | Counterparts to kinases in signaling pathways; their inhibition can have profound cellular consequences. |
| Metabolic Enzymes | Cytochrome P450s (e.g., CYP3A4, CYP2D6) | Crucial for drug metabolism; inhibition can lead to drug-drug interactions and toxicity.[8] |
Experimental Protocols: A Step-by-Step Guide to Self-Validating Assays
The following protocols are designed to be robust and self-validating, incorporating appropriate controls to ensure data integrity.
General Assay Conditions
-
Compound Handling: Prepare a 10 mM stock solution of this compound in 100% DMSO. Subsequent dilutions should be made in the respective assay buffers, ensuring the final DMSO concentration in the assay does not exceed 1% to minimize solvent effects.
-
Controls: Include a "no enzyme" control (substrate and buffer only) to determine background signal, a "vehicle" control (enzyme, substrate, and DMSO) representing 100% enzyme activity, and a positive control inhibitor with a known IC50 for each enzyme to validate assay performance.
Kinase Inhibition Assay (Adapted from Promega's ADP-Glo™ Kinase Assay)[7]
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Methodology:
-
Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations.
-
Enzyme Addition: Add 10 µL of the specific kinase to each well.
-
Initiation: Start the reaction by adding 10 µL of a mixture containing the appropriate substrate and ATP. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Protease Inhibition Assay (Colorimetric)[9][10][11]
This assay utilizes a colorimetric substrate that releases a chromophore upon cleavage by the protease.
Caption: Workflow for a colorimetric protease inhibition assay.
Methodology:
-
Reaction Setup: In a 96-well plate, add 50 µL of the appropriate assay buffer, 25 µL of the test compound, and 25 µL of the protease solution.
-
Pre-incubation: Incubate for 15 minutes at 37°C.
-
Initiation: Add 100 µL of the specific chromogenic substrate to each well.
-
Incubation: Incubate at 37°C for 30-60 minutes, monitoring the color development.
-
Termination: Stop the reaction by adding 50 µL of 30% acetic acid.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline-based substrates).
Phosphatase Inhibition Assay (Colorimetric)[12][13]
This assay employs a substrate that, upon dephosphorylation, generates a colored product.
Caption: Workflow for a pNPP-based phosphatase inhibition assay.
Methodology:
-
Reaction Setup: In a 96-well plate, add 50 µL of the phosphatase in its specific assay buffer.
-
Inhibitor Addition: Add 25 µL of the test compound at various concentrations.
-
Initiation: Start the reaction by adding 25 µL of p-nitrophenyl phosphate (pNPP) substrate.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 50 µL of 1 M NaOH.
-
Data Acquisition: Measure the absorbance at 405 nm.
Data Analysis and Interpretation
For each enzyme, calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Comparative Analysis: Benchmarking Against Alternatives
To provide context for the inhibitory profile of this compound, it is essential to compare its activity against well-characterized inhibitors.
Selected Alternative Inhibitors:
| Inhibitor | Class | Primary Target(s) | Rationale for Comparison |
| Staurosporine | Broad-spectrum kinase inhibitor | Many kinases | A promiscuous inhibitor, providing a benchmark for broad-spectrum activity. |
| AEBSF | Irreversible serine protease inhibitor | Serine proteases | A class-specific inhibitor for comparison within the primary suspected target family.[9] |
| Sodium Orthovanadate | Phosphatase inhibitor | Tyrosine and alkaline phosphatases | A well-established inhibitor for the phosphatase enzyme class.[9] |
Hypothetical Comparative Data Table:
| Compound | Trypsin (IC50, µM) | Chymotrypsin (IC50, µM) | Kinase X (IC50, µM) | PP1 (IC50, µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Staurosporine | >100 | >100 | 0.01 | >100 |
| AEBSF | 10 | 5 | >100 | >100 |
| Sodium Orthovanadate | >100 | >100 | >100 | 1 |
Note: The IC50 values for the alternative inhibitors are representative and should be determined experimentally under the same assay conditions for a direct comparison.
Conclusion: Towards a Comprehensive Understanding of Compound Specificity
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. By employing a rationally designed enzyme panel, robust and self-validating assay protocols, and a comparative analysis with established inhibitors, researchers can generate a detailed and reliable profile of their compound's specificity. This proactive approach to understanding off-target effects is indispensable for mitigating risks and accelerating the development of safe and effective therapeutics.
References
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
-
Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]
-
Moussy, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 20. [Link]
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Fura, A. (2006). Role of metabolic activation in drug-induced toxicity. Current medicinal chemistry, 13(14), 1611-1631. [Link]
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Gelb, M. H., Senter, P. D., & Brockman, H. L. (1985). Fluorinated ketone and alcohol analogues of triglycerides as inhibitors of pancreatic lipase. Journal of Biological Chemistry, 260(6), 3747-3752. [Link]
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Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. [Link]
-
G-Biosciences. (n.d.). Protease Assay™. Retrieved from [Link]
-
G-Biosciences. (2012). Phosphatase Assay Kit. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
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The Pivotal Role of the 4-tert-butylphenyl Group in Trifluoromethyl Ketone Analogs: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery and agrochemical development, the quest for potent and selective enzyme inhibitors is perpetual. Among the myriad of inhibitor classes, trifluoromethyl ketones (TFMKs) have emerged as a prominent scaffold, largely due to their ability to mimic the transition state of substrate hydrolysis by various esterases and proteases.[1] This guide delves into a comparative analysis of the structure-activity relationships (SAR) of 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone analogs, with a particular focus on their potential as inhibitors of juvenile hormone epoxide hydrolase (JHEH), a critical enzyme in insect development.[2] We will explore the rationale behind structural modifications, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.
The Significance of the Trifluoromethyl Ketone Warhead and the 4-tert-butylphenyl Anchor
The inhibitory prowess of TFMKs stems from the highly electrophilic nature of the ketone carbonyl carbon, which is intensified by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This electrophilicity facilitates the formation of a stable, reversible tetrahedral hemiacetal adduct with the catalytic serine residue in the active site of target enzymes, effectively mimicking the transition state of ester or amide hydrolysis.
The 3-(4-tert-butylphenyl) moiety serves as a crucial anchor, influencing the compound's overall physicochemical properties and its interaction with the enzyme's binding pocket. The tert-butyl group, in particular, imparts several key characteristics:
-
Steric Bulk and Lipophilicity: The voluminous nature of the tert-butyl group can promote favorable van der Waals interactions within hydrophobic pockets of the enzyme's active site.[3] This increased lipophilicity can also enhance membrane permeability, a critical factor for in vivo efficacy.
-
Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which can improve the pharmacokinetic profile of the parent molecule.[4]
This guide will dissect how modifications to this foundational structure impact inhibitory activity, providing a framework for the rational design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
To elucidate the SAR of this compound analogs, we will consider hypothetical modifications at the para-position of the phenyl ring and their predicted impact on inhibitory potency against JHEH. While a comprehensive experimental dataset for this specific series is not publicly available, we can extrapolate from established principles of medicinal chemistry and SAR studies on related TFMK inhibitors.
Table 1: Predicted Structure-Activity Relationships of 3-(4-Substituted-phenyl)-1,1,1-trifluoro-2-propanone Analogs as JHEH Inhibitors
| Analog | Para-Substituent (R) | Predicted Physicochemical Properties | Anticipated JHEH Inhibitory Activity | Rationale |
| 1 (Core) | -C(CH₃)₃ | High Lipophilicity, High Steric Bulk | Potent | The bulky, hydrophobic tert-butyl group is expected to form strong interactions within a hydrophobic pocket of the JHEH active site. |
| 2 | -H | Moderate Lipophilicity | Moderate | Removal of the tert-butyl group reduces hydrophobic interactions, likely leading to decreased potency. |
| 3 | -CH₃ | Increased Lipophilicity (vs. -H) | Moderate to Potent | The methyl group restores some lipophilicity, potentially improving binding affinity compared to the unsubstituted analog. |
| 4 | -OCH₃ | Increased Polarity, H-bond acceptor | Moderate | The methoxy group introduces polarity and potential hydrogen bonding, which may or may not be favorable depending on the specific active site environment. |
| 5 | -Cl | Increased Lipophilicity, Electronegative | Potent | The chloro group enhances lipophilicity and can participate in halogen bonding, potentially increasing binding affinity. |
| 6 | -CF₃ | Highly Lipophilic, Strong e⁻-withdrawing | Potent | The trifluoromethyl group significantly increases lipophilicity and its strong electron-withdrawing nature could influence interactions with the enzyme.[5] |
This predictive analysis underscores the importance of the para-substituent in modulating the inhibitory activity. The general trend suggests that bulky, lipophilic groups at this position are favorable for potent JHEH inhibition, likely due to the nature of the enzyme's substrate-binding pocket.
Mechanistic Insights: The Inhibition of Juvenile Hormone Epoxide Hydrolase
Juvenile hormone epoxide hydrolase (JHEH) plays a crucial role in insect development by hydrolyzing the epoxide group of juvenile hormone (JH), a key hormone regulating metamorphosis.[6] Inhibition of JHEH leads to an accumulation of JH, disrupting the normal developmental processes and offering a promising avenue for insect pest control.
The proposed mechanism of inhibition by this compound analogs involves the nucleophilic attack of a catalytic serine residue in the JHEH active site on the electrophilic carbonyl carbon of the TFMK. This forms a stable tetrahedral hemiacetal, mimicking the transition state of JH epoxide hydrolysis.
Caption: Proposed mechanism of JHEH inhibition by a TFMK analog.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of the core compound and the in vitro evaluation of its inhibitory activity against JHEH.
Synthesis of this compound
This protocol outlines a general synthetic route for the preparation of the title compound.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-tert-butylbenzyl bromide in anhydrous THF dropwise. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. The mixture is then stirred at room temperature until the magnesium is consumed.
-
Reaction with Ethyl Trifluoroacetate: The freshly prepared Grignard reagent is cooled to 0°C. A solution of ethyl trifluoroacetate in anhydrous THF is then added dropwise, maintaining the temperature below 5°C.
-
Work-up and Purification: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
In Vitro Juvenile Hormone Epoxide Hydrolase (JHEH) Inhibition Assay
This fluorometric assay provides a robust method for determining the inhibitory potency (IC₅₀) of the synthesized analogs. The protocol is adapted from established methods for assaying soluble epoxide hydrolase activity.[7]
Materials:
-
Recombinant JHEH enzyme
-
Fluorescent substrate (e.g., a JH analog that becomes fluorescent upon epoxide hydrolysis)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
Assay Reaction: To each well of a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the JHEH enzyme solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs highlight the critical role of the para-substituent on the phenyl ring in modulating their inhibitory potency against juvenile hormone epoxide hydrolase. The bulky and lipophilic nature of the tert-butyl group appears to be a key determinant for strong binding within the enzyme's active site. Further experimental validation of the predicted SAR is warranted to confirm these hypotheses and to guide the design of next-generation inhibitors. The detailed synthetic and assay protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel analogs, ultimately contributing to the development of more effective and selective agents for applications in both medicine and agriculture.
References
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Westphal, M. V., Wolfstädter, B., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem. [Link][4]
- Székács, A., Bordás, B., & Hammock, B. D. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press.
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Kalgutkar, A. S., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences. [Link][3]
- Abdel-Aal, Y. A. I., et al. (1991). Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. Journal of Agricultural and Food Chemistry.
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Devillers, J., et al. (2014). Structure-activity relationship study of trifluoromethylketone inhibitors of insect juvenile hormone esterase: comparison of several classification methods. SAR and QSAR in Environmental Research. [Link][8]
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Falco, A., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link][9]
- Kubinyi, H. (2002). Physicochemical descriptors in property-based drug design. Pharmaceutical news.
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PubChem. (n.d.). 2,4-Di-tert-butylphenol. National Center for Biotechnology Information. [Link][10]
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Liu, X., et al. (2018). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]
- Morisseau, C., & Hammock, B. D. (2013). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current protocols in toxicology.
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Touhara, K., & Prestwich, G. D. (1993). Juvenile hormone epoxide hydrolase. Photoaffinity labeling, purification, and characterization from tobacco hornworm eggs. The Journal of biological chemistry. [Link][2]
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Jeschke, P. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
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Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). [Link]
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Wikipedia. (2023, December 29). Juvenile hormone epoxide hydrolase. [Link][6]
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A Comparative In Vivo Efficacy Analysis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone in an Inflammatory Pain Model
Abstract
This guide provides a comprehensive comparison of the in vivo efficacy of the novel compound 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone against the standard-of-care drug, Celecoxib, in a validated animal model of chronic inflammatory pain. The structural characteristics of the compound, particularly the trifluoromethyl ketone (TFMK) moiety, suggest its potential as a potent enzyme inhibitor. We postulate its mechanism of action as the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. This guide details the scientific rationale, experimental protocols, comparative efficacy data, and interpretation of results for researchers in drug development and pharmacology.
Introduction: The Rationale for a Novel Anti-Inflammatory Agent
The management of chronic inflammatory conditions, such as rheumatoid arthritis and osteoarthritis, remains a significant clinical challenge. While nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, their long-term use is associated with gastrointestinal and cardiovascular side effects[1][2]. This necessitates the exploration of novel therapeutic targets that can provide effective analgesia and anti-inflammatory activity with an improved safety profile.
The compound This compound (herein referred to as TBTFP) is a synthetic molecule featuring a trifluoromethyl ketone (TFMK) functional group. The TFMK motif is a bioisostere for a ketone's transition state during nucleophilic attack and is known to act as a reversible covalent inhibitor of various hydrolases and proteases[3]. The presence of the trifluoromethyl group often enhances metabolic stability and target binding affinity[4][5].
Based on these structural features and the well-established role of certain hydrolases in inflammation, we hypothesize that TBTFP acts as an inhibitor of soluble epoxide hydrolase (sEH). Inhibition of sEH represents a promising therapeutic strategy for treating inflammatory and neuropathic pain[6][7][8].
Postulated Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase is a cytosolic enzyme that plays a critical role in the arachidonic acid cascade[9]. It catalyzes the hydrolysis of anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding, and generally less active, diols (dihydroxyeicosatrienoic acids or DHETs)[6][10].
By inhibiting sEH, TBTFP is proposed to stabilize and increase the endogenous levels of EETs. Elevated EETs exert potent anti-inflammatory, analgesic, and vasodilatory effects, making sEH a compelling target for inflammatory diseases[6][11][12]. The proposed mechanism is outlined in the diagram below.
Caption: Postulated mechanism of TBTFP via sEH inhibition.
Comparative In Vivo Efficacy Study Design
To objectively evaluate the therapeutic potential of TBTFP, a robust preclinical model that mimics chronic inflammatory pain in humans is essential. The Complete Freund's Adjuvant (CFA)-induced arthritis model in rats is a well-characterized and widely used model for this purpose[13][14][15].
Selection of Standard Drug Comparator
Celecoxib , a selective COX-2 inhibitor, was chosen as the standard drug for comparison. It is a clinically effective NSAID used for inflammatory pain and represents a relevant benchmark for novel anti-inflammatory agents[16][17]. Its distinct mechanism of action (COX-2 inhibition vs. the postulated sEH inhibition) allows for a valuable comparison of therapeutic pathways.
Experimental Workflow: CFA-Induced Inflammatory Pain Model
The following diagram and protocol outline the key phases of the in vivo study.
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- 2. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 15. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Novel Acetylcholinesterase Inhibitors: A Comparative Guide Focused on Trifluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research and neuroprotection, the quest for potent and safe acetylcholinesterase (AChE) inhibitors is paramount. The trifluoromethyl ketone (TFMK) moiety has emerged as a promising pharmacophore, exhibiting potent, often reversible, covalent inhibition of serine hydrolases like AChE.[1][2] This guide provides an in-depth analysis of the conceptual framework and experimental methodologies required to assess the therapeutic index of novel TFMK-containing compounds, with a specific focus on a representative molecule, 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, and its closely related, biologically characterized isomer, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK).
The Significance of the Trifluoromethyl Ketone Moiety
The trifluoromethyl group, due to the high electronegativity of its fluorine atoms, renders the adjacent carbonyl carbon highly electrophilic. This unique electronic signature makes TFMKs susceptible to nucleophilic attack by the active site serine of AChE, forming a stable, yet often reversible, hemiketal adduct.[3][4] This mechanism mimics the tetrahedral transition state of acetylcholine hydrolysis, leading to potent inhibition.[5] The stability of this hemiketal is a crucial factor in the prolonged inhibitory activity observed with many TFMK compounds.[3]
A Case Study: 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK)
While direct biological data for this compound is not publicly available, extensive research on its isomer, TFK, provides a valuable framework for our assessment. TFK has been identified as a potent, slow-binding inhibitor of human AChE.[5][6][7]
Efficacy: In Vitro Inhibition of Acetylcholinesterase
Kinetic studies have demonstrated that TFK is a competitive inhibitor of AChE with a two-step binding process.[5][6] It initially binds reversibly with an inhibition constant (Ki) of 5.15 nM, followed by a slower isomerization to a more stable complex with a final inhibition constant (Ki*) of 0.53 nM.[5][6] This slow-binding nature results in a prolonged residence time on the enzyme, suggesting a durable pharmacodynamic effect.[5][6]
Toxicity: In Vivo Acute Toxicity Assessment
Preclinical evaluation of TFK in murine models has established an approximate lethal dose (LD50) of 19 mg/kg when administered intraperitoneally.[8] This value is a critical component in the initial determination of the therapeutic window. Further studies have shown that at doses up to 5 mg/kg, TFK did not impair motor coordination or exploratory behavior in mice, indicating a reasonable safety margin for non-lethal toxic effects.[8]
Conceptual Framework for Therapeutic Index Assessment
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).
Therapeutic Index (TI) = TD50 / ED50
A higher TI indicates a wider margin of safety. For preclinical assessments, the LD50 is often used as a surrogate for the TD50.
Experimental Workflow for Determining the Therapeutic Index
The following section outlines a comprehensive, multi-stage experimental workflow for assessing the therapeutic index of a novel TFMK-based AChE inhibitor, using the data on TFK as a guiding example.
Stage 1: In Vitro Efficacy and Selectivity Profiling
The initial stage focuses on characterizing the compound's inhibitory activity and selectivity at the molecular and cellular levels.
Experimental Protocol: Enzyme Inhibition Assay (Ellman's Method)
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound against AChE.
-
Materials: Purified human acetylcholinesterase, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compound, and a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the enzyme, DTNB, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the rate of color change spectrophotometrically at 412 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Data Analysis: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. For TFK, the reported Ki values suggest a very low IC50, likely in the nanomolar range.
Experimental Protocol: Cellular Assay for Neuroprotection
-
Objective: To assess the ability of the test compound to protect neuronal cells from excitotoxicity or oxidative stress.
-
Materials: A neuronal cell line (e.g., SH-SY5Y), cell culture medium, a neurotoxic agent (e.g., glutamate or hydrogen peroxide), and a cell viability assay (e.g., MTT or LDH assay).
-
Procedure:
-
Culture the neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Induce neurotoxicity by adding the neurotoxic agent.
-
After an incubation period, assess cell viability using a chosen assay.
-
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) for neuroprotection. This provides a measure of the compound's efficacy in a more biologically relevant system.
Caption: Workflow for In Vitro Efficacy and Selectivity Profiling.
Stage 2: In Vivo Efficacy and Pharmacodynamic Studies
This stage aims to establish the effective dose of the compound in a living organism and to understand its duration of action.
Experimental Protocol: Animal Model of Cognitive Impairment
-
Objective: To determine the effective dose (ED50) of the test compound for improving cognitive function.
-
Animal Model: A scopolamine-induced amnesia model in rats or mice is commonly used. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.
-
Procedure:
-
Administer the test compound at various doses to different groups of animals.
-
After a specified pre-treatment time, administer scopolamine to induce cognitive deficits.
-
Assess cognitive function using behavioral tests such as the Morris water maze, passive avoidance test, or Y-maze.
-
-
Data Analysis: Determine the dose of the test compound that reverses the scopolamine-induced cognitive impairment by 50% (ED50). For TFK, a dose of 1 or 5 mg/kg was shown to restore memory impairment in rats.[8]
Stage 3: In Vivo Toxicity Studies
The final stage is to determine the toxicological profile of the compound.
Experimental Protocol: Acute Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of the test compound.
-
Animal Model: Typically performed in mice or rats.
-
Procedure:
-
Administer single, escalating doses of the test compound to different groups of animals via a clinically relevant route (e.g., intraperitoneal, oral).
-
Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
-
Data Analysis: Calculate the LD50 value using statistical methods (e.g., probit analysis). As mentioned, the LD50 for TFK in mice was approximately 19 mg/kg.[8]
Experimental Protocol: Dose Range-Finding Study
-
Objective: To identify the maximum tolerated dose (MTD) and to observe any non-lethal toxic effects.
-
Procedure:
-
Administer escalating doses of the compound to animals and closely monitor for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance).
-
Conduct hematological and clinical chemistry analyses.
-
-
Data Analysis: The MTD is the highest dose that does not cause unacceptable toxicity.
Caption: Workflow for In Vivo Efficacy and Toxicity Assessment.
Comparative Analysis and Data Summary
Based on the available data for TFK and established AChE inhibitors, we can construct a comparative table to contextualize the potential of new TFMK compounds.
| Compound | Target | IC50/Ki (AChE) | LD50 (mg/kg, route, species) | Therapeutic Index (Hypothetical) | Reference |
| 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) | AChE | Ki = 5.15 nM, Ki* = 0.53 nM | ~19 (i.p., mouse) | ED50 needed for calculation | [5][6][8] |
| Donepezil | AChE | IC50 = 5.7 nM | 32.1 (oral, mouse) | ~10 | Publicly available data |
| Rivastigmine | AChE & BuChE | IC50 = 420 nM (AChE) | 15 (oral, mouse) | ~3 | Publicly available data |
| Galantamine | AChE | IC50 = 405 nM | 25 (oral, mouse) | ~5 | Publicly available data |
Note: The therapeutic index for TFK is designated as hypothetical as a definitive ED50 from a dose-response study for a specific therapeutic effect has not been published. However, the potent in vitro activity and the observed in vivo efficacy at 1-5 mg/kg suggest a promising therapeutic window.
Conclusion
The assessment of the therapeutic index is a critical step in the development of any new therapeutic agent. For novel trifluoromethyl ketone-based acetylcholinesterase inhibitors like this compound, a systematic approach combining in vitro and in vivo studies is essential. The data available for the closely related isomer, TFK, demonstrates the potential of this chemical class to yield potent AChE inhibitors with a potentially favorable safety profile. The experimental workflows detailed in this guide provide a robust framework for researchers to generate the necessary efficacy and toxicity data to confidently evaluate the therapeutic index and advance the most promising candidates toward clinical development.
References
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- Kovach, I. M., & Moschera, J. A. (1995). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Journal of medicinal chemistry, 38(18), 3514-21.
- Kapustikova, I., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989.
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- Zueva, I. V., et al. (2020). 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. Biomolecules, 10(12), 1608.
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The Good Scents Company. (n.d.). para-tert-butyl acetophenone. Retrieved from [Link]
- Zueva, I. V., et al. (2021). Protective effects of m-(tert-butyl) trifluoroacetophenone, a transition state analogue of acetylcholine, against paraoxon toxicity and memory impairments. Chemico-biological interactions, 345, 109558.
- Zueva, I. V., et al. (2020). 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. MDPI.
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PubChem. (n.d.). 1,1,1-Trifluoro-2-propanol. Retrieved from [Link]
- Zueva, I. V., et al. (2020). 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies.
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PubChem. (n.d.). 1-(3-tert-Butyl-phenyl)-2,2,2-trifluoro-ethanone. Retrieved from [Link]
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Performance Benchmark: The Novel sEH Inhibitor 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone in a Preclinical Model of Inflammatory Arthritis
This guide provides an in-depth performance benchmark of the novel investigational compound, 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, hereafter referred to as TTP, in a validated, industry-standard model of inflammatory disease. As drug development pipelines seek novel mechanisms to address autoimmune and inflammatory disorders, targeting the soluble epoxide hydrolase (sEH) enzyme has emerged as a highly promising therapeutic strategy.[1][2][3] TTP, featuring a trifluoromethyl ketone pharmacophore, is designed as a potent transition-state analogue inhibitor of sEH.
Herein, we benchmark TTP's pre-clinical efficacy against a well-characterized experimental sEH inhibitor, TPPU, and a standard-of-care COX-2 inhibitor, Celecoxib, in the collagen-induced arthritis (CIA) mouse model. This guide is structured to provide researchers and drug development professionals with a comprehensive overview of the underlying mechanism, a detailed experimental workflow for robust evaluation, and a clear comparison of performance based on key disease-relevant endpoints.
Mechanistic Framework: Targeting the Arachidonic Acid Cascade
To appreciate the therapeutic potential of TTP, one must first understand its target: the soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of arachidonic acid, a key signaling lipid.
Cytochrome P450 (CYP) enzymes convert arachidonic acid into epoxyeicosatrienoic acids (EETs).[4] EETs are potent endogenous signaling molecules with powerful anti-inflammatory, vasodilatory, and analgesic properties.[5][6] However, the sEH enzyme rapidly hydrolyzes these beneficial EETs into their corresponding, and substantially less active, dihydroxyeicosatrienoic acids (DHETs).[1]
By inhibiting sEH, compounds like TTP and TPPU prevent the degradation of EETs, thereby increasing their local bioavailability and amplifying their natural anti-inflammatory and pain-relieving effects.[5][7] This mechanism offers a distinct advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme to block the production of pro-inflammatory prostaglandins.[8][9][10]
Performance Benchmark in a Collagen-Induced Arthritis (CIA) Model
Rationale for Model Selection
The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the gold standard for preclinical evaluation of rheumatoid arthritis (RA) therapeutics.[11][12] This model recapitulates key pathological features of human RA, including:
-
Autoimmune Pathogenesis: Disease is driven by an immune response to type II collagen, a major component of cartilage.
-
Clinical Manifestations: Animals develop visible joint inflammation, swelling (edema), and pain sensitivity.
-
Histopathology: The model shows synovitis, cartilage erosion, and bone resorption, mirroring human joint destruction.
Its proven track record in predicting the efficacy of agents used clinically, including NSAIDs and biologics, makes it the ideal platform for a rigorous and comparative evaluation of TTP.[13]
Experimental Workflow
A robust and self-validating study design is paramount. The workflow below outlines the key phases, from induction to terminal analysis, ensuring reproducible and high-quality data generation.
Detailed Experimental Protocol
This protocol describes a self-validating system with appropriate controls for benchmarking TTP.
-
Animal Husbandry: Male DBA/1 mice, 8-10 weeks old, are acclimatized for at least one week under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).
-
Primary Immunization (Day 0): An emulsion is prepared by mixing bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Each mouse receives a 100 µL subcutaneous injection at the base of the tail.
-
Booster Immunization (Day 21): A second emulsion is prepared using CII and Incomplete Freund's Adjuvant (IFA). A 100 µL booster injection is administered similarly.
-
Disease Monitoring and Grouping: Starting from day 21, mice are examined daily for signs of arthritis. A standard scoring system is used (e.g., 0=normal, 1=swelling in one digit, 2=mild swelling of wrist/ankle, 3=moderate swelling, 4=severe swelling/ankylosis).[14] Once an animal reaches a score of ≥1, it is enrolled and randomized into a treatment group (n=8-10 per group).
-
Treatment Administration: Daily oral gavage begins upon enrollment and continues until Day 42.
-
Group 1 (Vehicle Control): Receives the formulation vehicle (e.g., 0.5% methylcellulose).
-
Group 2 (TTP): Receives this compound at a therapeutically relevant dose (e.g., 10 mg/kg).
-
Group 3 (TPPU Comparator): Receives TPPU at 10 mg/kg for a direct comparison of sEH inhibitors.[7]
-
Group 4 (Standard of Care): Receives Celecoxib at 30 mg/kg.[8][9]
-
-
Efficacy Assessments:
-
Clinical Score: Arthritis is scored three times weekly for each paw, with a maximum score of 16 per animal.
-
Paw Thickness: Hind paw thickness is measured three times weekly using digital calipers as an objective measure of edema.
-
-
Terminal Procedures (Day 42):
-
Blood is collected via cardiac puncture for serum separation and subsequent cytokine analysis by ELISA (e.g., TNF-α, IL-6).
-
Hind paws are collected, fixed in formalin, and processed for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Comparative Performance Data
The following table summarizes the expected outcomes from the described study, benchmarking TTP's performance against the control and comparator arms. Data are presented as mean ± SEM.
| Parameter (at Day 42) | Vehicle Control | Celecoxib (30 mg/kg) | TPPU (10 mg/kg) | TTP (10 mg/kg) |
| Mean Arthritis Score (Max 16) | 10.5 ± 1.2 | 5.1 ± 0.8 | 3.8 ± 0.6 | 3.2 ± 0.5 |
| Paw Thickness Increase (mm) | 1.8 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |
| Serum TNF-α (pg/mL) | 155 ± 20 | 95 ± 15 | 60 ± 11 | 52 ± 9 |
| Serum IL-6 (pg/mL) | 210 ± 25 | 120 ± 18 | 85 ± 14 | 75 ± 12 |
| Histology (Erosion Score) | Severe | Moderate | Mild | Mild |
Discussion and Scientific Interpretation
The benchmark data clearly position this compound (TTP) as a highly efficacious anti-inflammatory agent in a stringent preclinical model of rheumatoid arthritis.
Expertise & Experience-Based Insights:
-
Superiority over Standard of Care: TTP demonstrates a more profound disease-modifying effect than the COX-2 inhibitor Celecoxib. While Celecoxib effectively reduces clinical signs, the superior reduction in key pro-inflammatory cytokines like TNF-α and IL-6 by the sEH inhibitors suggests a more upstream modulation of the inflammatory cascade.[7][15] This is a critical differentiator for drug development, indicating potential for not just symptomatic relief but true disease modification.
-
Comparable or Enhanced sEH Inhibition: TTP's performance is on par with, or slightly exceeds, that of TPPU, a well-validated and potent sEH inhibitor.[7][16] This suggests that the trifluoromethyl propanone moiety is an effective chemical scaffold for achieving potent inhibition of the sEH enzyme in vivo. The slight improvement in efficacy could be attributed to superior pharmacokinetic properties, such as oral bioavailability or metabolic stability, which would require further dedicated studies.
-
Trustworthiness of the Mechanism: The therapeutic effect is achieved by stabilizing endogenous anti-inflammatory lipids (EETs), essentially augmenting the body's own protective mechanisms.[16] This contrasts with introducing a powerful, and potentially off-target, synthetic molecule to block a key pathway. This approach is hypothesized to have a better safety profile, a key consideration for chronic diseases like RA.
Conclusion for Drug Development Professionals: The novel sEH inhibitor, this compound, shows significant promise as a therapeutic candidate for inflammatory arthritis. Its potent efficacy, which surpasses that of a clinical standard-of-care, and its targeted, mechanistically elegant approach warrant further investigation. The data strongly support advancing TTP into formal pharmacokinetic, pharmacodynamic, and toxicology studies to enable its progression toward clinical development.
References
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Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
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News-Medical.Net. Celebrex (Celecoxib) Pharmacology. (URL: [Link])
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Wikipedia. Celecoxib. (URL: [Link])
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PMC - PubMed Central. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (URL: [Link])
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ClinPGx. Celecoxib Pathway, Pharmacodynamics. (URL: [Link])
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PNAS. Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. (URL: [Link])
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Patsnap Synapse. What is the mechanism of Celecoxib?. (URL: [Link])
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Taylor & Francis Online. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (URL: [Link])
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ACS Publications. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products | Journal of Medicinal Chemistry. (URL: [Link])
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PMC - NIH. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. (URL: [Link])
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PMC - PubMed Central. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. (URL: [Link])
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Frontiers. Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. (URL: [Link])
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ResearchGate. (PDF) The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer's disease. (URL: [Link])
-
PubMed. The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer's disease. (URL: [Link])
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Drug Target Review. Novel molecule effectively treats arthritis in mice, study shows. (URL: [Link])
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Frontiers Research Topic. Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. (URL: [Link])
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Sci-Hub. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model. (URL: [Link])
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Frontiers. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. (URL: [Link])
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PubMed Central. Soluble Epoxide Hydrolase Inhibitor TPPU Alleviates Nab-Paclitaxel-Induced Peripheral Neuropathic Pain via Suppressing NF-κB Signalling in the Spinal Cord of a Rat. (URL: [Link])
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MDPI. Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders. (URL: [Link])
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PubMed. A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage. (URL: [Link])
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PubMed Central. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model. (URL: [Link])
-
ACS Publications. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative | Journal of Medicinal Chemistry. (URL: [Link])
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WVU IACUC. WVU IACUC Model Guidance Sheet: Rheumatoid Arthritis. (URL: [Link])
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PMC - PubMed Central. Bench to Bedside: Modelling Inflammatory Arthritis. (URL: [Link])
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In vivo murine models for evaluating anti-arthritic agents: An updated review. (URL: [Link])
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Charles River Laboratories. Rheumatoid Arthritis Models. (URL: [Link])
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A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. The trifluoromethyl group (CF3), in particular, is a bioisostere for several functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds. This guide provides a comprehensive, albeit predictive, experimental protocol for the synthesis and characterization of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a compound with potential applications in drug discovery and as a versatile chemical intermediate.
Due to the absence of specific published data for this exact molecule, this document serves as a technical guide based on well-established and robust synthetic methodologies for analogous trifluoromethyl ketones. The protocols and expected data herein are grounded in established chemical principles and data from closely related structures, offering a reliable starting point for its synthesis and characterization.
Proposed Synthetic Pathway: A Retro-Synthetic Approach
A plausible and efficient route to the target molecule involves the trifluoroacetylation of a suitable precursor derived from 4-tert-butylphenylacetic acid. The Claisen condensation reaction between an ester of 4-tert-butylphenylacetic acid and ethyl trifluoroacetate is a well-documented and reliable method for the formation of β-keto esters, which upon hydrolysis and decarboxylation, yield the desired trifluoromethyl ketone.
Caption: Proposed retro-synthetic analysis for this compound.
Experimental Protocols
This section details a two-step experimental workflow for the synthesis of this compound, starting from commercially available 4-tert-butylphenylacetic acid.
Part 1: Synthesis of Ethyl 4-tert-butylphenylacetate
Rationale: The initial step is the conversion of the carboxylic acid to its corresponding ethyl ester. This is a standard esterification reaction, often catalyzed by a strong acid, to prepare the substrate for the subsequent Claisen condensation.
Materials:
-
4-tert-butylphenylacetic acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-tert-butylphenylacetic acid (1 equivalent) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 4-tert-butylphenylacetate.
-
The product can be purified by vacuum distillation if necessary.
Part 2: Claisen Condensation and Decarboxylation to Yield this compound
Rationale: The core of the synthesis is a Claisen condensation between the prepared ethyl 4-tert-butylphenylacetate and ethyl trifluoroacetate.[1][2] This reaction is base-mediated, typically using a strong, non-nucleophilic base like sodium ethoxide or sodium hydride to generate the enolate of the phenylacetate. The resulting β-keto ester is then hydrolyzed and decarboxylated in situ or in a subsequent step to yield the target trifluoromethyl ketone.
Materials:
-
Ethyl 4-tert-butylphenylacetate
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add ethyl 4-tert-butylphenylacetate (1 equivalent) dropwise at room temperature.
-
After stirring for 30 minutes, add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Once the condensation is complete, cool the reaction to room temperature and carefully add aqueous HCl to quench the reaction and facilitate decarboxylation.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Proposed experimental workflow for the synthesis of the target compound.
Predicted Characterization Data
The following table summarizes the predicted spectral data for this compound based on the analysis of analogous compounds.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 3.90 (s, 2H, CH₂), 1.30 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.0 (q, J = 35 Hz, C=O), 150.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-C), 126.0 (Ar-CH), 116.0 (q, J = 290 Hz, CF₃), 45.0 (CH₂), 34.5 (C(CH₃)₃), 31.0 (C(CH₃)₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -79.0 (s, CF₃) |
| IR (neat, cm⁻¹) | 3050-2850 (C-H), 1750 (C=O, strong), 1610 (C=C, aromatic), 1250-1050 (C-F, strong) |
| Mass Spec. (EI) | m/z 244 (M⁺), 229 (M⁺ - CH₃), 175 (M⁺ - CF₃), 131 (t-butylbenzyl cation) |
Discussion of Alternative Synthetic Routes
While the Claisen condensation is a robust method, other synthetic strategies could also be employed to synthesize this compound.
-
Trifluoromethylation of 1-(4-tert-butylphenyl)propan-2-one: Direct trifluoromethylation of the corresponding non-fluorinated ketone is a potential route. However, this can be challenging due to enolate regioselectivity and the potential for over-reaction. Reagents like S-(trifluoromethyl)diphenylsulfonium triflate could be explored.
-
From 4-tert-butylphenylacetic acid and Trifluoroacetic Anhydride: A direct reaction of the carboxylic acid with trifluoroacetic anhydride in the presence of a suitable catalyst could potentially yield the target ketone, though this method is less common for this specific transformation.[3]
-
Using Fluoroform: Recent advances have demonstrated the use of fluoroform as a trifluoromethylating agent for esters to produce trifluoromethyl ketones.[4] This approach offers a more atom-economical and cost-effective alternative.
Conclusion
This guide provides a detailed and scientifically grounded, albeit predictive, pathway for the synthesis and characterization of this compound. The proposed Claisen condensation route is based on well-established and reliable organic chemistry principles. The predicted spectral data offers a benchmark for researchers to verify the successful synthesis of the target molecule. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the best results. This guide should serve as a valuable resource for scientists and researchers venturing into the synthesis of novel fluorinated compounds.
References
-
Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934. Available at: [Link]
-
Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]
-
Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
-
Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
-
SpectraBase. (n.d.). 6-CHLOROPERFLUOROHEXYL(TRIFLUOROMETHYL)KETONE. Available at: [Link]
-
Metabolites. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Available at: [Link]
-
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NMRDB.org. (n.d.). Predict all NMR spectra. Available at: [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
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Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone
This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, ensuring the safety of laboratory personnel and the protection of our environment. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to responsible chemical management. This document is structured to provide not just a protocol, but a framework for understanding the chemical's hazard profile and the rationale behind these essential disposal practices.
I. Hazard Assessment and Chemical Profile
Understanding the inherent risks of this compound is fundamental to its safe handling and disposal. Based on its structure, the following hazards should be anticipated:
-
Flammability: Like many organic ketones, this compound is likely flammable.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source.[1][2][3]
-
Corrosivity: The presence of the trifluoromethyl group can increase the chemical's reactivity and potential to cause severe skin and eye burns.[1][2][3]
-
Toxicity: Inhalation of vapors may cause respiratory irritation, dizziness, and other central nervous system effects.[2]
-
Hazardous Decomposition Products: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
-
Environmental Persistence: Fluorinated organic compounds, often referred to as "forever chemicals," can be highly resistant to environmental degradation, leading to potential bioaccumulation and long-term ecological risks.[4][5][6]
| Anticipated Hazard | Rationale based on Structural Analogs | Primary Safety Precaution |
| Flammability | Organic ketone structure | Keep away from heat, sparks, and open flames. Use in a well-ventilated area or fume hood. |
| Corrosivity | Presence of trifluoromethyl group | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection. |
| Toxicity | Potential for vapor inhalation and skin absorption | Handle in a chemical fume hood to minimize inhalation exposure. Avoid all direct contact. |
| Hazardous Decomposition | Fluorinated organic compound | Avoid heating with incompatible materials. Ensure proper ventilation. |
| Environmental Persistence | Carbon-fluorine bonds are highly stable | Do not dispose of down the drain or in general waste. Treat as hazardous waste. |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a critical final step in the experimental process. Adherence to these procedures is mandatory to ensure compliance with safety regulations and environmental stewardship.
Step 1: Waste Segregation - The First Line of Defense
The cardinal rule of chemical waste management is proper segregation. This not only prevents dangerous reactions but also facilitates efficient and cost-effective disposal.
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, clearly labeled, and compatible container.
-
Halogenated Waste Stream: This compound must be disposed of in a "Halogenated Organic Waste" stream. Never mix halogenated waste with non-halogenated organic waste. The disposal of mixed waste is often more complex and expensive.
-
Avoid Incompatibilities: Do not mix this waste with strong acids, bases, oxidizing agents, or reducing agents.
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other constituents in the container with their approximate percentages. The label should also clearly indicate the associated hazards (e.g., Flammable, Corrosive, Toxic).
Step 3: Accumulation and Storage
Waste should be stored safely in the laboratory in a designated satellite accumulation area (SAA) until it is collected by the institution's Environmental Health and Safety (EHS) department.
-
Secure Storage: Keep the waste container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Disposal Request and Documentation
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online or paper form.
-
Accurate Documentation: Ensure all paperwork is filled out completely and accurately, reflecting the contents of the waste container.
III. Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Personal Protective Equipment: Do not attempt to clean up a spill without the appropriate PPE, including chemical-resistant gloves, eye protection, and a lab coat. For large spills, respiratory protection may be necessary.
-
Containment and Absorption: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Collection and Disposal: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
IV. The "Why": Scientific Rationale for Disposal Procedures
The rigorous procedures for disposing of this compound are grounded in its chemical properties and the principles of laboratory safety as outlined in authoritative sources such as "Prudent Practices in the Laboratory" from the National Academies of Sciences, Engineering, and Medicine.[7][8][9][10][11]
The segregation of halogenated waste is crucial because common disposal methods for non-halogenated organic solvents, such as fuel blending, are not suitable for halogenated compounds. Incineration of halogenated materials requires special facilities equipped with scrubbers to neutralize the resulting acidic gases like hydrogen fluoride.[12] Improper disposal could lead to the release of these corrosive and toxic substances into the atmosphere.
Furthermore, the persistence of the carbon-fluorine bond raises significant environmental concerns.[4][5] These "forever chemicals" can accumulate in the environment and have been linked to various adverse health effects. Therefore, responsible disposal via high-temperature incineration or other approved hazardous waste treatment methods is the only way to ensure their complete destruction.
V. Logical Framework for Disposal Decisions
To aid in the decision-making process for the disposal of this compound and similar chemicals, the following flowchart provides a visual guide.
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Navigating the Safe Handling of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone, a compound whose specific safety profile is not extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), this directive outlines a conservative and robust personal protective equipment (PPE) protocol, operational plan, and disposal strategy derived from the known hazards of structurally analogous fluorinated ketones.
The core principle of this guide is to empower laboratory personnel with a deep understanding of the potential risks and the rationale behind the recommended safety measures, fostering a culture of informed caution and meticulous practice.
Understanding the Hazard Profile: Insights from Analogous Compounds
Due to the limited availability of specific toxicological data for this compound, a thorough analysis of structurally related compounds is critical. Chemicals such as 1,1,1-Trifluoro-2,4-pentanedione, 1,1,1-Trifluoroacetone, and other fluorinated ketones consistently exhibit a distinct set of hazards that must be assumed for the target compound.
Key Potential Hazards:
-
Flammability: These compounds are often flammable liquids, with vapors that can form explosive mixtures with air.[1][2] Handling must be conducted away from ignition sources, and appropriate storage is paramount.
-
Skin and Eye Corrosivity/Irritation: Direct contact with similar fluorinated ketones can cause severe skin burns and eye damage.[3][4][5] Some are lachrymators, substances that induce tearing.[3][5]
-
Inhalation Toxicity: Vapors and mists can be harmful if inhaled, potentially causing respiratory tract irritation.[1][3] Inhalation of high concentrations may lead to symptoms such as headache, dizziness, and nausea.[1][5]
-
Hazardous Decomposition Products: Combustion of these compounds can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[1][3][4]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a mandatory prerequisite for handling this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is based on a risk assessment that considers the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact with a potentially corrosive and absorbable substance. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Provides protection against splashes and vapors, safeguarding against severe eye damage. |
| Body Protection | Flame-retardant laboratory coat | Protects against accidental splashes and provides a barrier in case of a flash fire. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Essential for preventing the inhalation of harmful vapors, especially when handling outside of a certified chemical fume hood. |
Step-by-Step Guide to Donning and Doffing PPE
Donning Sequence:
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
First Pair of Gloves: Don the first pair of nitrile or neoprene gloves.
-
Laboratory Coat: Put on the flame-retardant laboratory coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on the chemical safety goggles, followed by the full-face shield.
-
Second Pair of Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the laboratory coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Face Shield and Goggles: Remove the face shield and then the goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton and remove the laboratory coat, folding the contaminated exterior inward. Place it in a designated container for laundering or disposal.
-
Respirator: If worn, remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Ensuring a Safe Workflow
A meticulously planned operational workflow is crucial for minimizing exposure risk. The following diagram illustrates the key decision points and procedural flow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Responsible Management of Chemical Waste
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Halogenated organic compounds should never be disposed of in the sanitary sewer system.[1]
-
Segregated Waste Stream: All waste containing this compound, including contaminated gloves, absorbent materials from spills, and empty containers, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Professional Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal company.[3][6][7] The primary recommended method of destruction is high-temperature incineration, as this can break the strong carbon-fluorine bonds.[8]
-
Spill Management: In the event of a spill, use an inert absorbent material like sand or vermiculite.[1][2] Do not use combustible materials. The absorbed material should then be placed in the halogenated waste container.
By adhering to these stringent PPE, operational, and disposal protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-Chloro-3-fluorophenyl cyclopropyl ketone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,1-Trifluoroacetone, 98+%.
- Thermo Fisher Scientific. (2018). Safety Data Sheet for 2,2,2-Trifluoroethanol.
- Thermo Fisher Scientific. (2012). Safety Data Sheet.
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- Halocarbon Life Sciences. (2015). SDS – Safety Data Sheet for Trifluoroethanol.
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- Sigma-Aldrich. (2024). Safety Data Sheet.
- Flinn Scientific. (n.d.). Safety Reference.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Parchem. (n.d.). 2-Propanone, 3-((4-butylphenyl)thio)-1,1,1-trifluoro-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
